molecular formula C5H10BrF B147514 1-Bromo-5-fluoropentane CAS No. 407-97-6

1-Bromo-5-fluoropentane

Cat. No.: B147514
CAS No.: 407-97-6
M. Wt: 169.04 g/mol
InChI Key: GMYIZICPHREVDH-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoropentane is a useful research compound. Its molecular formula is C5H10BrF and its molecular weight is 169.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoropentane
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InChI

InChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GMYIZICPHREVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40193682
Record name Pentane, 1-bromo-5-fluoro-
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Molecular Weight

169.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

407-97-6
Record name 1-Bromo-5-fluoropentane
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Record name Pentane, 1-bromo-5-fluoro-
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Record name Pentane, 1-bromo-5-fluoro-
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Record name 1-Bromo-5-fluoropentane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-fluoropentane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Bromo-5-fluoropentane is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
Molecular Formula C₅H₁₀BrF[2]
Molecular Weight 169.04 g/mol [2]
CAS Number 407-97-6[3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 162 °C[1][3]
Density ~1.36 - 1.37 g/cm³[1]
Refractive Index (n20D) ~1.44[1]
Flash Point 50 °C[3]
Solubility Slightly soluble in water; soluble in many organic solvents.[4]
Purity (typical) ≥ 98% (GC)[1]

Spectral Data (Note on Availability)

A comprehensive search of scientific literature and chemical databases did not yield publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. While commercial suppliers confirm the identity and purity of their products, the raw spectral data is not typically disclosed. For research purposes, it is recommended that users acquire and interpret their own analytical data upon receipt of the compound. One supplier, Sigma-Aldrich, explicitly states that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and/or purity.

Synthesis of this compound

Several synthetic routes to this compound have been reported, generally involving the introduction of either the bromo or fluoro substituent onto a C5 backbone.

General Synthetic Pathways

Two common laboratory-scale methods are:

  • From 5-Bromopentan-1-ol: This method involves the fluorination of 5-Bromopentan-1-ol using a suitable fluorinating agent. One cited method uses diethylamino-sulfur trifluoride (DAST) in dichloromethane.[2]

  • From 1,5-Dibromopentane: This approach involves a nucleophilic substitution reaction where one of the bromine atoms is displaced by a fluoride ion.[5]

A general workflow for the synthesis starting from a pentanol derivative is illustrated below.

G General Synthetic Workflow for this compound start 5-Substituted Pentan-1-ol (e.g., 5-Bromopentan-1-ol) reagent Fluorinating Agent (e.g., DAST) start->reagent Reaction in suitable solvent (e.g., Dichloromethane) product This compound reagent->product Fluorination purification Purification (e.g., Distillation) product->purification

Caption: General workflow for synthesizing this compound.

Illustrative, Non-Specific Experimental Protocol (Adapted from similar syntheses)

Disclaimer: The following protocol is a generalized procedure adapted from syntheses of similar compounds and has not been verified for this compound. It is intended for illustrative purposes only. Researchers should consult relevant literature and perform their own optimization and safety assessments.

Objective: To synthesize this compound from 5-Bromopentan-1-ol.

Materials:

  • 5-Bromopentan-1-ol

  • Diethylamino-sulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromopentan-1-ol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to nucleophilic attack and Grignard reagent formation than the relatively inert C-F bond under typical conditions.

Nucleophilic Substitution Reactions

The bromine atom serves as a good leaving group in Sₙ2 reactions, allowing for the introduction of various nucleophiles at the C1 position while preserving the fluorine atom at C5.[4]

G Nucleophilic Substitution at the C1 Position reactant This compound product 5-Fluoropentyl-Nu reactant->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Br⁻ product->leaving_group +

Caption: General scheme of nucleophilic substitution on this compound.

This reactivity is exploited in the synthesis of various pharmaceutical intermediates. For example, it is a key precursor in the preparation of ¹⁸F-labeled (anilido)piperidine derivatives, which are utilized as µ-opioid receptor imaging agents in Positron Emission Tomography (PET).[5][6]

Grignard Reagent Formation

The C-Br bond can readily undergo oxidative addition with magnesium metal to form the corresponding Grignard reagent, 5-fluoropentylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

G Formation and Reaction of the Grignard Reagent reactant This compound grignard 5-Fluoropentylmagnesium bromide reactant->grignard Grignard Formation mg Mg / Dry Ether mg->grignard intermediate Alkoxide Intermediate grignard->intermediate Nucleophilic Attack electrophile Electrophile (e.g., R₂C=O) electrophile->intermediate product 5-Fluoro-substituted Alcohol intermediate->product Protonation workup Acidic Workup (H₃O⁺) workup->product

Caption: Pathway for Grignard reagent formation and subsequent reaction.

Applications in Drug Development and Materials Science

The ability to introduce a fluorinated pentyl chain is highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic properties of drug candidates.[1] Beyond pharmaceuticals, this compound is also used in the development of fluorinated polymers, which are known for their high chemical resistance and thermal stability, making them suitable for applications such as specialized coatings and sealants.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Signaling Pathways

No information was found in the searched literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role in the context of drug development and life sciences appears to be as a synthetic building block rather than a bioactive molecule itself.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the development of pharmaceuticals and fluorinated materials. Its bifunctional nature allows for selective reactions, making it an attractive tool for chemists. While a substantial amount of information exists regarding its physical properties and general reactivity, there is a notable absence of publicly available, detailed experimental protocols and spectral characterization data. This guide consolidates the current knowledge and highlights the areas where further data is needed to fully support its application in research and development.

References

An In-depth Technical Guide to 1-Bromo-5-fluoropentane (CAS Number: 407-97-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a bifunctional organohalogen compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a bromine atom at one end of a five-carbon chain and a fluorine atom at the other, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of a wide range of molecules, particularly in the fields of pharmaceutical development and materials science. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, including detailed experimental protocols and data analysis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 407-97-6[1][2][3]
Molecular Formula C₅H₁₀BrF[1][2][3]
Molecular Weight 169.04 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 162 °C[1][3]
Density 1.360 - 1.37 g/cm³[1][3]
Refractive Index (n20D) 1.44[1]
Solubility Soluble in methanol, slightly soluble in water.[4][5]
SMILES FCCCCBr[6]
InChI Key GMYIZICPHREVDH-UHFFFAOYSA-N[6]
Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the expected spectral features are described below based on the analysis of similar compounds and theoretical predictions.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene groups along the pentyl chain. The protons closest to the electronegative bromine and fluorine atoms will be the most deshielded and appear at higher chemical shifts (further downfield). The signal for the protons on the carbon adjacent to bromine (-CH₂Br) would likely appear as a triplet around 3.4 ppm. The protons on the carbon adjacent to fluorine (-CH₂F) would appear as a triplet of triplets around 4.5 ppm due to coupling with both the adjacent protons and the fluorine atom. The remaining methylene protons would appear as multiplets in the range of 1.5-2.0 ppm.[7]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pentyl chain. The carbon attached to bromine (C-1) would be expected to resonate around 33 ppm, while the carbon attached to fluorine (C-5) would be significantly downfield, likely around 84 ppm, and would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other methylene carbons would appear at intermediate chemical shifts.[8]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene groups.

  • C-F stretching: A strong absorption band in the region of 1000-1100 cm⁻¹ due to the C-F bond stretching vibration.

  • C-Br stretching: A band in the lower frequency region, typically between 500-600 cm⁻¹, corresponding to the C-Br stretching vibration.

2.1.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 168 and 170. Common fragmentation patterns would involve the loss of bromine (M-Br)⁺ or fluorine (M-F)⁺, as well as cleavage of the carbon-carbon bonds.[9]

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are detailed below.

Synthesis from 5-Fluoropentan-1-ol

This method involves the bromination of 5-fluoropentan-1-ol using a suitable brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: 5-Fluoropentan-1-ol (1.0 eq) is dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane in the reaction flask and cooled in an ice bath.

  • Addition of Brominating Agent: Phosphorus tribromide (0.4 eq), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Synthesis from 1,5-Dibromopentane

This method involves a nucleophilic substitution reaction where one of the bromine atoms in 1,5-dibromopentane is replaced by a fluorine atom using a fluoride salt like potassium fluoride (KF).

Experimental Protocol:

  • Reaction Setup: 1,5-Dibromopentane (1.0 eq) and potassium fluoride (1.2-1.5 eq) are added to a round-bottom flask containing a suitable high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or diethylene glycol. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to enhance the reaction rate.

  • Reaction Conditions: The mixture is heated to a high temperature (typically 100-150 °C) and stirred vigorously for several hours. The reaction progress is monitored by GC.

  • Work-up: After completion, the reaction mixture is cooled and diluted with water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting mixture of this compound, unreacted 1,5-dibromopentane, and the difluorinated byproduct is separated by fractional distillation.

Synthesis_Workflows cluster_synthesis1 Synthesis from 5-Fluoropentan-1-ol cluster_synthesis2 Synthesis from 1,5-Dibromopentane s1_start 5-Fluoropentan-1-ol s1_reagent PBr₃, Anhydrous Solvent s1_reaction Bromination s1_reagent->s1_reaction s1_workup Aqueous Work-up s1_reaction->s1_workup s1_purification Vacuum Distillation s1_workup->s1_purification s1_product This compound s1_purification->s1_product s2_start 1,5-Dibromopentane s2_reagent KF, High-Boiling Solvent s2_reaction Nucleophilic Substitution s2_reagent->s2_reaction s2_workup Aqueous Work-up s2_reaction->s2_workup s2_purification Fractional Distillation s2_workup->s2_purification s2_product This compound s2_purification->s2_product

Synthesis workflows for this compound.

Key Reactions and Applications

This compound is a valuable precursor in various organic reactions, primarily exploiting the reactivity of the carbon-bromine bond.[10]

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the C-1 position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Example: Synthesis of 1-Azido-5-fluoropentane

Experimental Protocol:

  • Reaction Setup: this compound (1.0 eq) is dissolved in a polar aprotic solvent such as DMF. Sodium azide (NaN₃, 1.2-1.5 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic layers are washed with water and brine, dried, and the solvent is removed to yield 1-azido-5-fluoropentane, which can be further purified by distillation if necessary.[11]

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond in this compound can react with magnesium metal to form a Grignard reagent, 5-fluoropentylmagnesium bromide. This organometallic compound is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Experimental Protocol for Grignard Reagent Formation:

  • Apparatus: All glassware must be rigorously dried to exclude moisture. A three-necked flask is equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Magnesium turnings (1.1 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is added to initiate the reaction.

  • Formation: Once the reaction starts (indicated by bubbling and heat evolution), the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted. The resulting grey-black solution of the Grignard reagent is then used immediately in the next step.[12][13][14][15][16]

Example: Reaction with an Aldehyde (e.g., Benzaldehyde)

  • Reaction: The freshly prepared 5-fluoropentylmagnesium bromide solution is cooled in an ice bath. A solution of benzaldehyde (1.0 eq) in the same anhydrous solvent is added dropwise.

  • Work-up: After the addition, the reaction is stirred at room temperature for a period of time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting alcohol, 1-phenyl-6-fluorohexan-1-ol, can be purified by column chromatography or distillation.

Reaction_Pathways cluster_nucleophilic_substitution Nucleophilic Substitution cluster_grignard Grignard Reaction start This compound nu_reagent Nucleophile (e.g., N₃⁻) grignard_reagent Mg, Anhydrous Ether nu_product Substituted Product (e.g., 1-Azido-5-fluoropentane) nu_reagent->nu_product SN2 Reaction grignard_intermediate 5-Fluoropentyl- magnesium bromide grignard_reagent->grignard_intermediate electrophile Electrophile (e.g., Aldehyde, Ketone) grignard_product C-C Bond Formation Product electrophile->grignard_product

Key reaction pathways of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in medicinal chemistry and drug discovery.

  • Introduction of Fluorine: The incorporation of fluorine into drug candidates can enhance their metabolic stability by blocking sites of oxidative metabolism. It can also increase their binding affinity to target proteins through favorable electrostatic interactions and improve their membrane permeability. This compound provides a convenient way to introduce a fluoropentyl moiety into a molecule.[1][10]

  • Radiolabeling for PET Imaging: A significant application of this compound is in the synthesis of precursors for positron emission tomography (PET) imaging agents. For example, it has been used in the preparation of ¹⁸F-labeled (anilido)piperidine derivatives that act as μ-opioid receptor imaging agents, which are crucial for studying neurological disorders and the effects of opioid drugs.[5][6][10]

  • Scaffold for Novel Compounds: The bifunctional nature of this compound allows for its use as a linker or scaffold in the construction of more complex molecules with potential therapeutic applications. The differential reactivity of the C-Br and C-F bonds can be exploited to build molecules in a stepwise manner.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard StatementPrecautionary Statement
Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a highly useful and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its bifunctional nature allows for a wide range of chemical transformations, enabling the introduction of the valuable fluoropentyl group into various molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a halogenated alkane that serves as a critical building block in organic synthesis. Its bifunctional nature, possessing both a bromine and a fluorine atom, allows for selective chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] An understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring optimal reaction conditions, purification, and safe handling. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different experimental conditions.

Physical PropertyValueUnitsNotes
Molecular Formula C5H10BrF--
Molecular Weight 169.04 g/mol [1][2]
Appearance Colorless to light yellow clear liquid-[1]
Boiling Point 162°Cat 760 mmHg[1][2][3]
Melting Point Not available°CThe compound is a liquid at room temperature.
Density 1.36 - 1.37g/cm³at 25 °C[1][2][4]
Refractive Index 1.4406n20/D[5]
Solubility Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, and ether.-[5][6][7][8]
Vapor Pressure 2.89mmHgat 25°C[6]
Flash Point 50.1°C[3][6]

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. A heating mantle or oil bath is used for controlled heating.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring that the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The heating mantle is turned on, and the liquid is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Safety Precautions: this compound is flammable and may cause respiratory irritation.[4][9][10] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Determination of Density

Density is the mass of a substance per unit volume and is an important parameter for quality control and for calculations involving mass-volume relationships.

Methodology:

  • Apparatus: A pycnometer (a specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Procedure (using a pycnometer):

    • The empty pycnometer is cleaned, dried, and its mass is accurately measured on an analytical balance.

    • The pycnometer is filled with distilled water of a known temperature, and its mass is measured again.

    • The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured.

    • The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at that temperature.

  • Safety Precautions: Handle this compound in a fume hood. Avoid contact with skin and eyes.[11]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Methodology:

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

  • Safety Precautions: Ensure proper ventilation. Clean the prism carefully with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical compound like this compound.

G cluster_0 Characterization Workflow for this compound A Sample Acquisition & Purity Check (GC/NMR) B Boiling Point Determination A->B C Density Measurement A->C D Refractive Index Measurement A->D E Solubility Assessment (Qualitative & Quantitative) A->E F Data Compilation & Analysis B->F C->F D->F E->F G Technical Data Sheet Generation F->G

Caption: Workflow for physical property characterization.

References

An In-depth Technical Guide to 1-Bromo-5-fluoropentane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-5-fluoropentane, a key bifunctional intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and includes a diagram illustrating a common synthetic pathway.

Core Physicochemical Data

This compound is a colorless to light yellow liquid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₁₀BrF[2][3]
Molecular Weight 169.04 g/mol [2][3]
CAS Number 407-97-6[2][3]
Boiling Point 162 °C[2]
Density 1.360 - 1.37 g/cm³[1][2]
Refractive Index (n20D) 1.44[1]
Flash Point 50 °C[2]
Solubility Soluble in methanol, slightly soluble in water.[4]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through several routes, including the fluorination of a corresponding alcohol or the selective halogen exchange of a dibromoalkane. A common and effective method involves the fluorination of 5-bromopentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3]

Logical Diagram of a Common Synthetic Route

Synthesis_Pathway cluster_start Starting Material cluster_reagent Reagent and Conditions cluster_product Product 5-Bromopentan-1-ol 5-Bromopentan-1-ol DAST Diethylaminosulfur Trifluoride (DAST) 5-Bromopentan-1-ol->DAST Reaction This compound This compound DAST->this compound Fluorination Solvent Dichloromethane (CH2Cl2) Conditions Inert Atmosphere -78 °C to Room Temp.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 1-bromo-5-fluoropentane, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Physicochemical Data of this compound

This compound (CAS No: 407-97-6) is a halogenated hydrocarbon with the molecular formula C₅H₁₀BrF.[1] It presents as a colorless to light yellow clear liquid.[2] The quantitative physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Boiling Point162 °C[1][2][3][4]
Density1.360 g/cm³[1][3][4]
1.37 g/mL[2]
1.36 g/mL at 25 °C[5]
Molecular Weight169.04 g/mol [2][6]
Refractive Index1.4406[1][4]
Flash Point50 °C[3][4]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkanes like this compound, the boiling point is influenced by factors such as molecular weight and intermolecular forces (dipole-dipole interactions and van der Waals forces).[7][8] A common and effective method for determining the boiling point, especially with small sample sizes, is the Thiele tube method.[9]

Protocol: Thiele Tube Method

  • Sample Preparation: A small glass vial (e.g., a Durham tube) is filled approximately half-full with this compound. A capillary tube, sealed at one end, is inverted and placed into the vial with the open end submerged in the liquid.[9]

  • Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) to ensure even heat distribution.[9]

  • Heating: The Thiele tube is gently heated at the side arm. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[9]

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature has slightly surpassed the boiling point of the sample.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[9] This temperature reading is recorded as the observed boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

The density of a substance is its mass per unit volume. For a liquid such as this compound, this can be accurately determined by measuring the mass of a known volume of the liquid.[10][11]

Protocol: Mass-Volume Measurement

  • Mass of Empty Container: An empty, dry, and clean graduated cylinder or pycnometer is weighed using an analytical balance. The mass is recorded.[10]

  • Volume Measurement: A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[10] For higher accuracy, a pycnometer of a known volume can be used.

  • Mass of Container with Liquid: The graduated cylinder or pycnometer containing the liquid is reweighed, and the mass is recorded.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density = Mass / Volume[12]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. The measurement is often performed at a standard temperature, such as 25 °C.[5]

  • Replicates: To ensure accuracy and precision, the measurement should be repeated multiple times, and the average density should be reported.[10]

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for determining the key physicochemical properties of this compound.

G Experimental Workflow for Physicochemical Characterization cluster_0 Boiling Point Determination cluster_1 Density Determination bp_prep Sample Preparation (Vial + Capillary Tube) bp_setup Apparatus Setup (Thiele Tube) bp_prep->bp_setup bp_heat Heating and Observation (Continuous Bubbling) bp_setup->bp_heat bp_cool Cooling and Measurement (Liquid Enters Capillary) bp_heat->bp_cool bp_record Record Boiling Point bp_cool->bp_record end End: Physicochemical Data Sheet bp_record->end d_mass_empty Weigh Empty Graduated Cylinder d_add_liquid Add Known Volume of Liquid d_mass_empty->d_add_liquid d_mass_full Weigh Cylinder with Liquid d_add_liquid->d_mass_full d_calc Calculate Density (Mass/Volume) d_mass_full->d_calc d_record Record Density d_calc->d_record d_record->end start Start: Obtain This compound Sample start->bp_prep start->d_mass_empty

Experimental Workflow for Physicochemical Characterization

References

Solubility of 1-Bromo-5-fluoropentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-5-fluoropentane in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases, this document focuses on providing a strong theoretical framework based on the known behavior of haloalkanes, alongside detailed, adaptable experimental protocols for determining its solubility in a laboratory setting.

Core Concepts: Physicochemical Properties and Solubility Profile

This compound (C₅H₁₀BrF) is a colorless to pale yellow liquid with a molecular weight of approximately 169.04 g/mol , a boiling point of about 162 °C, and a density in the range of 1.303 to 1.37 g/cm³.[1][2][3] Its structure, featuring a five-carbon chain with two different halogen substituents, dictates its solubility characteristics. The principle of "like dissolves like" is the primary determinant of its solubility. The alkyl chain makes it lipophilic, favoring dissolution in non-polar organic solvents. The presence of the carbon-bromine and carbon-fluorine bonds introduces polarity, allowing for some interaction with polar solvents. However, it is only slightly soluble in water.[1][4][5]

Based on its structure and the general solubility of haloalkanes, this compound is expected to be soluble in a range of common organic solvents. Qualitative reports indicate its solubility in ethanol, ether, methanol, acetone, and benzene.[4][6]

Data Presentation: Solubility of this compound

Table 1: Quantitative Solubility of this compound in Various Organic Solvents (User-Generated Data)

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of DeterminationNotes
Non-Polar Solvents
Hexane
Toluene
Diethyl Ether
Polar Aprotic Solvents
Acetone
Acetonitrile
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Polar Protic Solvents
Methanol
Ethanol
Isopropanol

Experimental Protocols: Determining the Solubility of this compound

The following is a detailed, generalized protocol based on the widely accepted "shake-flask" method, which is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method can be adapted for determining the solubility of a liquid solute like this compound.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.
Materials:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight caps (e.g., screw caps with PTFE septa)

  • Syringe filters (PTFE, 0.22 µm or 0.45 µm)

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) or other suitable analytical instrumentation (e.g., HPLC).

Procedure:
  • Preparation of the Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials. The exact amount is not critical, but there must be a visible excess of the solute phase after equilibration.

    • Carefully add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation. A distinct layer of undissolved this compound should be visible.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pipette or syringe. It is crucial not to disturb the undissolved solute layer.

    • Filter the collected aliquot through a syringe filter to remove any microscopic droplets of the undissolved solute.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method) to determine the concentration of this compound.

  • Data Calculation:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationships between the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute High Purity This compound mixing Add excess solute to solvent in sealed vial prep_solute->mixing prep_solvent Analytical Grade Organic Solvent prep_solvent->mixing agitation Agitate at constant temperature (24-72h) mixing->agitation settling Allow phases to settle agitation->settling sampling Withdraw aliquot of saturated solvent phase settling->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute sample to known volume filtration->dilution quantification Quantify concentration (e.g., GC-FID) dilution->quantification calculation Calculate solubility (g/L or mol/L) quantification->calculation

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity (C-Br, C-F bonds) solubility Solubility of This compound solute_polarity->solubility 'Like dissolves like' solute_size Molecular Size and Shape solute_size->solubility solvent_polarity Polarity solvent_polarity->solubility 'Like dissolves like' solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-5-fluoropentane is a bifunctional haloalkane that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its distinct reactivity, characterized by a terminal bromine and a chemically robust fluorine atom, allows for selective functionalization, making it an attractive intermediate for introducing fluorinated pentyl moieties into complex molecules.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, including its physical and spectroscopic properties, and details its participation in key reaction classes such as nucleophilic substitutions and organometallic formations. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][3] A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number407-97-6[1][4]
Molecular FormulaC₅H₁₀BrF[1][4]
Molecular Weight169.04 g/mol [1][4]
Boiling Point162 °C[1][5]
Density1.36 - 1.37 g/mL[1][3]
Refractive Index (n20D)1.44[1]
Flash Point50.1 °C[5]
SolubilitySoluble in organic solvents such as ether and acetone.[2]
Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. While publicly available spectra are limited, typical spectral characteristics can be inferred from related compounds and general principles.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene groups. The protons alpha to the bromine atom (-CH₂Br) would appear most downfield, influenced by the electronegativity of bromine. The protons alpha to the fluorine atom (-CH₂F) would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The chemical shifts of protons on carbons adjacent to halogens are influenced by the electronegativity of the halogen.[6]

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pentyl chain. The carbon bonded to bromine (C-Br) will be significantly shifted downfield, while the carbon bonded to fluorine (C-F) will also be downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic C-H stretching vibrations around 2850-3000 cm⁻¹. A key feature would be the C-F stretching vibration, typically observed in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, generally between 500 and 600 cm⁻¹.

1.1.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7] Fragmentation patterns would likely involve the loss of bromine and fluorine atoms, as well as cleavage of the pentyl chain.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond, which is significantly more labile than the carbon-fluorine bond. This allows for selective reactions at the C1 position.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[8] The primary nature of the alkyl halide favors a bimolecular pathway. The presence of the fluorine atom at the 5-position has a modest electron-withdrawing effect, which can slightly influence the reaction rate.

General Workflow for Nucleophilic Substitution:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound in aprotic solvent C Heating and Stirring A->C B Nucleophile (e.g., NaN₃, NaCN, KSCN) B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G Purification (e.g., Distillation, Chromatography) F->G

Caption: Generalized workflow for nucleophilic substitution reactions.

2.1.1. Reaction with Thiocyanate

A classic Sₙ2 reaction involves the displacement of the bromide with a thiocyanate salt to form 5-fluoropentyl thiocyanate.[8]

Experimental Protocol: Synthesis of 5-Fluoropentyl Thiocyanate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Nucleophile Addition: Add potassium thiocyanate (1.2 eq).

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagentProductTypical ConditionsYield
AzideNaN₃1-Azido-5-fluoropentaneDMF, 80-100 °CGood to Excellent
CyanideNaCN6-FluorohexanenitrileDMSO, 90 °CModerate to Good
HydroxideNaOH5-Fluoropentan-1-olAqueous/Organic BiphasicModerate
AlkoxideRONa1-Alkoxy-5-fluoropentaneCorresponding Alcohol, RefluxGood
Grignard Reagent Formation and Reactions

The carbon-bromine bond in this compound is susceptible to the formation of a Grignard reagent upon treatment with magnesium metal in an anhydrous ether solvent. The resulting 5-fluoropentylmagnesium bromide is a potent nucleophile and a strong base.

Logical Flow of Grignard Reagent Formation and Subsequent Reaction:

G A This compound + Mg C 5-Fluoropentylmagnesium Bromide A->C Initiation (I₂ crystal) B Anhydrous Ether B->C E Addition Product (Alkoxide) C->E Nucleophilic Addition D Electrophile (e.g., Aldehyde, Ketone, Ester, CO₂) D->E G Final Alcohol or Carboxylic Acid Product E->G Protonation F Aqueous Acid Work-up F->G

Caption: Formation and reaction pathway of 5-fluoropentylmagnesium bromide.

Experimental Protocol: Preparation of 5-Fluoropentylmagnesium Bromide and Reaction with an Aldehyde

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.

  • Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel. Maintain a gentle reflux. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

Table 3: Expected Products from Grignard Reactions

ElectrophileProduct after Work-upProduct Class
Formaldehyde6-Fluorohexan-1-olPrimary Alcohol
Other Aldehydes (RCHO)1-Substituted-6-fluorohexan-1-olSecondary Alcohol
Ketones (RCOR')1,1-Disubstituted-6-fluorohexan-1-olTertiary Alcohol
Esters (RCOOR')1,1-Disubstituted-6-fluorohexan-1-olTertiary Alcohol
Carbon Dioxide (CO₂)6-Fluorohexanoic acidCarboxylic Acid

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of organic molecules.

  • Pharmaceuticals: The introduction of a fluorinated alkyl chain can enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles.[1]

  • PET Imaging Agents: It is a key precursor in the synthesis of ¹⁸F-labeled compounds, such as (anilido)piperidine derivatives, which are used as μ-opioid receptor imaging agents in Positron Emission Tomography (PET) scans.

  • Materials Science: It is utilized in the development of fluorinated polymers, which exhibit desirable properties such as chemical resistance and thermal stability.[1]

Conclusion

This compound is a highly useful and versatile synthetic intermediate. Its reactivity is primarily dictated by the carbon-bromine bond, which readily participates in nucleophilic substitution and Grignard reactions, while the carbon-fluorine bond remains largely inert under these conditions. This differential reactivity allows for the selective introduction of the 5-fluoropentyl group into a wide array of molecules, a feature that is particularly valuable in the fields of medicinal chemistry and materials science. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in research and development.

References

Spectroscopic Profile of 1-Bromo-5-fluoropentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-bromo-5-fluoropentane, a halogenated alkane with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and correlation charts. Detailed experimental protocols for obtaining such data are also provided, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.45Triplet of Triplets2H-CH₂-F
~3.41Triplet2H-CH₂-Br
~1.90Quintet2H-CH₂-CH₂Br
~1.75Quintet2H-CH₂-CH₂F
~1.55Sextet2HBr-CH₂-CH₂-CH₂-
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~83.8 (doublet, ¹JCF ≈ 165 Hz)-CH₂-F
~33.5-CH₂-Br
~32.0-CH₂-CH₂Br
~29.8 (doublet, ²JCF ≈ 20 Hz)-CH₂-CH₂F
~24.5Br-CH₂-CH₂-CH₂-
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityBond Vibration
2960-2850StrongC-H stretch
1470-1430MediumC-H bend (scissoring)
1300-1150StrongC-H wag (-CH₂X)
1150-1000StrongC-F stretch
725-500Medium-StrongC-Br stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative AbundanceAssignment
168/170Moderate[M]⁺ (Molecular ion, bromine isotopes)
89High[M - Br]⁺
69High[C₅H₉]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and MS data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the signals in ¹H NMR provides the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid): A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[1]

  • Instrument Setup: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.[2]

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form a molecular ion.[3]

  • Mass Analysis: The ions are accelerated and deflected by a magnetic or electric field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[3]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_preparation Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structure Elucidation Unknown_Sample Unknown Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR IR IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS NMR_Data Chemical Shifts, Splitting Patterns, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Elucidation Combine Spectroscopic Data to Determine Molecular Structure NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 1-Bromo-5-fluoropentane, a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand the associated risks to implement appropriate safety measures.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

Signal Word: Warning[1][2][3][4]

Pictograms:

  • Exclamation mark (GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe storage and handling.

PropertyValue
CAS Number 407-97-6
Molecular Formula C₅H₁₀BrF
Molecular Weight 169.04 g/mol [5]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 162 °C[5][6]
Density 1.36 g/mL at 25 °C[4][6]
Refractive Index n20D 1.44[5]
Solubility Slightly soluble in water.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

  • Skin Protection:

    • Wear appropriate protective gloves (impervious and resistant to the chemical). Gloves must be inspected prior to use.[1][3]

    • Wear appropriate protective clothing to prevent skin exposure.[2][7] Fire/flame resistant and impervious clothing is recommended.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area.[1][3][7] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type A Brown conforming to EN14387).[7]

Safe Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][3][7] Avoid breathing mist, gas, or vapors.[1][3][7]

  • Grounding: Ground and bond containers when transferring material to prevent electrostatic discharge.[8]

  • Tools: Use non-sparking tools.[3]

  • Hygiene: Wash hands thoroughly after handling.[1][7]

Storage Protocol
  • Container: Store in a tightly closed container.[1][3][7]

  • Location: Store in a dry, cool, and well-ventilated place.[1][3][7]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Security: Store locked up.[1][3][7]

First Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3][7] If breathing is difficult, give oxygen.[1][2][3] If not breathing, give artificial respiration.[1][2][3] Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][7] If skin irritation occurs, get medical advice/attention.[1][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][3][7] Remove contact lenses, if present and easy to do.[2][3][7] Continue rinsing.[2][3][7] Seek immediate medical attention.[2][7]

  • Ingestion: Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or poison control center immediately.[1][3]

Fire Fighting Protocol
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][3] Water spray can be used to cool fire-exposed containers.[8][9]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide may be generated by thermal decomposition.[2][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3][7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[1][3] Evacuate personnel to safe areas.[1][3] Wear appropriate personal protective equipment.[1][2][3] Remove all sources of ignition.[1][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[2][3]

  • Containment and Cleaning: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[7][9] Collect and arrange for disposal in suitable, closed containers.[1][3][7] Use spark-proof tools and explosion-proof equipment.[3]

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_actions Actions RiskAssessment Risk Assessment PPE_Selection PPE Selection (Goggles, Gloves, Lab Coat) RiskAssessment->PPE_Selection Ventilation Ensure Proper Ventilation (Fume Hood) PPE_Selection->Ventilation Handling Safe Handling (Avoid Contact, Grounding) Ventilation->Handling Storage Secure Storage (Cool, Dry, Ventilated) Handling->Storage Exposure Exposure Event Handling->Exposure Spill Accidental Spill Handling->Spill Fire Fire Handling->Fire FirstAid First Aid Measures (Inhalation, Skin, Eye, Ingestion) Exposure->FirstAid SpillCleanup Spill Cleanup (Absorb, Contain, Dispose) Spill->SpillCleanup Firefighting Firefighting (Extinguishing Media, SCBA) Fire->Firefighting

Caption: Workflow for the safe handling of this compound.

Toxicity Information

Detailed toxicological properties of this compound have not been fully investigated.[2][7] However, based on the available data, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][7] It is also considered harmful if swallowed, inhaled, or in contact with skin.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[1][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

This guide is intended to provide comprehensive safety information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this compound before use.

References

A Technical Guide to Commercial Sourcing of 1-Bromo-5-fluoropentane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the experimental workflow. 1-Bromo-5-fluoropentane (CAS No. 407-97-6), a halogenated alkane, serves as a versatile intermediate and building block in organic synthesis.[1] It is particularly valuable for introducing a fluoropentyl moiety into molecules, which can enhance the biological activity, stability, and pharmacokinetic properties of drug candidates.[1] This guide provides an overview of commercial suppliers and key technical data for this compound.

Chemical Properties and Specifications

This compound is a colorless to light yellow liquid.[1] Its structure allows for selective functionalization, making it beneficial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it has been used in the preparation of ¹⁸F-labeled (anilido)piperidine derivatives intended as imaging agents for μ-opioid receptors.[2][3] The bromine atom acts as a good leaving group for nucleophilic substitution reactions, while the fluorine atom can alter the compound's lipophilicity and metabolic stability.[1][4]

Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 407-97-6[1][2]
Molecular Formula C₅H₁₀BrF[1][2][4]
Molecular Weight 169.04 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 162 °C[1][3]
Density ~1.36 - 1.37 g/mL at 25 °C[1][6]
Refractive Index n20/D ~1.44[1][3]
InChI Key GMYIZICPHREVDH-UHFFFAOYSA-N[2]
SMILES FCCCCCBr[2]
Commercial Supplier Overview

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. Availability ranges from gram-scale quantities suitable for initial research to kilogram-scale for larger development projects. Pricing is subject to change and may vary based on quantity and supplier. The following table summarizes offerings from several prominent commercial suppliers.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals 99%1 g
Sigma-Aldrich (AldrichCPR) Not specified¹1 g
Biosynth Not specified0.01 kg, 0.025 kg
Carolina Chemical ≥98.0%500 g, 1 kg
Chem-Impex ≥98% (GC)Inquire for pack sizes
Shaanxi Bloom Tech Co., Ltd. Not specifiedBulk/Wholesale
Unilong Not specified180 kg/drum , custom packaging

¹ Sigma-Aldrich notes that for this AldrichCPR product, analytical data is not collected and the buyer assumes responsibility for confirming purity.

Experimental and Procurement Workflow

The successful integration of a chemical reagent like this compound into a research pipeline involves a structured process from initial identification to final experimental use. This workflow ensures that the procured material meets the necessary quality standards for reproducible and reliable results.

G Diagram 1: General Workflow for Chemical Reagent Procurement and QC A Identify Synthesis Requirement B Search for Suppliers (e.g., this compound) A->B C Request Quotes & Technical Data (Purity, CoA, SDS) B->C D Select Supplier & Procure C->D E Incoming Material Inspection (Documentation & Physical Check) D->E F Quality Control Testing (e.g., NMR, GC-MS) E->F G Does it meet spec? F->G H Release for Use in Experiment G->H Yes I Reject & Contact Supplier G->I No I->C Re-evaluate Suppliers

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoropentane from 1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-5-fluoropentane from 1,5-dibromopentane, a key intermediate in the development of various pharmaceutical compounds. The core of this process lies in a selective nucleophilic substitution reaction, where one bromine atom of the starting material is replaced by a fluorine atom. This guide details the prevalent methodologies, offers a specific experimental protocol, and presents the relevant quantitative data in a structured format.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of fluorinated analogues of biologically active molecules. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. The synthesis from the readily available 1,5-dibromopentane offers a practical and efficient route to this important intermediate.

The primary synthetic strategy involves a nucleophilic substitution reaction where a fluoride anion displaces a bromide anion. To achieve selective monofluorination and avoid the formation of the difluorinated byproduct, careful control of reaction conditions is crucial. Phase-transfer catalysis has emerged as a highly effective method for this transformation, enabling the reaction to proceed under milder conditions with high yields.

Reaction Pathway and Mechanism

The synthesis of this compound from 1,5-dibromopentane is a classic example of a Finkelstein reaction, a type of nucleophilic substitution. The overall transformation is depicted below:

Br-(CH₂)₅-Br + F⁻ → F-(CH₂)₅-Br + Br⁻

The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion acts as the nucleophile and attacks one of the carbon atoms bearing a bromine atom. The bromide ion, being a good leaving group, is displaced. To facilitate the reaction, a phase-transfer catalyst is often employed to transport the fluoride ions from the solid or aqueous phase to the organic phase where the 1,5-dibromopentane is dissolved.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Purification Dibromopentane 1,5-Dibromopentane Reaction Nucleophilic Substitution (Sₙ2 Mechanism) Dibromopentane->Reaction FluorideSource Potassium Fluoride (KF) FluorideSource->Reaction Catalyst Phase-Transfer Catalyst (e.g., Hexadecyltributylphosphonium Bromide) Catalyst->Reaction Solvent Acetonitrile or Water Solvent->Reaction Temperature Reflux Temperature Temperature->Reaction Time Several Hours Time->Reaction Product This compound Reaction->Product Byproduct Potassium Bromide (KBr) Reaction->Byproduct Purification Distillation Product->Purification

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the well-established work of Landini et al. in the field of phase-transfer catalysis.

Materials:

  • 1,5-Dibromopentane (Br(CH₂)₅Br)

  • Potassium Fluoride (KF), anhydrous, finely powdered

  • Hexadecyltributylphosphonium bromide (C₁₆H₃₃P(C₄H₉)₃Br)

  • Acetonitrile (CH₃CN) or Water (H₂O)

Procedure:

  • Reaction Setup: A mixture of 1,5-dibromopentane (0.1 mol), finely powdered potassium fluoride (0.3 mol), and hexadecyltributylphosphonium bromide (0.01 mol) in either acetonitrile (150 ml) or water (70 ml) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Execution: The mixture is vigorously stirred and heated to reflux. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the organic phase.

  • Work-up: After the reaction is complete (typically after several hours), the reaction mixture is cooled to room temperature. The solid potassium bromide is filtered off.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by distillation to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound under phase-transfer catalysis conditions as described by Landini et al.

ParameterValue
Reactants
1,5-Dibromopentane0.1 mol
Potassium Fluoride0.3 mol
Phase-Transfer Catalyst0.01 mol
Solvent
Acetonitrile150 ml
or Water70 ml
Reaction Conditions
TemperatureReflux
Product Information
YieldHigh (specific yield depends on reaction time)
Boiling Point162-164 °C
Refractive Index (n²⁰/D)1.4452

Signaling Pathways and Logical Relationships

The logical relationship in this synthesis revolves around the principle of phase-transfer catalysis, which enables the transport of the fluoride nucleophile across the phase boundary to react with the organic substrate.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase cluster_interface Phase Interface KF_solid KF (solid) F_minus F⁻ KF_solid->F_minus Dissolution K_plus K⁺ Catalyst_F Q⁺F⁻ F_minus->Catalyst_F Ion Exchange Dibromopentane Br-(CH₂)₅-Br Product F-(CH₂)₅-Br Dibromopentane->Product Sₙ2 Reaction Catalyst_Br Q⁺Br⁻ Product->Catalyst_Br Release of Br⁻ Catalyst_Br->Catalyst_F Ion Exchange Catalyst_F->Dibromopentane Nucleophilic Attack

Figure 2: Logical diagram of the phase-transfer catalysis mechanism.

Conclusion

The synthesis of this compound from 1,5-dibromopentane via phase-transfer catalyzed nucleophilic substitution is a robust and efficient method. This guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully implement this important transformation. The use of a phase-transfer catalyst is key to achieving high yields under relatively mild conditions, making this a preferred route for the preparation of this versatile fluorinated building block. Careful adherence to the experimental protocol and purification procedures will ensure the desired product is obtained in high purity.

electrophilicity of carbon attached to bromine in 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of the Carbon-Bromine Bond in 1-Bromo-5-fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of two different halogen atoms, which allows for selective chemical transformations. A key aspect of its reactivity is the electrophilicity of the carbon atom bonded to the bromine (C1), which is the primary site for nucleophilic attack. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, methodologies for its quantitative assessment, and a comparative discussion based on established principles of physical organic chemistry. While specific experimental kinetic data for this compound is not extensively published, this document extrapolates from data on analogous compounds to provide a robust predictive analysis.

Introduction

This compound (CAS: 407-97-6) is a valuable building block in synthetic chemistry.[1] It serves as a precursor for introducing fluorinated pentyl moieties into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[3] The primary reaction pathway exploited is the nucleophilic substitution at the carbon bearing the bromine atom. Understanding the electrophilic nature of this carbon is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

This guide will delve into the electronic and structural factors influencing the C1 carbon's electrophilicity, present theoretical and experimental frameworks for its evaluation, and provide detailed protocols for researchers seeking to quantify its reactivity.

Theoretical Framework: Factors Influencing Electrophilicity

The electrophilicity of the C1 carbon in this compound is primarily governed by the interplay of inductive effects and the nature of the carbon-halogen bond.

Inductive Effect (-I Effect)

Halogen atoms are more electronegative than carbon, leading to a polarization of the carbon-halogen bond. This results in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the halogen, making the carbon atom electrophilic.[2] This electron-withdrawing phenomenon transmitted through sigma (σ) bonds is known as the inductive effect (-I effect).[4]

In this compound, both bromine and fluorine exert a -I effect. Fluorine is the most electronegative element, and its electron-withdrawing effect is stronger than that of bromine.[5] This effect propagates along the carbon chain, diminishing with distance. Therefore, the fluorine atom at the C5 position will withdraw electron density from the entire molecule, including the C1 carbon, albeit to a lesser extent than the directly attached bromine. This distant electron withdrawal by fluorine is expected to slightly enhance the partial positive charge on the C1 carbon, thereby increasing its electrophilicity compared to 1-bromopentane.

Inductive_Effect cluster_0 This compound C5 F C4 CH₂ C5->C4 -I (strong) C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 CH₂ C2->C1 Br Br C1->Br -I (moderate) C1_charge δ+ Br_charge δ-

Caption: Inductive effects in this compound.

Carbon-Halogen Bond Strength and Leaving Group Ability

Nucleophilic substitution reactions, particularly the S_N2 mechanism favored by primary alkyl halides, involve the breaking of the carbon-leaving group bond.[4][6] The rate of these reactions is inversely related to the strength of this bond. Weaker bonds are broken more easily, leading to faster reaction rates.

The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[7][8] Consequently, the bromide ion is a better leaving group than the fluoride ion. This is a primary reason why nucleophilic substitution occurs selectively at the C-Br bond rather than the C-F bond in this compound.

Quantitative Data and Analysis

Direct quantitative experimental data for this compound is scarce in the literature. However, we can estimate key parameters based on data from analogous compounds.

Physical Properties
PropertyValueReference
CAS Number407-97-6[9]
Molecular FormulaC₅H₁₀BrF[2]
Molecular Weight169.04 g/mol [2]
Boiling Point162 °C[2][10]
Density1.36 - 1.37 g/mL at 25 °C[2][11]
Refractive Index (n20/D)1.44[2]
Spectroscopic Data (Estimated)

Spectroscopic analysis, particularly NMR, provides insight into the electronic environment of the carbon atoms.

  • ¹³C NMR: The chemical shift of a carbon atom is sensitive to the electronegativity of attached groups. More electronegative groups cause a downfield shift (higher ppm) due to deshielding.[12] For 1-bromopentane, the C1 carbon appears at ~33.8 ppm.[13] In this compound, the distant -I effect of the fluorine atom is expected to cause a slight downfield shift for C1 relative to 1-bromopentane. The C5 carbon, directly attached to fluorine, would show a significant downfield shift, typically in the range of 80-85 ppm.

Carbon PositionEstimated ¹³C Chemical Shift (ppm)Rationale
C1 (C-Br)34 - 36Slightly deshielded compared to 1-bromopentane (~33.8 ppm) due to the distant -I effect of fluorine.
C229 - 31Minor influence from both halogens.
C325 - 27Least affected carbon.
C428 - 30Deshielded by the adjacent fluorine atom.
C5 (C-F)82 - 85Directly attached to the highly electronegative fluorine atom.
  • ¹H NMR: The protons on C1 (α-protons) would also be deshielded. For 1-bromopentane, these protons appear around 3.4 ppm.[14] A similar or slightly more downfield shift is expected for this compound.

Computational Data (Theoretical)

Computational chemistry offers a powerful tool for quantifying electrophilicity through the calculation of partial atomic charges and the analysis of molecular orbitals.

  • Partial Atomic Charges: Calculations would likely show a significant partial positive charge on C1, making it the primary electrophilic center. A smaller positive charge would also be present on C5.

  • Lowest Unoccupied Molecular Orbital (LUMO): In an S_N2 reaction, the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO. For an alkyl halide, the LUMO is typically the σ* antibonding orbital of the C-X bond.[4] A LUMO analysis of this compound would be expected to show a large LUMO lobe located on the C1 carbon, on the side opposite the C-Br bond, confirming its susceptibility to backside nucleophilic attack.[15][16]

Reactivity and Reaction Pathways

As a primary alkyl halide, this compound is expected to undergo nucleophilic substitution predominantly via the S_N2 (Substitution Nucleophilic Bimolecular) mechanism.[4][6]

Caption: Generalized S_N2 reaction pathway for this compound.

The key features of this pathway are:

  • Kinetics: The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[6]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center (Walden inversion).[4]

  • Steric Hindrance: The rate is sensitive to steric hindrance at the reaction center. As a primary halide, this compound is not sterically hindered, favoring the S_N2 pathway.[4]

Experimental Protocols

To quantitatively determine the electrophilicity of the C1 carbon, a kinetic study of its reaction with a nucleophile is required. A competitive reaction is an effective method for comparing its reactivity to a standard alkyl halide.

Protocol: Competitive S_N2 Reaction Rate Study

Objective: To compare the relative rate of nucleophilic substitution of this compound against a standard, such as 1-bromopentane.

Materials:

  • This compound

  • 1-Bromopentane (as a reference standard)

  • Sodium iodide (nucleophile)

  • Acetone (polar aprotic solvent, suitable for S_N2 reactions)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of sodium iodide in dry acetone.

    • Prepare an equimolar stock solution containing 0.1 M of this compound, 0.1 M of 1-bromopentane, and 0.05 M of the internal standard (dodecane) in acetone.

  • Reaction Setup:

    • In a sealed reaction vessel thermostated at 25 °C, combine equal volumes of the sodium iodide solution and the mixed alkyl halide stock solution. This ensures the nucleophile is the limiting reagent, forcing the two alkyl halides to compete.[17]

  • Time-Course Analysis:

    • Immediately after mixing (t=0), and at regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a large volume of cold water and extracting the organic components with a nonpolar solvent like diethyl ether.

  • GC Analysis:

    • Analyze the quenched and extracted samples by gas chromatography.

    • The GC will separate the unreacted this compound, unreacted 1-bromopentane, and the internal standard.

  • Data Analysis:

    • By comparing the peak areas of the two alkyl halides relative to the constant peak area of the internal standard over time, the rate of consumption for each can be determined.

    • The alkyl halide that is consumed more quickly is the more reactive electrophile. The ratio of the rate constants can be calculated from the relative depletion of the starting materials.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare NaI in Acetone B Mix solutions in thermostated vessel A1->B A2 Prepare Mixture: This compound 1-Bromopentane Internal Standard A2->B C Withdraw aliquots at time intervals B->C D Quench reaction (water/ether extraction) C->D E Analyze samples by Gas Chromatography (GC) D->E F Determine relative consumption of reactants E->F G Calculate relative reaction rates F->G

Caption: Workflow for experimental determination of relative S_N2 reaction rates.

Protocol: Computational Analysis Workflow

Objective: To theoretically assess the electrophilicity of C1 in this compound using quantum mechanics.

Software: Gaussian, Spartan, or other molecular modeling software.

Procedure:

  • Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Property Calculation:

    • Perform a population analysis (e.g., Natural Bond Orbital - NBO) to calculate the partial atomic charges on all atoms.

    • Calculate the molecular orbitals to identify the LUMO.

  • Visualization:

    • Generate an electrostatic potential map to visualize the electron-rich (red) and electron-poor (blue) regions of the molecule. The area around C1 is expected to be blueish.

    • Visualize the LUMO to identify the lobe corresponding to the C-Br σ* orbital, which indicates the site of nucleophilic attack.

Computational_Workflow A Build 3D structure of This compound B Perform Geometry Optimization (e.g., B3LYP/6-31G) A->B C Calculate Partial Atomic Charges (NBO) B->C D Calculate Molecular Orbitals (HOMO/LUMO) B->D E Generate Electrostatic Potential Map C->E F Visualize LUMO (C-Br σ orbital) D->F G Analyze Results: Identify Electrophilic Center and Site of Attack E->G F->G

Caption: Workflow for computational analysis of electrophilicity.

Conclusion

The carbon atom attached to bromine in this compound is a significant electrophilic center, primed for nucleophilic substitution reactions. Its reactivity is dictated by the strong inductive effect of the directly attached bromine and is further enhanced by the distant, but potent, electron-withdrawing effect of the fluorine atom at the C5 position. As a primary alkyl halide, it is expected to react readily via an S_N2 mechanism with good nucleophiles.

While direct kinetic data is limited, analysis of analogous compounds and fundamental principles of organic chemistry provide a clear, predictive framework for its behavior. The experimental and computational protocols outlined in this guide offer robust methodologies for researchers to quantitatively probe the electrophilicity of this versatile synthetic intermediate, enabling its more effective application in pharmaceutical and materials science research.

References

The Strategic Incorporation of 1-Bromo-5-fluoropentane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane has emerged as a versatile and valuable building block in medicinal chemistry, primarily utilized for the introduction of a 5-fluoropentyl chain into bioactive molecules. This unique bifunctional reagent, featuring a reactive bromine atom and a metabolically robust fluorine atom, offers medicinal chemists a strategic tool to modulate the pharmacological properties of drug candidates. Its applications range from the development of potent synthetic cannabinoids to the synthesis of radiolabeled tracers for positron emission tomography (PET) imaging. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of specific compounds, the impact on biological activity, and detailed experimental protocols.

Core Applications in Drug Discovery and Development

The primary applications of this compound in a medicinal chemistry context can be broadly categorized into two main areas:

  • Modification of Bioactive Scaffolds: The introduction of the 5-fluoropentyl moiety can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The fluorine atom can block metabolic oxidation at the terminal position of the alkyl chain, enhancing metabolic stability and potentially prolonging the drug's half-life.[1] Furthermore, the lipophilicity of the fluorinated chain can influence the molecule's ability to cross cellular membranes and the blood-brain barrier.[1]

  • Synthesis of PET Tracers: this compound is a key precursor in the synthesis of ¹⁸F-labeled radiotracers for PET imaging.[2] The bromo- group allows for facile radiolabeling with [¹⁸F]fluoride, enabling the in vivo visualization and quantification of biological targets such as receptors and enzymes. This is particularly prominent in the development of imaging agents for the µ-opioid receptor.[2]

Case Study: Synthetic Cannabinoid Receptor Agonists

A compelling example of the impact of incorporating a 5-fluoropentyl chain is in the development of synthetic cannabinoid receptor agonists. The N-alkylation of indole or indazole scaffolds with this compound has led to the creation of potent ligands for the cannabinoid receptors CB1 and CB2.

Data Presentation: Impact of 5-Fluoropentyl Substitution on Cannabinoid Receptor Affinity and Potency

The substitution of a terminal fluorine on the N-pentyl chain of synthetic cannabinoids has been shown to generally increase their binding affinity (Ki) and functional potency (EC₅₀) at the CB1 receptor. This enhancement in activity underscores the utility of this compound in lead optimization.

Compound PairPentyl AnalogKi (nM) - CB1Ki (nM) - CB25-Fluoropentyl AnalogKi (nM) - CB1Ki (nM) - CB2Reference
JWH-018 / AM-2201JWH-0189.00 ± 5.002.94 ± 2.65AM-22011.00 ± 0.502.60 ± 1.20[3][4]
UR-144 / XLR-11UR-144150 ± 2020 ± 3XLR-1196 ± 826 ± 3
PB-22 / 5F-PB-22PB-221.1 ± 0.11.4 ± 0.25F-PB-220.4680.633

Experimental Protocols

Synthesis of AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole)

This protocol describes the synthesis of AM-2201, a potent synthetic cannabinoid, via the N-alkylation of (1H-indol-3-yl)(naphthalen-1-yl)methanone with this compound.

Materials:

  • (1H-indol-3-yl)(naphthalen-1-yl)methanone

  • This compound

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Acetone

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1H-indol-3-yl)(naphthalen-1-yl)methanone (1.0 eq) in a mixture of acetone and DMF, add powdered potassium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford AM-2201.

Expected Yield: 75-85%

Cannabinoid Receptor Binding Assay (Representative Protocol)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a compound for the CB1 receptor using a competitive radioligand binding assay.

Materials:

  • Membranes from cells expressing the human CB1 receptor

  • [³H]CP-55,940 (radioligand)

  • Test compound (e.g., AM-2201)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]CP-55,940 at a concentration close to its Kd, and the test compound at various concentrations. For non-specific binding determination, use a high concentration of a known CB1 agonist (e.g., WIN 55,212-2).

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Indole Indole Scaffold Alkylation N-Alkylation Indole->Alkylation Bromo This compound Bromo->Alkylation Base Base (e.g., KOH) Base->Alkylation Solvent Solvent (e.g., DMF/Acetone) Solvent->Alkylation Crude Crude Product Alkylation->Crude Purification Purification (Chromatography) Crude->Purification Final_Product 5-Fluoropentyl Analog Purification->Final_Product Binding_Assay Receptor Binding Assay (Ki determination) Final_Product->Binding_Assay Functional_Assay Functional Assay (EC50 determination) Final_Product->Functional_Assay ADME_Tox ADME/Tox Studies Final_Product->ADME_Tox Data Biological Data Binding_Assay->Data Functional_Assay->Data ADME_Tox->Data

Caption: Experimental workflow for the synthesis and evaluation of 5-fluoropentyl analogs.

G Ligand Cannabinoid Agonist (e.g., AM-2201) CB1R CB1 Receptor Ligand->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_Channel Ion Channels (Ca2+, K+) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified CB1 receptor signaling pathway.

Broader Potential and Future Directions

While the application of this compound is well-documented in the synthesis of synthetic cannabinoids and PET tracers, its potential extends to other areas of medicinal chemistry. The strategic introduction of the 5-fluoropentyl group can be explored in various drug classes targeting the central nervous system (CNS), where metabolic stability and blood-brain barrier penetration are critical. For instance, the alkylation of secondary amines in scaffolds targeting G-protein coupled receptors (GPCRs) or ion channels could yield novel therapeutic candidates. Future research should focus on systematically exploring the structure-activity relationships (SAR) of 5-fluoropentyl analogs in diverse chemical series to fully harness the potential of this valuable synthetic tool.

References

The Role of the Fluorine Atom in the Reactivity of 1-Bromo-5-fluoropentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the fluorine atom in the reactivity of 1-bromo-5-fluoropentane. While the bromine atom serves as the primary reactive site for nucleophilic substitution and organometallic preparations, the distal fluorine atom significantly modulates the molecule's physicochemical properties and reactivity through its potent inductive effect. This document details the electronic effects of the fluorine substituent, presents comparative reactivity data, and provides detailed experimental protocols for key transformations of this compound. Spectroscopic data and logical workflows are also presented to offer a complete profile of this versatile building block for researchers in organic synthesis and drug development.

Introduction

This compound is a bifunctionalized aliphatic compound that has garnered significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is susceptible to nucleophilic attack and is readily converted into other functional groups or used to form organometallic reagents. In contrast, the C-F bond is exceptionally strong and generally unreactive under typical nucleophilic substitution conditions, primarily serving to modify the molecule's overall properties.[2]

The presence of the fluorine atom, though remote from the primary reactive center, is not electronically silent. Its strong electron-withdrawing nature influences the electron density along the carbon chain, thereby affecting the reactivity of the C-Br bond. Furthermore, the incorporation of fluorine can enhance desirable pharmacokinetic properties in drug candidates, such as increased metabolic stability and lipophilicity.[1] This guide aims to provide a detailed examination of the nuanced role the fluorine atom plays in the chemical behavior of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis.

Physical Properties

The introduction of a fluorine atom alters the physical properties of the pentyl bromide scaffold.

PropertyThis compound1-Bromopentane
CAS Number 407-97-6[3]110-53-2[2]
Molecular Formula C₅H₁₀BrF[3]C₅H₁₁Br[2]
Molecular Weight 169.04 g/mol [3]151.04 g/mol [2]
Boiling Point 162 °C[2]129-130 °C
Density ~1.37 g/mL[2]~1.22 g/mL
Refractive Index ~1.44[2]~1.44
Spectroscopic Data

The following sections describe the expected spectroscopic features of this compound based on its structure and data from analogous compounds.

The ¹H NMR spectrum of this compound is characterized by the influence of the two halogen atoms on the chemical shifts of the adjacent methylene protons. The protons alpha to the bromine (C1) are expected to appear as a triplet at approximately 3.4 ppm. The protons alpha to the fluorine (C5) will also be a triplet, but due to the strong deshielding and coupling to fluorine, this signal will be shifted further downfield to around 4.5 ppm and will appear as a triplet of triplets. The remaining methylene protons (C2, C3, and C4) will resonate as complex multiplets in the upfield region.

In the ¹³C NMR spectrum, the carbon attached to bromine (C1) is expected to have a chemical shift of around 33 ppm. The carbon bonded to the highly electronegative fluorine (C5) will be significantly deshielded and will appear as a doublet (due to C-F coupling) at approximately 84 ppm. The other carbons will resonate in the 20-35 ppm range.

The infrared spectrum of this compound will be dominated by C-H stretching and bending vibrations. Key diagnostic peaks include the C-F stretch, typically observed in the 1000-1100 cm⁻¹ region, and the C-Br stretch, which appears at lower wavenumbers, generally between 500 and 600 cm⁻¹.

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The base peak is likely to result from the loss of the bromine atom.

Role of the Fluorine Atom in Reactivity

The primary influence of the fluorine atom on the reactivity of this compound is its strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences.

Inductive Effect on the C-Br Bond

The fluorine atom, being the most electronegative element, withdraws electron density from the carbon chain.[4] This polarization is transmitted through the sigma bonds, making the carbon atom attached to the bromine (C1) more electrophilic and thus, in principle, more susceptible to nucleophilic attack.

G cluster_0 Inductive Effect in this compound F F C5 C5 F->C5 δ- C4 C4 C5->C4 δ+ C3 C3 C4->C3 δ++ C2 C2 C3->C2 δ+++ C1 C1 C2->C1 δ++++ Br Br C1->Br δ+++++

Diagram 1: Transmission of the inductive effect of fluorine along the carbon chain.

However, studies on the rates of Sₙ2 reactions of fluorinated alkyl bromides have shown that the presence of fluorine can decelerate the reaction. This is attributed to the destabilization of the transition state by the electron-withdrawing fluorine atom.[5]

Quantitative Impact on Sₙ2 Reactivity
SubstrateRelative Rate (Sₙ2 with N₃⁻ in MeOH)
n-C₇H₁₅Br1
n-RᶠCH₂CH₂Br (γ-fluorinated)0.14
n-RᶠCH₂Br (β-fluorinated)0.00002
Data extrapolated from a study on fluorinated n-alkyl bromides.[5]

Based on this data, it can be inferred that the fluorine atom in the 5-position (a δ-position relative to the bromine) will have a modest deactivating effect on the Sₙ2 reactivity of the C-Br bond compared to its non-fluorinated counterpart, 1-bromopentane. The inductive effect, while making the carbon more positive, also destabilizes the developing negative charge on the leaving group in the transition state.

Influence on Physicochemical Properties

The fluorine atom significantly impacts the molecule's physical properties, which can be critical in the context of drug design. The C-F bond can increase lipophilicity, which can improve a drug's ability to cross cell membranes.[1] Furthermore, the metabolic stability of a molecule can be enhanced, as the C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

Key Reactions and Experimental Protocols

This compound is a versatile starting material for a variety of chemical transformations. The following sections provide detailed experimental protocols for two key reactions: nucleophilic substitution and Grignard reagent formation.

Nucleophilic Substitution: Synthesis of N-(5-Fluoropentyl)indole

This protocol details the N-alkylation of indole with this compound, a common method for introducing a fluorinated alkyl chain onto a heterocyclic core.

G cluster_workflow Experimental Workflow: N-Alkylation of Indole start Dissolve Indole in DMF add_base Add NaH portionwise at 0 °C start->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkyl_halide Add this compound dropwise stir1->add_alkyl_halide warm_rt Warm to room temperature and stir for 12 h add_alkyl_halide->warm_rt quench Quench with saturated aq. NH₄Cl warm_rt->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product N-(5-Fluoropentyl)indole purify->product

Diagram 2: Workflow for the synthesis of N-(5-Fluoropentyl)indole.

Materials:

  • Indole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of indole in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portionwise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add this compound dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-fluoropentyl)indole.

Grignard Reagent Formation and Reaction

This protocol describes the preparation of 5-fluoropentylmagnesium bromide and its subsequent reaction with a model electrophile, acetone.

G cluster_workflow Experimental Workflow: Grignard Reaction start Activate Mg turnings with I₂ crystal add_reagents Add anhydrous THF and a small portion of this compound start->add_reagents initiate Initiate reaction (gentle heating may be required) add_reagents->initiate add_halide Add remaining this compound dropwise to maintain reflux initiate->add_halide form_grignard Stir until Mg is consumed add_halide->form_grignard cool Cool to 0 °C form_grignard->cool add_electrophile Add acetone dropwise cool->add_electrophile warm_rt Warm to room temperature and stir for 1 h add_electrophile->warm_rt quench Quench with saturated aq. NH₄Cl warm_rt->quench extract Extract with Et₂O (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product 2-Methyl-6-fluoroheptan-2-ol concentrate->product

Diagram 3: Workflow for the Grignard reaction of this compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.

  • Add anhydrous THF to cover the magnesium.

  • Add a small portion of a solution of this compound in anhydrous THF from the dropping funnel.

  • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the onset of reflux indicate the start of the reaction.

  • Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until most of the magnesium has been consumed.

  • Cool the Grignard reagent to 0 °C.

  • Add a solution of acetone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.

Conclusion

The fluorine atom in this compound plays a multifaceted role that extends beyond its inertness as a leaving group. Its primary influence is through a potent electron-withdrawing inductive effect, which slightly deactivates the C-Br bond towards Sₙ2 reactions by destabilizing the transition state. This effect, while modest due to the distance, is a key consideration in reaction design. Of greater significance, particularly in the context of medicinal chemistry, is the ability of the fluorine atom to enhance crucial pharmacokinetic properties such as lipophilicity and metabolic stability. The orthogonal reactivity of the C-Br and C-F bonds makes this compound a valuable and versatile building block for the synthesis of complex fluorinated molecules. This guide has provided a detailed overview of its reactivity, supported by comparative data and practical experimental protocols, to aid researchers in leveraging the unique properties of this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PET Tracers using 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Positron Emission Tomography (PET) tracers utilizing 1-Bromo-5-fluoropentane as a key precursor. The focus is on the preparation of [¹⁸F]-labeled fluoroalkyl triphenylphosphonium salts, which are valuable tools for myocardial imaging.

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of PET tracers. Its structure, featuring a reactive bromine atom and a stable fluorine atom, allows for the introduction of a fluoropentyl chain into various molecules. This is particularly useful for the development of ¹⁸F-labeled PET tracers, where the ¹⁸F radionuclide is typically introduced in the final steps of the synthesis via nucleophilic substitution.

One important application of this precursor is in the synthesis of lipophilic cationic tracers, such as [¹⁸F]-(5-fluoropentyl)triphenylphosphonium ([¹⁸F]FPTP), which accumulate in mitochondria in response to negative transmembrane potentials.[1][2] These tracers are effective as "voltage sensors" for investigating the role of mitochondria in various pathologies, including myocardial diseases.[2]

Featured Application: Synthesis of [¹⁸F]-(5-fluoropentyl)triphenylphosphonium ([¹⁸F]FPTP) for Myocardial Imaging

[¹⁸F]FPTP is a PET tracer that shows significant promise for myocardial imaging due to its preferential accumulation in the myocardium.[2] The synthesis involves a two-step radiolabeling procedure starting from a suitable precursor derived from this compound.

Chemical Synthesis Pathway

The overall synthesis strategy involves two main stages:

  • Precursor Synthesis (Non-radioactive): Conversion of this compound to a more reactive precursor suitable for radiolabeling, such as a tosylate or mesylate derivative.

  • Radiosynthesis ([¹⁸F]-labeling): A two-step nucleophilic substitution to first introduce the [¹⁸F]fluoride and then to couple the resulting fluoroalkyl chain with triphenylphosphine.

Synthesis_Pathway cluster_0 Precursor Synthesis (Non-radioactive) cluster_1 Radiosynthesis ([¹⁸F]-labeling) This compound This compound Precursor 5-Bromopentyl 4-methylbenzenesulfonate This compound->Precursor Tosylating Agent (e.g., TsCl, Pyridine) Intermediate [18F]this compound Precursor->Intermediate [18F]KF/Kryptofix 2.2.2 Acetonitrile, 90°C, 5 min [18F]Fluoride [18F]Fluoride [18F]Fluoride->Intermediate [18F]FPTP [18F]-(5-fluoropentyl)triphenyl- phosphonium Intermediate->[18F]FPTP Triphenylphosphine Toluene, 220°C, 3 min

Caption: Synthesis pathway for [¹⁸F]FPTP from this compound.

Experimental Protocols

Precursor Synthesis: 5-Bromopentyl 4-methylbenzenesulfonate

This protocol describes the conversion of 1-bromo-5-pentanol to the corresponding tosylate. 1-bromo-5-pentanol can be synthesized from 1,5-pentanediol or other suitable starting materials. For the purpose of this protocol, we assume the availability of 1-bromo-5-pentanol.

Materials:

  • 1-bromo-5-pentanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 1-bromo-5-pentanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.5 equivalents) to the solution with stirring.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-bromopentyl 4-methylbenzenesulfonate as a pure product.

Radiosynthesis of [¹⁸F]-(5-fluoropentyl)triphenylphosphonium ([¹⁸F]FPTP)

This protocol is adapted from established procedures for the synthesis of fluoroalkyl triphenylphosphonium salts.[3][4]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2. (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • 5-Bromopentyl 4-methylbenzenesulfonate (precursor)

  • Triphenylphosphine

  • Toluene (anhydrous)

  • Sterile water for injection

  • Ethanol for formulation

  • Sep-Pak C18 cartridge

  • Alumina N cartridge

  • HPLC system for purification and analysis

Procedure:

Step 1: [¹⁸F]Fluoride Activation and First Nucleophilic Substitution

  • Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and K2.2.2. in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Add a solution of the precursor, 5-bromopentyl 4-methylbenzenesulfonate, in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 90°C for 5 minutes to produce [¹⁸F]this compound.[4]

Step 2: Second Nucleophilic Substitution and Purification

  • After the first reaction, remove the acetonitrile under a stream of nitrogen.

  • Add a solution of triphenylphosphine (6.0 mg) in anhydrous toluene (1.0 mL) to the reaction vessel.[4]

  • Heat the mixture at 220°C for 3 minutes.[4]

  • Cool the reaction vessel and dilute the mixture with the HPLC mobile phase.

  • Purify the crude product using a semi-preparative HPLC system.

  • The collected fraction containing [¹⁸F]FPTP is then reformulated into a physiologically acceptable solution (e.g., saline with a small percentage of ethanol).

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC.

  • Specific Activity: Calculated from the amount of radioactivity and the mass of the product, determined by HPLC with a UV detector calibrated with a standard solution of the non-radioactive compound.

  • Residual Solvents: Analyzed by gas chromatography.

  • pH and Sterility: Standard quality control tests for injectable radiopharmaceuticals.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of [¹⁸F]FPTP and similar fluoroalkyl triphenylphosphonium salts.

ParameterValueReference
Radiochemical Yield (decay-corrected) 15-30%[3][5]
Radiochemical Purity >98%[1][2][3]
Specific Activity >6.1 TBq/µmol (>160-170 Ci/mmol)[1][2][3]
Total Synthesis Time < 60 minutes[3][4]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the automated synthesis of [¹⁸F]FPTP.

Experimental_Workflow cluster_0 [18F]Fluoride Production & Activation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron [18O]H2O Target Irradiation Anion_Exchange [18F]Fluoride Trapping Cyclotron->Anion_Exchange Elution_Drying Elution with K2.2.2/K2CO3 & Azeotropic Drying Anion_Exchange->Elution_Drying Step1_Reaction Step 1: Fluoroalkylation (Precursor + [18F]F-) Elution_Drying->Step1_Reaction Step2_Reaction Step 2: Phosphonium Salt Formation (+ Triphenylphosphine) Step1_Reaction->Step2_Reaction HPLC_Purification Semi-preparative HPLC Step2_Reaction->HPLC_Purification Formulation Solvent Exchange & Formulation in Saline/Ethanol HPLC_Purification->Formulation QC_Analysis Radiochemical Purity (HPLC) Specific Activity, pH, Sterility Formulation->QC_Analysis Mechanism_of_Action Extracellular Extracellular Space Cytosol Cytosol Mitochondrion Mitochondrion Tracer_In [18F]FPTP (in circulation) Tracer_Cytosol [18F]FPTP Tracer_In->Tracer_Cytosol Tracer_Mito [18F]FPTP (Accumulated) Tracer_Cytosol->Tracer_Mito

References

Application Notes and Protocols for 18F-Labeling with 1-Bromo-5-fluoropentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of 18F-labeled compounds using 1-bromo-5-fluoropentane derivatives as key synthons. The following sections detail the necessary materials, equipment, and step-by-step procedures for the radiosynthesis of an 18F-fluoroalkylating agent and its subsequent use in labeling a model phenolic compound.

Overview of 18F-Fluoroalkylation

[18F]Fluoroalkylation is a valuable strategy for introducing the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules of biological interest for positron emission tomography (PET) imaging. This approach involves the preparation of an ¹⁸F-labeled alkylating agent, which is then used to modify a target molecule. The use of a five-carbon chain, such as that derived from this compound, can influence the pharmacokinetic properties of the resulting radiotracer.

The general scheme involves a two-step process:

  • Synthesis of the [¹⁸F]Fluoroalkylating Agent: A dihaloalkane precursor (e.g., 1,5-dibromopentane) is reacted with activated [¹⁸F]fluoride to produce the [¹⁸F]fluoroalkyl bromide.

  • Labeling of the Target Molecule: The resulting [¹⁸F]fluoroalkyl bromide is then used to alkylate a nucleophilic functional group (e.g., phenol, amine, or thiol) on the target molecule.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step 18F-fluoroalkylation process. These values are representative and can vary based on the specific substrate, reaction conditions, and equipment used.

ParameterSynthesis of [¹⁸F]5-Fluoropentyl BromideLabeling of Phenolic PrecursorOverall
Precursor Amount 10-20 mg2-5 mg-
Reaction Time 10-15 min10-20 min20-35 min (excluding purification)
Reaction Temperature 90-120 °C80-110 °C-
Radiochemical Yield (RCY) 40-60% (decay-corrected)50-70% (decay-corrected)20-42% (decay-corrected)
Molar Activity (Aₘ) -50-250 GBq/µmol at end of synthesis (EOS)-
Radiochemical Purity >95%>99% after HPLC purification-

Experimental Protocols

General Considerations
  • All operations should be performed in a shielded hot cell equipped with appropriate manipulators.

  • Use anhydrous solvents and reagents to ensure high radiochemical yields.

  • [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and delivered as an aqueous solution of [¹⁸F]F⁻.

Protocol 1: Synthesis of [¹⁸F]5-Fluoropentyl Bromide

This protocol describes the synthesis of [¹⁸F]5-fluoropentyl bromide from 1,5-dibromopentane.

Materials and Reagents:

  • Aqueous [¹⁸F]Fluoride (1-5 GBq)

  • Anion exchange cartridge (e.g., Sep-Pak™ Light QMA)

  • Elution solution: 80% Acetonitrile in water with K₂CO₃ (5 mg) and Kryptofix 2.2.2. (15 mg)

  • 1,5-Dibromopentane (10-20 mg)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction vessel (e.g., 1 mL V-vial)

  • Heating and stirring module

Procedure:

  • Trapping and Elution of [¹⁸F]Fluoride:

    • Pre-condition the QMA cartridge with 10 mL of 0.5 M K₂CO₃ followed by 10 mL of deionized water.

    • Pass the aqueous [¹⁸F]fluoride solution through the QMA cartridge to trap the [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using 1 mL of the elution solution.

  • Azeotropic Drying:

    • Heat the reaction vessel to 110 °C under a gentle stream of nitrogen or under vacuum to evaporate the water.

    • Add 1 mL of anhydrous acetonitrile and repeat the evaporation. Perform this step twice to ensure the [¹⁸F]fluoride-Kryptofix complex is anhydrous.

  • Radiosynthesis:

    • Dissolve 1,5-dibromopentane (10-20 mg) in 0.5 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex.

    • Seal the reaction vessel and heat to 100-120 °C for 10-15 minutes with stirring.

  • Purification (if necessary):

    • The crude [¹⁸F]5-fluoropentyl bromide can often be used directly in the next step. If purification is required, it can be achieved by passing the reaction mixture through a silica Sep-Pak™ cartridge, eluting with a suitable solvent system (e.g., hexane/ethyl acetate).

G Workflow for Synthesis of [18F]5-Fluoropentyl Bromide cluster_0 [18F]Fluoride Preparation cluster_1 Radiosynthesis A Aqueous [18F]Fluoride from Cyclotron B Trap on QMA Cartridge A->B C Elute with K2CO3/K2.2.2. B->C D Azeotropic Drying C->D E Add 1,5-Dibromopentane D->E Dried [18F]F-/K2.2.2. F Heat at 100-120°C E->F G [18F]5-Fluoropentyl Bromide (Crude) F->G

Caption: Workflow for the synthesis of [¹⁸F]5-fluoropentyl bromide.

Protocol 2: 18F-Fluoroalkylation of a Phenolic Precursor

This protocol describes the use of [¹⁸F]5-fluoropentyl bromide to label a model phenol, 4-hydroxybenzaldehyde.

Materials and Reagents:

  • Crude [¹⁸F]5-Fluoropentyl Bromide in acetonitrile

  • 4-Hydroxybenzaldehyde (2-5 mg)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (5-10 mg)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Heating and stirring module

  • Semi-preparative HPLC system for purification

  • C18 Sep-Pak™ cartridge for formulation

Procedure:

  • Preparation of the Labeling Reaction:

    • To the reaction vessel containing the crude [¹⁸F]5-fluoropentyl bromide, add 4-hydroxybenzaldehyde (2-5 mg) dissolved in 0.3 mL of anhydrous DMF.

    • Add the base (K₂CO₃ or Cs₂CO₃).

  • Radiosynthesis:

    • Seal the reaction vessel and heat to 90-110 °C for 10-15 minutes with stirring.

  • Quenching and Purification:

    • Cool the reaction vessel and quench the reaction by adding 1 mL of water.

    • Inject the reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the desired ¹⁸F-labeled product from unreacted starting materials and byproducts.

    • Collect the fraction corresponding to the product, which is identified by co-elution with a non-radioactive standard.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak™ cartridge to trap the product.

    • The cartridge is washed with water to remove the HPLC solvent.

    • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to obtain an injectable formulation.

G Workflow for 18F-Fluoroalkylation of a Phenol cluster_0 Labeling Reaction cluster_1 Purification and Formulation A [18F]5-Fluoropentyl Bromide B Add Phenolic Precursor & Base A->B C Heat at 90-110°C B->C D Crude Labeled Product C->D E Semi-preparative HPLC D->E Quench F C18 Sep-Pak Formulation E->F G Final Radiotracer F->G

Caption: Workflow for the 18F-fluoroalkylation of a phenolic precursor.

Logical Relationship of Key Steps

The overall process can be visualized as a logical flow from the production of the radionuclide to the final formulated radiotracer.

G Logical Flow of 18F-Labeling Protocol start [18F]Fluoride Production (Cyclotron) step1 Activation of [18F]Fluoride (Drying with K2.2.2/Base) start->step1 step2 Synthesis of [18F]Fluoroalkylating Agent ([18F]5-Fluoropentyl Bromide) step1->step2 step3 Nucleophilic Substitution (Labeling of Target Molecule) step2->step3 step4 Purification (HPLC) step3->step4 step5 Formulation (Sterile Solution) step4->step5 end Final Radiotracer for PET Imaging step5->end

Caption: Logical flow of the 18F-labeling protocol.

Conclusion

The protocols outlined provide a robust framework for the 18F-labeling of molecules using a fluoroalkylation strategy with a five-carbon linker. These methods can be adapted for a wide range of precursors bearing nucleophilic functional groups, enabling the development of novel PET radiotracers. Careful optimization of reaction conditions for each specific substrate is recommended to achieve optimal radiochemical yields and molar activities.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromo-5-fluoropentane (CAS: 407-97-6) is a bifunctional chemical intermediate of significant value in pharmaceutical research and organic synthesis.[1] Its structure, featuring a reactive bromine atom and a more stable fluorine atom at opposite ends of a pentyl chain, allows for selective chemical transformations.[1][2] The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the bromine atom an excellent leaving group in nucleophilic substitution reactions.[3][4] This selective reactivity enables the introduction of a fluorinated pentyl moiety into a wide range of molecules, which can enhance pharmacological properties such as metabolic stability and lipophilicity.[2]

This document provides detailed protocols for several key nucleophilic substitution reactions involving this compound, focusing on the SN2 pathway, which is characteristic of primary alkyl halides.[5] These reactions are fundamental for synthesizing precursors for PET imaging agents, potential drug candidates, and other complex organic molecules.[6]

General Reaction Mechanism: SN2 Pathway

Nucleophilic substitution on this compound proceeds via a bimolecular (SN2) mechanism. This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom (C1) from the backside, simultaneously displacing the bromide leaving group.[5][7] This pathway is favored for primary alkyl halides like this compound due to minimal steric hindrance around the reaction center.[7]

Caption: General SN2 mechanism for this compound.

Experimental Protocols and Data

The following sections detail protocols for the reaction of this compound with various common nucleophiles.

Synthesis of 5-Azido-1-fluoropentane via Azide Substitution

This reaction introduces an azido group, a versatile functional group that can be readily converted to an amine or used in "click chemistry" reactions. The protocol is adapted from standard procedures for SN2 reactions on primary bromoalkanes.[7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-azido-1-fluoropentane by vacuum distillation.

Quantitative Data Summary:

ParameterValue / ConditionJustification / Notes
Nucleophile Sodium Azide (NaN₃)Excellent nucleophile for SN2 reactions.[7]
Reactant Ratio 1.5 eq NaN₃ to 1.0 eq SubstrateExcess nucleophile drives the reaction to completion.[7]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent enhances nucleophilicity.[7]
Temperature 60–70 °CProvides sufficient energy to overcome the activation barrier.[7]
Reaction Time 12–24 hoursVaries based on scale; monitor by TLC.[7]
Typical Yield >90%High yields are expected for this type of reaction.[7]
Synthesis of 5-Fluorohexanenitrile via Cyanide Substitution

This reaction is a classic carbon-chain extension method, producing a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.[1][8]

Protocol:

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagent Addition: Add a solution of sodium cyanide (NaCN, 1.2 eq) in ethanol to the flask. Add this compound (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux. The use of an ethanolic solution is crucial to avoid side reactions like hydrolysis.[8]

  • Monitoring: Monitor the reaction by TLC or GC until completion (typically 4-8 hours).

  • Work-up: After cooling, filter the mixture to remove precipitated sodium bromide.

  • Concentration: Remove the ethanol solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify the resulting 5-fluorohexanenitrile by distillation.

Quantitative Data Summary:

ParameterValue / ConditionJustification / Notes
Nucleophile Sodium Cyanide (NaCN)Effective for introducing a nitrile group.[8]
Reactant Ratio 1.2 eq NaCN to 1.0 eq SubstrateA slight excess of cyanide ensures complete conversion.
Solvent EthanolA common solvent for reactions with cyanide salts.[8]
Temperature Reflux (~78 °C)Standard condition for heating under reflux.[8]
Reaction Time 4–8 hoursReaction is generally faster than with azide at lower temps.
Typical Yield 80–90%Good yields are typical for this transformation.
Synthesis of 5-Fluoropentyl Thioethers via Thiolate Substitution

Thiols are excellent nucleophiles and react readily with primary alkyl halides to form thioethers, which are important in various biological and materials science contexts.[9][10]

Protocol:

  • Thiolate Formation: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired thiol (R-SH, 1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol. Add a base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) to deprotonate the thiol and form the more nucleophilic thiolate (R-S⁻).

  • Reagent Addition: Slowly add this compound (1.0 eq) to the thiolate solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic layer, concentrate it, and purify the resulting thioether by column chromatography.

Quantitative Data Summary:

ParameterValue / ConditionJustification / Notes
Nucleophile Thiolate (R-S⁻)Generated in situ from a thiol and a base.[10]
Reactant Ratio 1.0 eq Thiol to 1.0 eq SubstrateStoichiometric amounts are often sufficient.
Solvent THF or EthanolCommon solvents for SN2 reactions.
Temperature Room Temperature to 50 °CThiols are highly reactive nucleophiles.[10]
Reaction Time 2–6 hoursTypically proceeds quickly.
Typical Yield >95%Thiolate substitutions are often high-yielding.

Visualizations of Workflows and Applications

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) React 2. Add Reactants (Substrate, Nucleophile, Solvent) Setup->React Heat 3. Heat & Stir (Reflux or Controlled Temp) React->Heat Monitor 4. Monitor Progress (TLC / GC) Heat->Monitor Workup 5. Work-up (Cool, Quench, Filter) Monitor->Workup Extract 6. Extraction (Separatory Funnel) Workup->Extract Dry 7. Dry & Concentrate (Anhydrous Salt & Rotovap) Extract->Dry Purify 8. Purification (Distillation or Chromatography) Dry->Purify

Caption: Standard experimental workflow for nucleophilic substitution.

Synthesis_Hub cluster_products Potential Products center_node This compound Azide 5-Azido-1-fluoropentane center_node->Azide + N₃⁻ Nitrile 5-Fluorohexanenitrile center_node->Nitrile + CN⁻ Amine N-R-5-Fluoropentylamine center_node->Amine + R₂NH Thioether 5-Fluoropentyl Thioether center_node->Thioether + RS⁻ Alcohol 5-Fluoropentan-1-ol center_node->Alcohol + OH⁻ Ether 5-Fluoropentyl Ether center_node->Ether + RO⁻

Caption: Synthetic utility of this compound as an intermediate.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the successful utilization of 1-bromo-5-fluoropentane in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the introduction of a 5-fluoropentyl moiety, which can enhance the pharmacological and physicochemical properties of target molecules.

Introduction

This compound is a valuable bifunctional reagent that allows for the selective formation of carbon-carbon bonds via its reactive C-Br bond while retaining a stable C-F bond. The incorporation of a fluorinated alkyl chain can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable modification in drug design.[1] The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

This document outlines optimized conditions and protocols for the efficient coupling of this compound with various arylboronic acids, providing researchers with a practical guide for its application in synthesis.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of this compound with arylboronic acids. While specific yields can vary depending on the substrate and precise conditions, this table provides a comparative overview.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic AcidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF80-100492[2] (with 10 mol% CuI)
24-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (5:1)10012Est. >85General Protocol
34-Chlorophenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane10016Est. >80General Protocol
43-Pyridinylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O (4:1)9018Est. >75General Protocol

Estimated yields are based on typical outcomes for Suzuki couplings of unactivated alkyl bromides under the specified conditions and should be considered as starting points for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a generalized procedure adaptable for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, PCy₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), and the palladium catalyst and ligand (if applicable) under an inert atmosphere.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-1-arylpentane.

Specific Protocol: Synthesis of 5-Fluoro-1-phenylpentane

This protocol is based on a reported procedure with high yield.[2]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine phenylboronic acid, K₃PO₄, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF, followed by this compound.

  • Heat the reaction mixture to 80-100 °C and stir for 4 hours.

  • After cooling, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 5-fluoro-1-phenylpentane (92% yield).[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (this compound) R-Pd(II)-X_L2 R-Pd(II)-X Complex Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-B(OR)2 (Arylboronic acid) + Base R-Pd(II)-R'_L2 R-Pd(II)-R' Complex Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: This compound, Arylboronic acid, Base, Catalyst, Ligand, Solvent Start->Reagent_Prep Reaction_Setup Assemble Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating_Stirring Heat and Stir (80-110 °C) Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction (TLC/LC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product: 5-Fluoro-1-arylpentane Purification->Product

References

Alkylation with 1-Bromo-5-fluoropentane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of an alkyl chain can significantly modify the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. 1-Bromo-5-fluoropentane is a valuable alkylating agent that introduces a 5-fluoropentyl group, a moiety of interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. This document provides detailed application notes and experimental protocols for the N-, O-, C-, and S-alkylation of various nucleophiles using this compound, intended for researchers, scientists, and drug development professionals.

Application Notes

This compound is a primary alkyl halide, making it a suitable substrate for S(_N)2 reactions with a variety of soft and hard nucleophiles. The bromine atom serves as a good leaving group, while the terminal fluorine atom is generally unreactive under typical alkylation conditions.

Reactivity and Substrate Scope:

  • N-Alkylation: Primary and secondary amines, amides, imides, and nitrogen-containing heterocycles (e.g., indoles, imidazoles) are excellent substrates for N-alkylation with this compound. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to deprotonate the nitrogen nucleophile.

  • O-Alkylation: Phenols and, to a lesser extent, alcohols can be O-alkylated using this compound via the Williamson ether synthesis. This reaction typically requires a base to generate the corresponding alkoxide or phenoxide.

  • C-Alkylation: Carbon nucleophiles, particularly stabilized carbanions derived from active methylene compounds (e.g., malonic esters, β-ketoesters), can be effectively alkylated. A strong base is necessary to generate the enolate for the reaction to proceed.

  • S-Alkylation: Thiols are excellent nucleophiles and readily undergo S-alkylation with this compound under basic conditions to form thioethers.

Potential Side Reactions:

As with other primary alkyl halides, elimination (E2) can be a competing side reaction, especially with sterically hindered or strongly basic nucleophiles. However, due to the unhindered nature of this compound, substitution reactions are generally favored. Over-alkylation can occur with primary amines, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-alkylation.

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed or in contact with skin.[2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention.[2]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Alkylation of Indole

This protocol describes the N-alkylation of indole with this compound.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated indole.

Quantitative Data for N-Alkylation of Nitrogen Heterocycles:

EntrySubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
14-NitroimidazoleK₂CO₃Acetonitrile8Room Temp.50
24-NitroimidazoleK₂CO₃Acetonitrile-6066-85
35-NitroimidazoleK₂CO₃Acetonitrile-60Good

Note: Specific yield for this compound was not provided in the source, but the table reflects typical conditions for similar alkylating agents.[2][5]

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification indole Indole (1.0 eq) in dry DMF deprotonation Deprotonation at 0 °C indole->deprotonation na_h NaH (1.2 eq) na_h->deprotonation alkylation Add this compound (1.1 eq) Stir at RT for 12-24h deprotonation->alkylation quench Quench with aq. NH4Cl alkylation->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify product N-(5-fluoropentyl)indole purify->product

Caption: Workflow for the N-alkylation of indole.

Protocol 2: O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol describes the O-alkylation of phenol with this compound.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone.

  • Alkylation: Add this compound (1.2 eq) to the suspension.

  • Reaction Monitoring: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired (5-fluoropentyloxy)benzene.

Quantitative Data for O-Alkylation of Phenols:

EntrySubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
1PhenolK₂CO₃Acetone12-24RefluxGood
24-MethoxyphenolK₂CO₃DMF1280Good
34-NitrophenolCs₂CO₃DMF6Room Temp.High

Note: The data represents typical conditions for Williamson ether synthesis with primary alkyl bromides. Specific yields for this compound may vary.

O_Alkylation_Workflow start Start setup Combine Phenol (1.0 eq), K2CO3 (2.0 eq) in Acetone start->setup alkylation Add this compound (1.2 eq) Reflux for 12-24h setup->alkylation workup Filter and Concentrate alkylation->workup extraction Dissolve in EtOAc, Wash with Water and Brine workup->extraction drying Dry over Na2SO4 and Concentrate extraction->drying purification Column Chromatography drying->purification product (5-Fluoropentyloxy)benzene purification->product

Caption: Workflow for the O-alkylation of phenol.

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol describes the C-alkylation of diethyl malonate with this compound.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Alkylation: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at reflux for 6-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to afford diethyl 2-(5-fluoropentyl)malonate.

Quantitative Data for C-Alkylation of Active Methylene Compounds:

EntrySubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
1Diethyl malonateNaOEtEthanol6-12RefluxModerate-Good
2Ethyl acetoacetateK₂CO₃DMF4-860Good
3AcetylacetoneCs₂CO₃Acetonitrile2-4Room Temp.High

Note: The data represents typical conditions for the alkylation of active methylene compounds. Specific yields for this compound may vary.

C_Alkylation_Logical_Flow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products malonate Diethyl Malonate enolate_formation Enolate Formation malonate->enolate_formation alkyl_halide This compound sn2_reaction SN2 Attack alkyl_halide->sn2_reaction base Base (e.g., NaOEt) base->enolate_formation enolate_formation->sn2_reaction alkylated_product Diethyl 2-(5-fluoropentyl)malonate sn2_reaction->alkylated_product salt Salt Byproduct (e.g., NaBr) sn2_reaction->salt

Caption: Logical flow of the C-alkylation reaction.

Protocol 4: S-Alkylation of Thiophenol

This protocol describes the S-alkylation of thiophenol with this compound.

Materials:

  • Thiophenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of thiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Alkylation: Add this compound (1.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (5-fluoropentyl)(phenyl)sulfane.

Quantitative Data for S-Alkylation of Thiols:

EntrySubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
1ThiophenolK₂CO₃DMF2-6Room Temp.High
2EthanethiolNaOHEthanol1-3Room Temp.High
34-ChlorothiophenolCs₂CO₃Acetonitrile2-4Room Temp.High

Note: The data represents typical conditions for the S-alkylation of thiols. Specific yields for this compound may vary.

S_Alkylation_Workflow reactants Thiophenol This compound K2CO3 in DMF reaction Stir at Room Temperature (2-6 hours) reactants->reaction workup Pour into Water Extract with Diethyl Ether reaction->workup purification Wash with Water/Brine Dry and Concentrate workup->purification column Column Chromatography purification->column product (5-fluoropentyl)(phenyl)sulfane column->product

Caption: Workflow for the S-alkylation of thiophenol.

References

Application Note: Purification of 1-Bromo-5-fluoropentane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 1-Bromo-5-fluoropentane from common impurities using fractional distillation. This method is effective for separating this compound from both higher and lower boiling point contaminants that may be present from its synthesis. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its purity is crucial for the success of subsequent reactions and the quality of the final products. Synthesis of this compound can result in various impurities, including unreacted starting materials and byproducts. Fractional distillation is a robust and widely used technique for the purification of liquid compounds based on differences in their boiling points. This document outlines a standard laboratory procedure for the fractional distillation of this compound to achieve high purity.

Potential Impurities and Rationale for Distillation

The synthesis of this compound can introduce several impurities. For instance, if synthesized from 5-Bromopentan-1-ol, residual starting material may be present. Other potential impurities could include side products from the halogenation reactions, such as 1,5-dibromopentane or 1,5-difluoropentane, and chlorinated analogs if chloride sources are present.

Fractional distillation is an ideal purification method due to the significant differences in the boiling points of this compound and its likely impurities.

Data Presentation

The following table summarizes the key physical properties of this compound and its potential impurities, demonstrating the feasibility of separation by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,5-DifluoropentaneC₅H₁₀F₂108.13~87[1]
1-Chloro-5-fluoropentaneC₅H₁₀ClF124.58No data, estimated <162
This compound C₅H₁₀BrF 169.04 162 [2]
5-Bromopentan-1-olC₅H₁₁BrO167.05203.5[3][4]
1,5-DibromopentaneC₅H₁₀Br₂229.94221-224[2][5][6]

Experimental Protocol

This protocol describes the fractional distillation of crude this compound under atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 250 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, pre-weighed)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Glass wool for insulation (optional)

  • Vacuum adapter (if performing vacuum distillation for high-boiling impurities)

  • Cold water source for the condenser

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Attach the condenser to the distillation head and the receiving flask to the other end of the condenser.

    • Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.

    • Secure all joints with clamps.

    • If desired, wrap the fractionating column with glass wool to improve efficiency.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Gradually heat the flask using the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • The temperature should stabilize at the boiling point of the most volatile impurity (e.g., 1,5-difluoropentane).

    • Collect this initial fraction (forerun) in the first receiving flask until the temperature begins to rise again.

    • As the temperature approaches the boiling point of this compound (162 °C), change to a clean, pre-weighed receiving flask.

    • Collect the main fraction while the temperature remains stable at or near 162 °C. This fraction will be the purified this compound.

    • If the temperature begins to rise significantly above 162 °C, it indicates the distillation of higher-boiling impurities (e.g., 5-Bromopentan-1-ol). At this point, stop the distillation or switch to a third receiving flask to collect the high-boiling fraction.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Analyze the purity of the collected fraction using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the purification process.

Purification_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup heating Gradual Heating & Stirring setup->heating collect_forerun Collect Forerun (Lower Boiling Impurities) heating->collect_forerun T < 162°C collect_main Collect Main Fraction (Purified Product at 162°C) collect_forerun->collect_main T approaches 162°C collect_high Collect High-Boiling Fraction (Optional) collect_main->collect_high T > 162°C cooldown Cooldown and Disassemble collect_main->cooldown Distillation Complete collect_high->cooldown analysis Purity Analysis (GC, NMR) cooldown->analysis end End: Purified This compound analysis->end

Caption: Workflow for the purification of this compound by fractional distillation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is flammable; keep away from open flames and ignition sources.

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for detailed safety information.

  • Ensure the distillation apparatus is properly secured and not a closed system to avoid pressure buildup.

References

Application Note and Protocol: Purification of 1-Bromo-5-fluoropentane via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Bromo-5-fluoropentane using silica gel column chromatography. The methodology is based on established principles for the separation of halogenated alkanes and can be adapted for similar nonpolar compounds.

Introduction

This compound is a valuable bifunctional intermediate in organic synthesis, notably in the development of pharmaceuticals and agrochemicals.[1][2] Its purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3][4] For relatively nonpolar compounds like this compound, normal-phase chromatography utilizing a polar stationary phase such as silica gel is highly effective.[5][6][7] The separation is achieved by eluting the column with a nonpolar mobile phase, which allows for the selective retention and subsequent isolation of the target compound from more polar or less polar impurities.

Data Presentation

Table 1: Recommended Parameters for Column Chromatography of this compound

ParameterRecommended Specification/ValueRationale/Notes
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard for purification of nonpolar to moderately polar organic compounds.[10]
Mobile Phase (Eluent) Hexane or Petroleum Ether with increasing gradients of Ethyl Acetate or Diethyl Ether (e.g., 0% to 5%)This compound is a relatively nonpolar haloalkane and will elute with a nonpolar solvent.[10] A gradient of a slightly more polar solvent helps to elute any remaining impurities.
Thin-Layer Chromatography (TLC) Analysis Mobile Phase: Test various ratios of Hexane:Ethyl Acetate (e.g., 100:0, 99:1, 98:2, 95:5)The ideal mobile phase for column chromatography will give the product a Retention Factor (Rf) of approximately 0.2-0.3 on a TLC plate.[3][9]
Column Dimensions Dependent on the amount of crude product. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[7]Ensures sufficient separation capacity.
Flow Rate 1-2 mL/min (for gravity chromatography)A slow and steady flow rate improves separation efficiency.
Detection Method TLC analysis of collected fractions. Visualization under UV light (if applicable) and/or staining with potassium permanganate solution.Allows for the identification of fractions containing the purified product.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Eluent Selection

Objective: To determine the optimal mobile phase composition for the column chromatography of this compound.

Materials:

  • TLC plates (silica gel coated)

  • Crude this compound

  • Developing chambers (beakers with watch glass covers)

  • Capillary tubes for spotting

  • Various ratios of Hexane:Ethyl Acetate (e.g., 100:0, 99:1, 98:2, 95:5)

  • UV lamp

  • Potassium permanganate stain

Procedure:

  • Prepare developing chambers with a small amount of each test eluent.

  • On a TLC plate, draw a faint pencil line approximately 1 cm from the bottom.

  • Using a capillary tube, spot the crude this compound solution onto the pencil line.

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the spot line. Cover the chamber.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and/or by dipping the plate in a potassium permanganate stain followed by gentle heating.

  • Calculate the Rf value for the product spot in each eluent system. The optimal eluent will provide an Rf value of ~0.2-0.3.[9]

Column Chromatography Protocol

Objective: To purify crude this compound using the optimal eluent system determined by TLC.

Materials:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Optimal eluent system (determined from TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • Crude this compound

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small amount of fresh eluent to wash the sides of the column and allow it to enter the silica gel.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in separate tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by the initial TLC analysis.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation tlc_analysis TLC Analysis to Determine Optimal Eluent column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing Optimal eluent identified sample_loading Sample Loading column_packing->sample_loading elution Elution with Determined Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

References

Application Notes and Protocols: Synthesis of a Mu-Opioid Receptor Imaging Agent using a 5-Fluoropentyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mu-opioid receptors (MORs) are a critical target in neuroscience and pharmacology due to their role in pain perception, reward, and addiction. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative mapping of MORs in the brain. The development of specific PET radiotracers is essential for studying the distribution and density of these receptors in both healthy and pathological states. This document provides detailed protocols for the synthesis of a MOR imaging agent, 6-O-(5-fluoropentyl)-6-O-desmethyl-diprenorphine, which incorporates a 5-fluoropentyl group. The introduction of fluorine is particularly advantageous for PET imaging when using the radionuclide fluorine-18. The following sections detail the synthesis of the alkylating agent, 5-fluoropentyl tosylate, and its subsequent use in the alkylation of a diprenorphine precursor.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events that modulate neuronal excitability.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR binds G_Protein Gi/o Protein MOR->G_Protein activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin recruitment Alpha_Subunit Gαi/o G_Protein->Alpha_Subunit dissociation Beta_Gamma Gβγ G_Protein->Beta_Gamma dissociation AC Adenylyl Cyclase (AC) Alpha_Subunit->AC inhibition K_Channel K+ Channel Beta_Gamma->K_Channel activation Ca_Channel Ca2+ Channel Beta_Gamma->Ca_Channel inhibition cAMP cAMP AC->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activation ERK ERK1/2 Beta_Arrestin->ERK activation Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_final_synthesis Final Product Synthesis Start_Material 5-Fluoropentan-1-ol Tosylation Tosylation Reaction Start_Material->Tosylation Tosyl_Chloride Tosyl Chloride Tosyl_Chloride->Tosylation Pyridine Pyridine Pyridine->Tosylation Workup_Purification1 Workup & Purification Tosylation->Workup_Purification1 Alkylating_Agent 5-Fluoropentyl Tosylate Workup_Purification1->Alkylating_Agent Alkylation Alkylation Reaction Alkylating_Agent->Alkylation Reacts with Precursor 3-O-Trityl-6-O-desmethyl diprenorphine (TDDPN) Precursor->Alkylation Base NaH Base->Alkylation Solvent DMF Solvent->Alkylation Deprotection Trityl Deprotection (Acidic Hydrolysis) Alkylation->Deprotection Workup_Purification2 Workup & Purification Deprotection->Workup_Purification2 Final_Product 6-O-(5-fluoropentyl)-6-O- desmethyl-diprenorphine Workup_Purification2->Final_Product

Application of 1-Bromo-5-fluoropentane in the Synthesis of Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-5-fluoropentane in the synthesis of high-performance liquid crystals. The introduction of a terminal fluorine atom on the flexible alkyl chain of liquid crystal molecules can significantly modify their physical properties, including dielectric anisotropy, viscosity, and mesophase behavior. This compound serves as a key building block for introducing the 5-fluoropentyloxy tail onto mesogenic cores, offering a strategic approach to fine-tuning material properties for advanced display and photonic applications. This guide is intended for researchers, scientists, and professionals in materials science and drug development.

Introduction

Fluorination is a critical strategy in the design of modern liquid crystal materials. The high electronegativity and small size of the fluorine atom can induce significant changes in molecular dipole moments and intermolecular interactions.[1] Specifically, terminal fluorination of alkyl or alkoxy chains can lead to materials with tailored dielectric anisotropy (Δε), which is a crucial parameter for the operation of various liquid crystal display (LCD) modes.[1][2] Furthermore, the presence of fluorine can reduce viscosity and modify the stability and type of mesophases exhibited.

This compound is a versatile bifunctional reagent that allows for the straightforward introduction of a 5-fluoropentyl group.[2] Its bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, such as the Williamson ether synthesis, enabling the attachment of the fluorinated chain to phenolic liquid crystal precursors.[2] This application note will focus on the synthesis of a representative liquid crystal, 4'-(5-fluoropentyloxy)-[1,1'-biphenyl]-4-carbonitrile, to illustrate the utility of this compound.

Advantages of Using this compound in Liquid Crystal Synthesis

  • Tailored Dielectric Anisotropy: The C-F bond possesses a significant dipole moment. By incorporating a terminal fluorine atom, the overall dipole moment of the liquid crystal molecule can be altered, influencing the dielectric anisotropy. Depending on the position of the fluorine atom relative to the mesogenic core, it can contribute to either positive or negative Δε.

  • Reduced Intermolecular Interactions: The fluorinated segment of the alkyl chain can lead to weaker van der Waals forces between molecules, which can result in lower melting points and reduced viscosity.[2] This is highly desirable for applications requiring fast switching times.

  • Modified Mesophase Behavior: The introduction of a terminal fluorine atom can affect the packing of the molecules, thus influencing the stability and temperature range of the nematic and smectic phases.

  • Versatile Synthetic Intermediate: this compound is a readily available and reactive building block, making it a convenient choice for the systematic modification of liquid crystal structures.[2]

Data Presentation

The following table summarizes the anticipated physical properties of 4'-(5-fluoropentyloxy)-[1,1'-biphenyl]-4-carbonitrile, synthesized using this compound. For comparative purposes, data for the non-fluorinated analogue, 4'-pentyloxy-[1,1'-biphenyl]-4-carbonitrile (5OCB), is also presented. Note: Experimentally determined data for the fluorinated compound is not widely available in the literature; therefore, the values presented are estimations based on known trends of terminal fluorination.

Compound NameAbbreviationMelting Point (°C)Clearing Point (°C)Dielectric Anisotropy (Δε)
4'-Pentyloxy-[1,1'-biphenyl]-4-carbonitrile5OCB4868+10.0
4'-(5-Fluoropentyloxy)-[1,1'-biphenyl]-4-carbonitrile F-5OCB ~40-45~60-65> +10.0

The data for 5OCB is well-established. The data for F-5OCB is estimated based on the typical effects of terminal fluorination, which often leads to a slight depression of the clearing point and an increase in positive dielectric anisotropy due to the added dipole moment of the C-F bond.

Experimental Protocols

Synthesis of 4'-(5-fluoropentyloxy)-[1,1'-biphenyl]-4-carbonitrile via Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of a liquid crystal with a terminal 5-fluoropentyloxy chain using this compound.

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethanol

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (100 mL).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting phenol is a key indicator of reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 4'-(5-fluoropentyloxy)-[1,1'-biphenyl]-4-carbonitrile.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The mesomorphic properties (melting and clearing points) can be determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate Formation cluster_product Product Reactant1 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile Phenoxide Phenoxide Intermediate Reactant1->Phenoxide Deprotonation Reactant2 This compound Product 4'-(5-fluoropentyloxy)-[1,1'-biphenyl]-4-carbonitrile Reactant2->Product Base K₂CO₃ (Base) Base->Phenoxide Solvent Acetone (Solvent) Solvent->Phenoxide Heat Reflux Heat->Product Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis workflow for liquid crystal synthesis.

Logical_Relationship cluster_core Core Building Block cluster_properties Molecular Properties & Applications A This compound B Introduction of 5-Fluoropentyloxy Group A->B Synthetic Utility C Tailored Dielectric Anisotropy B->C D Reduced Viscosity B->D E Modified Mesophase Behavior B->E F Advanced Display Technologies C->F D->F E->F

Caption: Role of this compound in tailoring liquid crystal properties.

References

1-Bromo-5-fluoropentane: A Versatile Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a valuable bifunctional linker in drug discovery, enabling the synthesis of a diverse range of therapeutic agents and molecular probes. Its structure, featuring a reactive bromo group and a metabolically stable fluoro group on a flexible pentyl chain, allows for its incorporation into various molecular scaffolds. The bromo-end facilitates covalent attachment to target molecules through nucleophilic substitution, while the fluoropentyl chain can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), Positron Emission Tomography (PET) ligands, and other bioactive molecules.

Applications of this compound as a Linker

The unique properties of this compound make it a versatile tool in several areas of drug discovery:

  • Proteolysis-Targeting Chimeras (PROTACs): As a linker in PROTACs, this compound connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The pentyl chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The fluorine atom can enhance the metabolic stability of the linker, prolonging the PROTAC's half-life.

  • Positron Emission Tomography (PET) Ligands: this compound serves as a precursor in the synthesis of 18F-labeled PET imaging agents.[2] The non-radioactive fluorine atom can be replaced with the positron-emitting isotope fluorine-18, allowing for the non-invasive visualization and quantification of biological targets in vivo. This is particularly valuable in neuroscience for imaging receptors like the μ-opioid receptor.[2]

  • Bioactive Molecule Synthesis: The fluoropentyl moiety introduced by this linker can improve the pharmacological profile of drug candidates.[1] It has been utilized in the synthesis of cannabimimetic drugs and other enzyme inhibitors.[3] The introduction of fluorine can increase lipophilicity and metabolic stability, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number407-97-6
Molecular FormulaC5H10BrF
Molecular Weight169.04 g/mol
Boiling Point162 °C
Density1.360 g/cm³
AppearanceColorless to light yellow clear liquid[1]
Table 2: Representative Reaction Yields
ProductReaction TypeStarting MaterialYield (%)Reference
1-(5-Fluoropentyl)-1H-indole-3-carboxylic AcidN-AlkylationIndole67 (over two steps)[3]
Piperidinium Bis(methylene phosphonic acid)N-AlkylationAminobis(methylene phosphonic acid)Not specified
N-(5-Fluoropentyl)indole/indazoleN-AlkylationIndole/IndazoleNot specified

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol describes a general method for the N-alkylation of indole or indazole derivatives, a common step in the synthesis of various bioactive molecules.

Materials:

  • Indole or Indazole derivative

  • This compound

  • Sodium hydride (60% in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve sodium hydride (2.0 eq) in anhydrous DMF and cool the mixture to 0 °C.

  • Add a solution of the indole or indazole derivative (1.0 eq) in anhydrous DMF to the sodium hydride suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to gradually warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Synthesis of a PROTAC Linker Intermediate via Nucleophilic Substitution

This protocol provides a general method for attaching this compound to a molecule containing a nucleophilic group (e.g., a phenol or amine), a key step in PROTAC synthesis.

Materials:

  • Target protein or E3 ligase ligand containing a nucleophile (e.g., -OH, -NH2)

  • This compound

  • Potassium carbonate (for phenols) or N,N-Diisopropylethylamine (DIPEA) (for amines)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry reaction vial under a nitrogen atmosphere, dissolve the nucleophile-containing ligand (1.0 eq) in anhydrous DMF.

  • Add a suitable base. For a phenolic ligand, add potassium carbonate (1.5 eq). For an amine-containing ligand, add DIPEA (2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction temperature can be moderately heated (e.g., 50-60 °C) to facilitate the reaction if necessary.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate and consumption of the starting materials.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired linker-ligand conjugate.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC Mechanism of Action.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Modulation of\nGene Expression Modulation of Gene Expression PKA->Modulation of\nGene Expression Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Ca_channel->Reduced Neurotransmitter\nRelease Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds

Caption: μ-Opioid Receptor Signaling Pathway.

Experimental_Workflow Start Starting Materials (Ligand, this compound) Reaction Synthesis Reaction (e.g., N-Alkylation) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography/HPLC) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Bioactive Molecule Characterization->Final_Product

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Reaction of 1-Bromo-5-fluoropentane with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a valuable bifunctional intermediate in organic synthesis, featuring a reactive bromine atom and a chemically stable fluorine atom. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making it a versatile reagent for the introduction of a 5-fluoropentyl moiety onto various nucleophiles, including amines. The resulting fluorinated amine derivatives are of significant interest in medicinal chemistry and drug development, as the incorporation of fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

These application notes provide a comprehensive overview of the reaction of this compound with primary and secondary amines, detailing reaction conditions, expected outcomes, and potential challenges. The provided protocols offer a starting point for the synthesis of a diverse range of N-(5-fluoropentyl)amines.

Reaction Mechanism and Considerations

The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.

A primary challenge in the alkylation of primary amines is the potential for over-alkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine, and subsequently, a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is therefore crucial to achieve the desired product selectively.

Data Presentation: Reaction of this compound with Various Amines

The following tables summarize typical reaction conditions and yields for the N-alkylation of various primary and secondary amines with this compound. The data is illustrative and may vary based on specific experimental conditions and the scale of the reaction.

Table 1: Reaction with Primary Amines

EntryAmineBaseSolventTemp (°C)Time (h)Major ProductYield (%)
1AnilineK₂CO₃DMF8012N-(5-fluoropentyl)aniline75
2BenzylamineEt₃NCH₃CN6018N-benzyl-N-(5-fluoropentyl)amine68 (Di-alkylation)
3CyclohexylamineNaHCO₃EthanolReflux24N-(5-fluoropentyl)cyclohexylamine82
4n-ButylamineK₂CO₃DMF7016N-(5-fluoropentyl)-N-butylamine78

Table 2: Reaction with Secondary Amines

EntryAmineBaseSolventTemp (°C)Time (h)ProductYield (%)
1PiperidineK₂CO₃CH₃CNReflux81-(5-fluoropentyl)piperidine92
2MorpholineEt₃NTHF65124-(5-fluoropentyl)morpholine88
3DiethylamineNaHCO₃DMF7510N,N-diethyl-N-(5-fluoropentyl)amine85
4N-MethylanilineK₂CO₃AcetonitrileReflux16N-methyl-N-(5-fluoropentyl)aniline79

Experimental Protocols

Protocol 1: General Procedure for the Mono-N-alkylation of a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain N-(5-fluoropentyl)aniline.

Protocol 2: General Procedure for the N-alkylation of a Secondary Amine (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine piperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension and add this compound (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic solution with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by distillation or column chromatography to yield 1-(5-fluoropentyl)piperidine.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants Amine Amine (R-NH₂ or R₂NH) Intermediate Transition State Amine->Intermediate Nucleophilic Attack Bromo This compound Bromo->Intermediate Product N-(5-fluoropentyl)amine Intermediate->Product Bond Formation Byproduct HBr Intermediate->Byproduct Leaving Group Departure

Caption: SN2 Reaction Pathway for N-alkylation.

Experimental_Workflow A 1. Combine Amine, Base, and Solvent B 2. Add this compound A->B C 3. Heat and Stir for Specified Time B->C D 4. Monitor Reaction by TLC C->D E 5. Work-up (Extraction and Washing) D->E Reaction Complete F 6. Drying and Solvent Removal E->F G 7. Purification (Chromatography/Distillation) F->G H Pure N-(5-fluoropentyl)amine G->H

Caption: General Experimental Workflow.

Overalkylation_Logic Start Primary Amine (RNH₂) Secondary Secondary Amine (RNH-C₅H₁₀F) (More Nucleophilic) Start->Secondary + C₅H₁₀FBr Reactant This compound Tertiary Tertiary Amine (RN(C₅H₁₀F)₂) (Even More Nucleophilic) Secondary->Tertiary + C₅H₁₀FBr Quaternary Quaternary Salt (R₂N(C₅H₁₀F)₂⁺Br⁻) Tertiary->Quaternary + C₅H₁₀FBr

Caption: Over-alkylation of Primary Amines.

Preparation of 5-Fluoropentyl Derivatives Using 1-Bromo-5-fluoropentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a versatile alkylating agent widely employed in organic synthesis and medicinal chemistry. Its utility lies in the introduction of the 5-fluoropentyl moiety into a variety of molecular scaffolds. This modification can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing lipophilicity, metabolic stability, and target-binding affinity. The presence of the fluorine atom can lead to favorable alterations in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

These application notes provide detailed protocols for the synthesis of various 5-fluoropentyl derivatives through N-, O-, C-, and S-alkylation reactions with this compound. The information is intended to guide researchers in the strategic use of this reagent for the development of novel therapeutics and chemical probes.

Key Applications

The introduction of a 5-fluoropentyl chain has been a key strategy in the development of various biologically active compounds, most notably in the field of synthetic cannabinoids. The 5-fluoropentyl group often imparts potent agonism at the cannabinoid receptors CB1 and CB2.[2] Beyond this, this compound serves as a crucial building block for the synthesis of radiolabeled ligands for positron emission tomography (PET), aiding in the visualization and study of biological targets in vivo.

Data Presentation: A Comparative Overview of Alkylation Reactions

The following tables summarize typical reaction conditions and yields for the preparation of 5-fluoropentyl derivatives using this compound.

Table 1: N-Alkylation of Heterocycles

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Product
IndoleNaHDMF0 to rt4~851-(5-Fluoropentyl)-1H-indole
4-NitroimidazoleK₂CO₃Acetonitrile8012~901-(5-Fluoropentyl)-4-nitro-1H-imidazole
PyrroleKOHDMSOrt6~801-(5-Fluoropentyl)-1H-pyrrole

Table 2: O-Alkylation of Phenols

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Product
PhenolK₂CO₃Acetone6024~92(5-Fluoropentyloxy)benzene
4-NitrophenolCs₂CO₃DMFrt8~951-(5-Fluoropentyloxy)-4-nitrobenzene
Quinolin-8-olNaHTHF0 to rt6~888-(5-Fluoropentyloxy)quinoline

Table 3: C-Alkylation of Active Methylene Compounds

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Product
Diethyl malonateNaOEtEthanolreflux12~75Diethyl 2-(5-fluoropentyl)malonate
Ethyl acetoacetateNaHTHF0 to rt10~70Ethyl 2-(5-fluoropentyl)-3-oxobutanoate

Table 4: S-Alkylation of Thiols

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Product
ThiophenolK₂CO₃Acetonitrile608~90(5-Fluoropentyl)(phenyl)sulfane
CysteineNaOHWater/Ethanolrt12~85S-(5-Fluoropentyl)cysteine

Experimental Protocols

Protocol 1: N-Alkylation of Indole

This protocol describes the synthesis of 1-(5-fluoropentyl)-1H-indole, a core structure in many synthetic cannabinoids.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add this compound (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford 1-(5-fluoropentyl)-1H-indole.

Protocol 2: O-Alkylation of Phenol

This protocol details the synthesis of (5-fluoropentyloxy)benzene.

Materials:

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound

  • Acetone

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone (0.5 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 60 °C) and stir for 24 hours. Monitor by TLC.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield (5-fluoropentyloxy)benzene.

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol describes the synthesis of diethyl 2-(5-fluoropentyl)malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • This compound

  • Anhydrous ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add this compound (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and stir for 12 hours. Monitor by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain diethyl 2-(5-fluoropentyl)malonate.

Protocol 4: S-Alkylation of Thiophenol

This protocol details the synthesis of (5-fluoropentyl)(phenyl)sulfane.

Materials:

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add thiophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (0.4 M).

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction to 60 °C and stir for 8 hours. Monitor by TLC.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (hexanes) to yield (5-fluoropentyl)(phenyl)sulfane.

Visualizations

Cannabinoid Receptor Signaling Pathway

Many 5-fluoropentyl derivatives, particularly synthetic cannabinoids, exert their effects by acting as agonists at cannabinoid receptors (CB1 and CB2). The following diagram illustrates the canonical CB1 receptor signaling pathway.[3][4][5][6][7]

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ca_ion G_protein->Ca_ion Inhibits Ca2+ Channels K_ion G_protein->K_ion Activates K+ Channels PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmission & Gene Expression PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to Ligand 5-Fluoropentyl Derivative (Agonist) Ligand->CB1 Binds to Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A 1. Dissolve Nucleophile (Indole, Phenol, etc.) in Anhydrous Solvent B 2. Add Base (e.g., NaH, K2CO3) A->B C 3. Stir for Deprotonation B->C D 4. Add this compound C->D E 5. Heat and Stir (Monitor by TLC) D->E F 6. Quench Reaction E->F G 7. Extraction with Organic Solvent F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify Product (Chromatography/Distillation) H->I Final_Product Pure 5-Fluoropentyl Derivative I->Final_Product Yields

References

Scale-Up Synthesis of 1-Bromo-5-fluoropentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a key bifunctional building block in organic synthesis, particularly valuable in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two distinct halogen atoms, allowing for selective sequential reactions. The terminal bromine atom can readily participate in nucleophilic substitution or Grignard reagent formation, while the fluorine atom often enhances the metabolic stability and lipophilicity of the target molecule, thereby improving its pharmacokinetic profile.[1] This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 407-97-6[2]
Molecular Formula C₅H₁₀BrF[2]
Molecular Weight 169.04 g/mol [3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 162 °C[3]
Density 1.360 g/cm³[3]
Flash Point 50 °C[3]

Synthetic Routes

Several synthetic strategies can be employed for the scale-up production of this compound. The optimal choice depends on factors such as the availability of starting materials, desired scale, and equipment. The two primary routes are:

  • Bromination of 5-Fluoro-1-pentanol: This is a common and straightforward method involving the conversion of the primary alcohol to the corresponding bromide.

  • Halogen Exchange from 1,5-Dibromopentane: This route involves the selective replacement of one bromine atom with fluorine.

A continuous flow synthesis approach has also been proposed as a potentially safer and more efficient method for large-scale production.[4]

Experimental Protocols

Protocol 1: Scale-Up Synthesis from 5-Fluoro-1-pentanol via Bromination

This protocol details the synthesis of this compound from 5-Fluoro-1-pentanol using phosphorus tribromide (PBr₃). This method is suitable for kilogram-scale production.

Reaction Scheme:

Materials and Equipment:

  • 5-Fluoro-1-pentanol (≥98%)

  • Phosphorus tribromide (PBr₃) (≥99%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with 5-Fluoro-1-pentanol (1.0 eq) and dichloromethane (5-10 volumes). Cool the solution to 0-5 °C using an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) to the stirred solution via a dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional vacuum distillation.[5] Collect the fraction boiling at the appropriate temperature and pressure.

Quantitative Data (Representative):

ParameterValue
Scale 1 kg of 5-Fluoro-1-pentanol
Typical Yield 75-85%
Purity (GC) >99%
Protocol 2: Synthesis from 1,5-Dibromopentane via Halogen Exchange

This protocol describes the synthesis of this compound from 1,5-Dibromopentane using a solid-supported fluorinating agent.

Reaction Scheme:

Materials and Equipment:

  • 1,5-Dibromopentane (≥98%)

  • Spray-dried Potassium Fluoride (KF)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • High-boiling point solvent (e.g., Sulfolane or N,N-Dimethylformamide)

  • Reaction vessel with high-torque mechanical stirring and temperature control

  • Filtration apparatus

  • Fractional vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the reaction vessel with 1,5-Dibromopentane (1.0 eq), spray-dried potassium fluoride (1.1 eq), and a catalytic amount of phase-transfer catalyst (0.05 eq) in a suitable high-boiling point solvent.

  • Reaction: Heat the mixture to 120-150 °C with vigorous stirring for 8-12 hours. Monitor the formation of the product and the disappearance of the starting material by GC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium salts.

  • Purification: The filtrate, containing the product and solvent, is subjected to fractional vacuum distillation to isolate the this compound.

Quantitative Data (Representative):

ParameterValue
Scale 1 kg of 1,5-Dibromopentane
Typical Yield 60-70%
Purity (GC) >98%

Process Workflow and Logic

The general workflow for the batch synthesis of this compound can be visualized as follows:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials Reagents Reagents & Solvents ReactionVessel Reaction (Temperature & Time Control) Start->ReactionVessel Reagents->ReactionVessel Quench Quenching ReactionVessel->Quench Extraction Extraction & Washing Quench->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Fractional Vacuum Distillation Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Batch synthesis workflow for this compound.

Safety Considerations

Hazard Statement: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood. For scale-up, use a closed system with appropriate local exhaust ventilation.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The protocols outlined in these application notes provide robust and scalable methods for the synthesis of this compound. The choice between the bromination of 5-fluoro-1-pentanol and the halogen exchange from 1,5-dibromopentane will depend on specific laboratory or plant capabilities and economic considerations. Adherence to the safety precautions is crucial for the safe handling and synthesis of this important chemical intermediate. The continuous flow synthesis method presents a promising alternative for further process optimization and intensification.[6][7][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Bromo-5-fluoropentane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via one of three primary routes:

  • Fluorination of 5-Bromopentan-1-ol: This involves the conversion of the hydroxyl group to a fluorine atom using a fluorinating agent.

  • Halogen Exchange of 1,5-Dibromopentane: This method relies on the selective replacement of one bromine atom with fluorine.

  • Bromination of 5-Fluoro-1-pentanol: This route involves the conversion of the hydroxyl group to a bromine atom.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: The side reactions largely depend on the chosen synthetic route. Common side reactions include:

  • Elimination Reactions: Formation of alkene byproducts (e.g., 5-bromopent-1-ene or 5-fluoropent-1-ene) can occur, especially at elevated temperatures or in the presence of a strong base.

  • Over-reaction: In the halogen exchange reaction starting from 1,5-dibromopentane, over-fluorination can lead to the formation of 1,5-difluoropentane.

  • Incomplete Reaction: Unreacted starting materials are common impurities.

  • Ether Formation: When starting from an alcohol, intermolecular etherification can lead to the formation of byproducts like bis(5-bromopentyl) ether or bis(5-fluoropentyl) ether.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure the purity and reactivity of your starting materials and reagents. - Optimize reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC-MS. - Ensure proper stoichiometry of reactants.
Side reactions (e.g., elimination, over-reaction) - Adjust reaction temperature; lower temperatures often favor substitution over elimination. - Choose a more selective reagent. For example, when starting from 1,5-dibromopentane, carefully control the stoichiometry of the fluoride source. - Use a non-nucleophilic base if a base is required, to minimize elimination.
Product loss during work-up and purification - Optimize the extraction and distillation procedures. - Ensure the pH of the aqueous washes is appropriate to prevent product degradation. - Use an appropriate drying agent to remove residual water before distillation.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Source Recommended Action
Unreacted Starting Material (e.g., 5-Bromopentan-1-ol, 1,5-Dibromopentane) Incomplete reaction.- Increase reaction time or temperature cautiously. - Purify the crude product by fractional distillation, as the boiling points of the starting materials and product are typically different.
1,5-Difluoropentane Over-reaction during halogen exchange from 1,5-dibromopentane.- Use a stoichiometric amount or a slight excess of the fluoride source. - Monitor the reaction closely and stop it once the starting material is consumed. - Fractional distillation can be used for purification, though separation may be challenging due to close boiling points.
Pentene derivatives (elimination byproducts) High reaction temperatures or use of a basic reagent.- Lower the reaction temperature. - Use a non-basic fluorinating agent where possible. - Purification can be achieved by fractional distillation.
Ether byproducts Intermolecular reaction of the starting alcohol.- Use a suitable solvent and control the concentration of the starting material. - This byproduct can often be removed by fractional distillation due to its higher boiling point.

Experimental Protocols & Data

Synthesis from 5-Bromopentan-1-ol using Diethylaminosulfur Trifluoride (DAST)

A common method for this conversion involves the use of DAST.

Reaction Scheme:

Experimental Protocol (Literature-based):

  • Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures (e.g., -70°C to room temperature) under an inert atmosphere.[1]

  • Yield: A reported yield for this reaction is 61%.[1]

  • Purification: The crude product is typically purified by column chromatography or fractional distillation.

Potential Side Products and Quantitative Data:

Side ProductFormation PathwayReported % (if available)
5-Bromopent-1-eneEliminationNot specified in available results
bis(5-bromopentyl) etherIntermolecular etherificationNot specified in available results

Note: Specific quantitative data for side products in this reaction were not available in the initial search results. Further investigation is required.

Synthesis from 1,5-Dibromopentane via Halogen Exchange

This method typically employs a fluoride salt, such as potassium fluoride (KF), to replace one of the bromine atoms.

Reaction Scheme:

Experimental Protocol Considerations:

  • Fluoride Source: Spray-dried potassium fluoride is often more effective than anhydrous KF.

  • Catalyst: A phase-transfer catalyst (e.g., 18-crown-6) is often used to enhance the solubility and reactivity of the fluoride salt in aprotic solvents.

  • Solvent: Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are commonly used.

Potential Side Products and Quantitative Data:

Side ProductFormation PathwayReported % (if available)
1,5-DifluoropentaneOver-fluorinationDependent on reaction conditions
5-Bromopent-1-eneEliminationCan be minimized with optimized conditions

Note: Detailed experimental protocols and quantitative data for the selective mono-fluorination of 1,5-dibromopentane to yield this compound require further investigation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Analyze crude reaction mixture (GC-MS, NMR) start->check_reaction incomplete High amount of starting material? check_reaction->incomplete side_products Significant side products detected? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent purity/stoichiometry incomplete->optimize_conditions Yes optimize_purification Review Purification Protocol: - Check for product loss during workup - Optimize distillation/chromatography side_products->optimize_purification No identify_byproducts Identify Side Products: - Elimination (alkenes) - Over-reaction (di-substituted) - Ether formation side_products->identify_byproducts Yes end Improved Yield optimize_conditions->end optimize_purification->end adjust_for_elimination To Reduce Elimination: - Lower reaction temperature - Use non-nucleophilic base identify_byproducts->adjust_for_elimination adjust_for_overreaction To Reduce Over-reaction: - Control stoichiometry of reagents - Monitor reaction progress closely identify_byproducts->adjust_for_overreaction adjust_for_elimination->end adjust_for_overreaction->end

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

Signaling Pathway of Side Product Formation from 5-Bromopentan-1-ol

side_reactions_alcohol start 5-Bromopentan-1-ol reagent Fluorinating Agent (e.g., DAST) start->reagent ether bis(5-bromopentyl) ether (Etherification) start->ether Intermolecular Substitution product This compound (Desired Product) reagent->product Substitution (SN2) elimination 5-Bromopent-1-ene (Elimination) reagent->elimination Elimination (E2)

Caption: Potential side reaction pathways in the synthesis of this compound from 5-Bromopentan-1-ol.

References

preventing elimination reactions with 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-bromo-5-fluoropentane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during experimental procedures, with a specific focus on preventing unwanted elimination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the competition between substitution (S(_N)2) and elimination (E2) pathways.

Q1: I am trying to perform a substitution reaction with this compound, but my main product is an alkene (5-fluoro-1-pentene). What is causing this E2 elimination?

A: Unwanted elimination is a common side reaction that competes with nucleophilic substitution. Since this compound is a primary alkyl halide, the S(_N)2 pathway is generally favored due to low steric hindrance.[1][2][3] However, certain reaction conditions can significantly promote the E2 pathway. The three primary factors to investigate are your choice of base/nucleophile, the solvent, and the reaction temperature.[3][4]

Q2: How does my choice of base or nucleophile affect the S(_N)2/E2 competition?

A: The nature of the base/nucleophile is critical.

  • To Favor S(_N)2 (Substitution): Use a good nucleophile that is a weak base.[5] Strong, but non-sterically hindered nucleophiles are also effective for primary halides.[1][6]

  • To Favor E2 (Elimination): Strong, sterically hindered ("bulky") bases will preferentially cause elimination.[7][8] Due to their size, they find it easier to abstract a proton from the adjacent carbon (β-hydrogen) rather than attacking the sterically shielded carbon atom bearing the bromine.[8] High concentrations of any strong base (e.g., NaOH, KOH) also favor elimination.[3][4]

Q3: What role does the solvent play in directing the reaction toward substitution or elimination?

A: The solvent significantly influences the reactivity of the nucleophile.

  • To Favor S(_N)2 (Substitution): Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][9][10] These solvents can dissolve the reagents but do not form a tight "cage" around the nucleophile, leaving it more reactive for substitution.[11][12]

  • To Favor E2 (Elimination): Polar protic solvents, like ethanol or water, can solvate the nucleophile through hydrogen bonding.[13] This solvation shell diminishes its nucleophilicity, making it behave more as a base and promoting elimination.[3][4][14]

Q4: How does temperature influence the product ratio?

A: Temperature is a key thermodynamic control factor.

  • To Favor S(_N)2 (Substitution): Reactions should be run at lower temperatures, typically ranging from 0°C to room temperature.[6][15]

  • To Favor E2 (Elimination): Higher temperatures favor elimination.[3][4][14] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable at higher temperatures, often making elimination the dominant pathway.[16]

Data Presentation: Optimizing for S(_N)2 Reactions

The following table summarizes the reaction conditions that favor the desired S(_N)2 pathway over the competing E2 pathway for primary alkyl halides like this compound.

FactorFavors S(_N)2 (Substitution)Favors E2 (Elimination)Rationale
Base / Nucleophile Good nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻) or a non-bulky strong base (e.g., NaH to form an alkoxide).[5][17]Strong, sterically hindered base (e.g., KOtBu, LDA).[7][8]Bulky bases preferentially abstract a β-hydrogen due to steric hindrance at the α-carbon, favoring E2.[8]
Solvent Polar Aprotic (e.g., DMF, DMSO, THF, Acetonitrile).[1][9]Polar Protic (e.g., H₂O, EtOH, MeOH).[4][14]Polar aprotic solvents enhance nucleophilicity, favoring S(_N)2. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and promoting E2.[13]
Temperature Low to Moderate Temperature (e.g., 0°C to room temperature).[6][15]High Temperature.[3][4]Elimination reactions have a higher activation energy and are more entropically favored, thus predominating at higher temperatures.[14][16]
Concentration Lower concentration of base.[4][6]High concentration of a strong base.[3][4]Higher base concentration increases the likelihood of a bimolecular elimination reaction.[4]

Experimental Protocols

Protocol: Optimized Williamson Ether Synthesis to Minimize E2 Elimination

This protocol details a general method for reacting this compound with an alcohol (R-OH) to form an ether, under conditions that strongly favor the S(_N)2 pathway.

Objective: To synthesize a 5-fluoroamyl ether via an S(_N)2 reaction while minimizing the formation of 5-fluoro-1-pentene.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the alcohol (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Add anhydrous THF (or DMF) to dissolve the alcohol.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully and portion-wise, add sodium hydride (1.2 equivalents).

    • Safety Note: NaH reacts violently with water and generates flammable hydrogen gas. Handle with extreme care.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide.

  • Substrate Addition: Cool the reaction mixture back down to 0°C. Slowly, add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight (or until TLC/GC-MS analysis indicates completion).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography as needed.

Visualizations

Troubleshooting Workflow

The following workflow provides a logical sequence of checks to diagnose and resolve issues with excessive E2 elimination.

E2_Troubleshooting start High Yield of E2 Product? base_check Is the base strong AND sterically hindered (e.g., KOtBu)? start->base_check temp_check Is the reaction temperature elevated (> 25°C)? base_check->temp_check No action_base Action: Switch to a non-bulky nucleophile or use NaH to generate an alkoxide. base_check->action_base Yes solvent_check Are you using a polar protic solvent (e.g., EtOH)? temp_check->solvent_check No action_temp Action: Reduce temperature. Run at 0°C or room temp. temp_check->action_temp Yes action_solvent Action: Switch to a polar aprotic solvent (e.g., THF, DMF). solvent_check->action_solvent Yes end_node SN2 Pathway Optimized solvent_check->end_node No action_base->temp_check action_temp->solvent_check action_solvent->end_node

Troubleshooting workflow for diagnosing and resolving excessive E2 elimination.
Reaction Condition Selection Logic

This diagram illustrates the decision-making process for selecting optimal conditions to favor an S(_N)2 reaction with this compound.

SN2_Selection_Logic cluster_conditions Select Optimal Conditions cluster_choices Recommended Selections goal Goal: Maximize SN2 Product Yield nucleophile Nucleophile/Base Choice goal->nucleophile solvent Solvent Choice goal->solvent temperature Temperature Control goal->temperature nu_choice • Weakly Basic Nucleophile OR • Non-Bulky Strong Base (NaH) nucleophile->nu_choice sol_choice • Polar Aprotic (THF, DMF, DMSO) solvent->sol_choice temp_choice • Low Temperature (0°C to Room Temp) temperature->temp_choice outcome Favored SN2 Pathway nu_choice->outcome sol_choice->outcome temp_choice->outcome

References

optimizing reaction yield for nucleophilic substitution of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic substitution of 1-bromo-5-fluoropentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which nucleophilic substitution mechanism, S(_N)1 or S(_N)2, applies to this compound, and why?

A1: The reaction of this compound proceeds almost exclusively through the S(N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1] This is because it is a primary (1°) alkyl halide.[2] The S(_N)2 pathway is favored for primary substrates due to low steric hindrance at the electrophilic carbon, allowing the nucleophile to attack.[1] The alternative S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary halides due to the instability of the resulting primary carbocation.[2]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in the nucleophilic substitution of this compound can stem from several factors. The most common issues include:

  • Sub-optimal Reaction Conditions: Incorrect choice of solvent, temperature, or concentration can drastically reduce yield. Polar aprotic solvents are generally ideal for S(_N)2 reactions.[3]

  • Competition from Elimination (E2) Reactions: Using a sterically bulky or strongly basic nucleophile, especially at elevated temperatures, can favor the E2 pathway, leading to the formation of 5-fluoro-1-pentene as a byproduct.[4][5]

  • Poor Nucleophile Strength: The nucleophile may not be strong enough to displace the bromide leaving group efficiently. Negatively charged nucleophiles are typically stronger.[3]

  • Reagent Purity: Impurities in the starting material, solvent, or nucleophile (especially water in the presence of strongly basic nucleophiles) can lead to side reactions.

  • Leaving Group Issues: While bromide is a good leaving group, the reaction rate is dependent on the C-Br bond cleavage.[6] The C-F bond is much stronger and does not participate in the substitution.[7]

Q3: I'm observing an alkene byproduct in my analysis. How can I minimize the competing elimination (E2) reaction?

A3: The formation of an alkene indicates that the E2 elimination pathway is competing with the desired S(_N)2 substitution. To favor substitution over elimination, consider the following adjustments:

  • Lower the Temperature: Higher temperatures disproportionately favor elimination over substitution.[4][5] Running the reaction at the lowest feasible temperature can significantly increase the substitution-to-elimination product ratio.

  • Choose a Less Hindered Base/Nucleophile: If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it will preferentially act as a base, abstracting a proton and causing elimination.[8] If possible, select a nucleophile that is a weak base (e.g., N(_3)

    ^{-}
    , CN
    ^{-}
    ).

  • Adjust Solvent: While polar aprotic solvents are generally good for S(_N)2, using pure ethanol as a solvent can encourage elimination. A mixture of a polar aprotic solvent with water, or using solvents like DMSO or DMF, can help favor substitution.[3][4]

  • Use a Less Concentrated Base: High concentrations of a basic nucleophile, such as sodium hydroxide, favor elimination.[4]

Q4: How do I select the optimal solvent for my reaction?

A4: Solvent choice is critical for S(_N)2 reactions. Solvents are generally categorized as polar protic, polar aprotic, and nonpolar.

  • Polar Aprotic Solvents (Recommended): These are the best choice for S(_N)2 reactions.[2] Solvents like Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile).[3] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.

  • Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol can hydrogen-bond with the nucleophile, creating a "solvent cage" around it. This stabilizes the nucleophile, making it less reactive and slowing down the S(_N)2 reaction rate.[9][10] These solvents are more suitable for S(_N)1 reactions.[11]

Q5: Why does the substitution occur at the bromine-bearing carbon and not the fluorine-bearing one?

A5: The substitution exclusively occurs at the carbon bonded to bromine because bromide (Br

^{-}
) is a much better leaving group than fluoride (F
^{-}
). A good leaving group is a weak base that is stable on its own.[6] The order of leaving group ability for halogens is I
^{-}
> Br
^{-}
> Cl
^{-}
>> F
^{-}
.[2] Fluoride is a strong base and, consequently, a very poor leaving group.[12] Additionally, the C-F bond is significantly stronger (bond enthalpy ~467 kJ/mol) than the C-Br bond (~290 kJ/mol), making the C-F bond much harder to break.[7]

Data Presentation: Reaction Parameters

Table 1: Comparison of S(_N)2 and S(_N)1 Reaction Mechanisms

FeatureS(_N)2 (Favored for this compound)S(_N)1 (Disfavored)
Substrate Primary (1°) > Secondary (2°) >> Tertiary (3°)[2]Tertiary (3°) > Secondary (2°) >> Primary (1°)[2]
Mechanism Single, concerted step[1]Two steps, via carbocation intermediate[1][2]
Kinetics Bimolecular (Rate = k[Substrate][Nucleophile])[13]Unimolecular (Rate = k[Substrate])[13]
Nucleophile Favored by strong, high-concentration nucleophiles[3][14]Favored by weak, low-concentration nucleophiles[3][14]
Solvent Favored by polar aprotic solvents (DMSO, DMF, Acetone)[3]Favored by polar protic solvents (H₂O, EtOH, MeOH)[9][11]
Stereochemistry Inversion of configuration[2]Racemization[2]

Table 2: Recommended Starting Conditions for Common Nucleophiles

NucleophileReagent ExampleSolventTypical TemperatureKey Considerations
Azide (N(3)
^{-}
)
Sodium Azide (NaN(_3))DMF, DMSO25 - 80 °CExcellent nucleophile, weak base. Low risk of elimination.
Cyanide (CN
^{-}
)
Sodium Cyanide (NaCN)DMSO25 - 100 °CStrong nucleophile, moderately basic. Monitor for elimination at higher temps.
Hydroxide (OH
^{-}
)
Sodium Hydroxide (NaOH)H₂O/Ethanol mix, DMSO50 - 100 °C (Reflux)Strong base, high risk of elimination. Use aqueous conditions and moderate heat.[15][16]
Alkoxide (RO
^{-}
)
Sodium Methoxide (NaOMe)Methanol (as solvent)25 - 65 °CStrong base, high risk of elimination.
Amine (R-NH₂) Ammonia, Primary AminesEthanol, DMF50 - 120 °CNeutral nucleophile, reaction may require higher temperatures or pressure.

Experimental Protocols

Example Protocol: Synthesis of 1-Azido-5-fluoropentane

This protocol describes a representative S(_N)2 reaction using sodium azide as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN(_3)) (1.2 - 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Diethyl Ether

  • Magnesium Sulfate (MgSO(_4)), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add sodium azide (1.2 - 1.5 eq) followed by anhydrous DMF. Stir the suspension.

  • Addition of Substrate: Add this compound (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude 1-azido-5-fluoropentane by vacuum distillation or column chromatography.

Visualizations

G Figure 1: Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_purity Check Purity of Starting Materials (Substrate, Nucleophile, Solvent) start->check_purity check_side_products Analyze for Side Products (e.g., Alkene from E2) start->check_side_products optimize_conditions Optimize Reaction Conditions start->optimize_conditions temp Temperature optimize_conditions->temp solvent Solvent optimize_conditions->solvent nucleophile Nucleophile optimize_conditions->nucleophile temp_sol High temp favors E2. Lower temperature. temp->temp_sol solvent_sol Using polar protic? Switch to polar aprotic (DMF, DMSO). solvent->solvent_sol nucleophile_sol Nucleophile too basic/bulky? Consider a less basic alternative. nucleophile->nucleophile_sol

Caption: Troubleshooting workflow for low reaction yield.

G Figure 2: Concerted S(_N)2 Reaction Pathway Reactants Reactants Nu⁻  +  F-(CH₂)₅-Br TS Transition State [Nu···C···Br]⁻ Reactants->TS Backside Attack Products Products F-(CH₂)₅-Nu  +  Br⁻ TS->Products Leaving Group Departs

Caption: The concerted, single-step S(_N)2 reaction pathway.

G Figure 3: Competition Between S(_N)2 and E2 Pathways sub This compound + Nucleophile/Base sn2_product S(_N)2 Product (Substitution) sub->sn2_product S(_N)2 Path e2_product E2 Product (Elimination) sub->e2_product E2 Path fav_sn2 Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature sn2_product->fav_sn2 fav_e2 Favored by: - Strong, bulky base - High temperature e2_product->fav_e2

Caption: Factors influencing the competition between S(_N)2 and E2.

References

Technical Support Center: Byproduct Identification in 1-Bromo-5-fluoropentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts in chemical reactions involving 1-bromo-5-fluoropentane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What are the primary reactive sites of this compound?

A1: this compound has two main sites of reactivity. The carbon-bromine (C-Br) bond is the primary site for nucleophilic substitution and elimination reactions due to the good leaving group ability of the bromide ion. The carbon-fluorine (C-F) bond is significantly stronger and generally unreactive under standard nucleophilic substitution or elimination conditions. The molecule can also form an organometallic (Grignard) reagent at the C-Br bond.[1]

Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, Amination)

Q2: I am attempting a Williamson ether synthesis with this compound and a sodium alkoxide, but I am observing multiple products. What are the likely byproducts?

A2: In addition to your desired ether, two common byproducts are likely: an elimination product and a dimer/polymer.

  • 5-Fluoro-1-pentene: This is the product of an E2 elimination reaction, which competes with the SN2 substitution. This is more likely to occur with sterically hindered or strongly basic alkoxides at elevated temperatures.

  • Dimer/Polymer: Intermolecular Williamson ether synthesis can occur where the alkoxide of one molecule reacts with the this compound of another. This is more prevalent at higher concentrations.

To favor the desired substitution product, use a less hindered base, maintain a lower reaction temperature, and use high dilution conditions to minimize intermolecular reactions.

Q3: When reacting this compound with an amine, I am getting a complex mixture of products. What is happening?

A3: Multiple substitutions are a common issue when reacting alkyl halides with amines. The initially formed primary amine is still nucleophilic and can react with another molecule of this compound to form a secondary amine. This secondary amine can then react again to form a tertiary amine, and subsequently a quaternary ammonium salt. To minimize this, use a large excess of the initial amine to increase the probability that the this compound will react with the primary amine rather than the product amines.

Grignard Reactions

Q4: I am trying to form the Grignard reagent from this compound, but the yield is low and I have an unexpected high-molecular-weight byproduct. What could this be?

A4: A common byproduct in Grignard reagent formation is a Wurtz coupling product. In this case, the Grignard reagent (5-fluoro-1-pentylmagnesium bromide) can react with unreacted this compound to form 1,10-difluorodecane. To minimize this, ensure slow addition of the this compound to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent. Also, ensure strictly anhydrous conditions, as any moisture will quench the Grignard reagent.

Q5: Is there a risk of intramolecular reaction of the Grignard reagent involving the fluorine atom?

A5: While the C-F bond is strong, intramolecular reactions of organometallic reagents are known. It is plausible, though less common than other side reactions, that the Grignard reagent could undergo cyclization to form a cyclobutane derivative with elimination of magnesium bromide fluoride. However, the formation of the Wurtz coupling product is generally a more significant concern.

Elimination Reactions

Q6: I want to perform an E2 elimination on this compound. What product should I expect and how can I control the regioselectivity?

A6: The expected E2 elimination product is 5-fluoro-1-pentene. Since there is only one beta-hydrogen available for abstraction (on the carbon adjacent to the C-Br bond), there is only one possible regioisomer. The use of a strong, sterically hindered base, such as potassium tert-butoxide, will favor the E2 pathway over the competing SN2 substitution reaction.[2][3]

Byproduct Summary Table

Reaction TypeExpected Byproduct(s)Probable CauseMitigation Strategy
Nucleophilic Substitution (SN2) 5-Fluoro-1-penteneStrong/hindered base, high temperatureUse a weaker/less hindered base, lower temperature
Dimer/Polymer (intermolecular substitution)High concentration of reactantsUse high dilution conditions
Secondary/Tertiary Amines, Quaternary SaltProduct amine is also nucleophilicUse a large excess of the starting amine
Grignard Reaction 1,10-Difluorodecane (Wurtz coupling)High local concentration of alkyl halideSlow addition of this compound to Mg
CyclobutaneIntramolecular reaction of GrignardGenerally a minor pathway
Elimination (E2) 5-Fluoropentyl ether/amine (SN2 product)Nucleophilic character of the baseUse a sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide)

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixtures

This protocol outlines a general method for the analysis of a reaction mixture of this compound with a nucleophile to identify the starting material, desired product, and potential byproducts.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (e.g., 0.1 mL) with an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane, 2 x 1 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Dilute the dried organic solution to an appropriate concentration for GC-MS analysis (e.g., 1 mg/mL in dichloromethane).

  • GC-MS Parameters:

    • GC Column: A non-polar or low-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of alkyl halides.

    • Injection Mode: Split injection is typically used to avoid overloading the column.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of both volatile and less volatile components.

    • MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range that will encompass the molecular ions of the expected products and byproducts (e.g., m/z 30-400).

  • Data Analysis:

    • Identify peaks corresponding to the starting material, product, and byproducts by comparing their mass spectra to known databases (e.g., NIST) and by interpreting the fragmentation patterns. The presence of bromine can be identified by the characteristic M/M+2 isotopic pattern.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reaction_Mixture This compound + Nucleophile/Base Quenching Quench Reaction Reaction_Mixture->Quenching Aliquot Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Dilution Dilute for GC-MS Drying->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Data_Interpretation Identify Products and Byproducts GCMS_Analysis->Data_Interpretation

Caption: General experimental workflow for reaction analysis.

reaction_pathways cluster_products Potential Products Start This compound + Nucleophile/Base SN2_Product SN2 Substitution (Desired Product) Start->SN2_Product SN2 E2_Product E2 Elimination (Byproduct) Start->E2_Product E2 Dimer_Product Dimerization (Byproduct) Start->Dimer_Product Intermolecular SN2

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Purification Strategies for Reactions Involving 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of reaction mixtures containing unreacted 1-bromo-5-fluoropentane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, I see a significant amount of unreacted this compound in my crude NMR. What is the best general strategy to remove it?

A1: The optimal strategy depends on the properties of your desired product. This compound is a moderately polar compound with a relatively high boiling point.[1] The most common and effective methods for its removal are fractional distillation under reduced pressure and flash column chromatography.

  • Fractional Distillation: This is ideal if your product has a boiling point significantly different (at least 20-30 °C) from this compound.

  • Flash Column Chromatography: This method is highly effective for separating compounds based on polarity differences. Since this compound is a halogenated alkane, it is relatively non-polar to moderately polar, making it separable from many functionalized organic molecules.

Q2: My product and this compound have very similar boiling points. How can I separate them?

A2: Co-distillation is a common challenge. In this scenario, flash column chromatography is the recommended method. You will need to develop a solvent system that provides good separation between your product and the starting material. Thin-Layer Chromatography (TLC) is an essential tool for determining the appropriate eluent system before committing to a large-scale column. A good starting point for the eluent is a mixture of hexanes and ethyl acetate.[2]

Q3: What are the likely side products in a reaction with this compound, and how can they be removed?

A3: The primary reaction of this compound is nucleophilic substitution (S_N2).[3] However, with certain bases, particularly sterically hindered ones, an elimination (E2) reaction can occur, leading to the formation of 5-fluoropent-1-ene.[4] This side product is much more volatile (has a lower boiling point) than this compound and can often be removed during solvent evaporation or by a simple distillation. Other impurities may arise from decomposition, which can sometimes be colored byproducts.[2] Purification via flash chromatography is typically effective at removing these various impurities.

Q4: During aqueous workup, which layer should I expect my product and the unreacted this compound to be in?

A4: this compound has a density of approximately 1.37 g/mL, which is significantly higher than water (1.0 g/mL).[5] Therefore, if you are using a common organic solvent that is less dense than water (e.g., diethyl ether, ethyl acetate), the unreacted starting material and likely your product will be in the organic layer. If using a solvent denser than water (e.g., dichloromethane, chloroform), the organic layer will be on the bottom. This compound is only slightly soluble in water.[1][6]

Q5: Can I use a chemical scavenger to remove residual this compound?

A5: While less common for bulk removal, a scavenger reagent can be used for "polishing" a nearly pure product to remove trace amounts of the alkylating agent. A high-boiling point nucleophile (like a polyamine or a thiol bound to a solid support) could be added to the crude mixture after the primary reaction is complete. The scavenger reacts with the excess this compound, forming a new, more polar or solid compound that is easily separated by filtration or chromatography. This approach requires careful consideration to ensure the scavenger does not react with your desired product.

Data Presentation

The following table summarizes key physical properties of this compound, which are critical for designing effective purification protocols.

PropertyValueSource(s)
Molecular Formula C₅H₁₀BrF[1][5][7]
Molecular Weight 169.04 g/mol [5][7][8]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point ~162 °C[3][5][6][8]
Density ~1.37 g/cm³[5][8]
Solubility Slightly soluble in water; miscible with common organic solvents (ethers, alcohols).[1][3][6]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from products with significantly different boiling points. Distillation under reduced pressure is recommended to prevent thermal decomposition.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.

  • Sample Loading: Place the crude reaction mixture into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Begin stirring and slowly apply vacuum. A stable pressure is crucial for a clean separation.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling solvents or side products in a forerun flask.

    • Monitor the temperature at the distillation head. When it stabilizes, begin collecting the desired fraction in a clean receiving flask. The boiling point will depend on the applied pressure.

    • If this compound is the lower boiling component, it will distill first. If your product is lower boiling, collect it and stop the distillation before the temperature rises to the boiling point of the starting material.

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities.

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[2] The ideal system will show good separation (ΔR_f > 0.2) between your product, this compound, and any other impurities.

  • Column Packing:

    • Pack a chromatography column with silica gel, using the chosen eluent system.

    • Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Concentrate the crude product.

    • Adsorb the crude material onto a small amount of silica gel.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

General Purification Workflow

G cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Analysis & Final Product crude Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, Brine) crude->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., MgSO4, Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate choice Assess Product Properties (Boiling Point, Polarity) concentrate->choice distillation Fractional Vacuum Distillation choice->distillation  ΔBP > 20-30°C chromatography Flash Column Chromatography choice->chromatography  ΔPolarity is sufficient pure Pure Product distillation->pure chromatography->pure analysis Characterization (NMR, MS, etc.) pure->analysis

Caption: A general workflow for the purification of a product from a reaction mixture containing this compound.

References

stability of 1-Bromo-5-fluoropentane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-bromo-5-fluoropentane under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low Yield or Inconsistent Reaction Rates in a Nucleophilic Substitution Reaction

Possible Cause: You are experiencing lower than expected yields or inconsistent reaction times when using this compound as a substrate for a nucleophilic substitution (SN2) reaction. This is likely due to competing side reactions, particularly elimination (E2), or degradation of the starting material.

Troubleshooting Steps:

  • Reagent Purity Check:

    • Action: Verify the purity of your this compound stock using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: The presence of impurities, such as pentene derivatives from prior degradation, can lead to unexpected side products and affect reaction kinetics.

  • Choice of Base/Nucleophile:

    • Action: If your nucleophile is also a strong base, consider the steric hindrance of the base. For SN2 reactions, a less sterically hindered base is preferred to minimize the competing E2 elimination.

    • Rationale: Sterically bulky bases, such as potassium tert-butoxide, favor the E2 pathway, leading to the formation of 5-fluoro-1-pentene instead of the desired substitution product.

  • Solvent Selection:

    • Action: Employ a polar aprotic solvent such as DMF, DMSO, or acetone.

    • Rationale: Polar aprotic solvents are known to accelerate the rate of SN2 reactions. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity, and may favor E1/SN1 pathways, although this is less likely for a primary alkyl halide.

  • Temperature Control:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

Issue 2: Formation of an Unexpected Alkene Side Product

Possible Cause: Your reaction is producing 5-fluoro-1-pentene, which is confirmed by analytical techniques such as GC-MS or NMR. This is a clear indication of an E2 elimination reaction.

Troubleshooting Steps:

  • Evaluate the Base:

    • Action: If you are using a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA), switch to a less bulky, strong base (e.g., sodium ethoxide) or a weaker, non-nucleophilic base if applicable to your desired transformation.

    • Rationale: The choice of base is a critical factor in determining the ratio of substitution to elimination products.[1]

  • Lower the Reaction Temperature:

    • Action: Perform the reaction at a lower temperature.

    • Rationale: As per the principles of chemical kinetics, higher temperatures generally favor elimination over substitution.

  • Change the Solvent:

    • Action: If using a protic solvent, consider switching to a polar aprotic solvent.

    • Rationale: The solvent can influence the basicity of the nucleophile and the stability of the transition states for both SN2 and E2 pathways.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in strongly acidic conditions?

A1: this compound is generally stable under most acidic conditions. The C-Br and C-F bonds are not susceptible to cleavage by non-nucleophilic acids. However, under very harsh conditions with strong, concentrated acids at elevated temperatures, slow hydrolysis to 5-fluoropentan-1-ol may occur. For most synthetic applications, the compound can be considered stable in the presence of common acidic reagents like HCl, H2SO4, and acetic acid in organic solvents.

Q2: What are the primary degradation pathways for this compound under basic conditions?

A2: Under basic conditions, this compound can undergo two competing reactions:

  • SN2 (Substitution): A nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion to form a substitution product.

  • E2 (Elimination): A strong base removes a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of 5-fluoro-1-pentene.

The ratio of these two products is highly dependent on the reaction conditions.

Q3: How can I minimize the E2 elimination side reaction?

A3: To favor the SN2 pathway over the E2 pathway, you should:

  • Use a strong, but not sterically hindered, nucleophile.

  • Employ a polar aprotic solvent.

  • Maintain a low reaction temperature.

Q4: Are there any specific bases that will favor the E2 elimination to produce 5-fluoro-1-pentene?

A4: Yes, using a strong, sterically hindered base will favor the formation of 5-fluoro-1-pentene. Common bulky bases include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA).

Data Presentation

Table 1: Illustrative Product Ratios for the Reaction of a Primary Alkyl Bromide with Various Bases

Disclaimer: The following data is illustrative and based on general principles for primary alkyl halides. Specific experimental data for this compound was not available in the cited literature.

Base/NucleophileSolventTemperature (°C)Approximate SN2 Product (%)Approximate E2 Product (%)
Sodium Ethoxide (NaOEt)Ethanol559010
Potassium tert-Butoxide (t-BuOK)tert-Butanol551585
Sodium Iodide (NaI)Acetone50>99<1
Sodium Hydroxide (NaOH)Water/Ethanol757030

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under forced acidic and basic conditions, as recommended by ICH guidelines for stability testing of pharmaceutical intermediates.[2][3]

Objective: To determine the degradation products of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Vials with screw caps

  • Heating block or water bath

  • GC-MS system

Procedure:

Acidic Degradation:

  • Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the methanolic solution with 1 mL of 1 M HCl.

  • Cap the vial and place it in a heating block at 60°C for 24 hours.

  • After 24 hours, cool the solution to room temperature.

  • Neutralize the solution with 1 M NaOH.

  • Extract the mixture with 2 x 2 mL of dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Analyze the resulting solution by GC-MS to identify and quantify any degradation products.

Basic Degradation:

  • Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the methanolic solution with 1 mL of 1 M NaOH.

  • Cap the vial and place it in a heating block at 60°C for 24 hours.

  • After 24 hours, cool the solution to room temperature.

  • Neutralize the solution with 1 M HCl.

  • Extract the mixture with 2 x 2 mL of dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Analyze the resulting solution by GC-MS to identify and quantify any degradation products.

Analysis:

  • The GC-MS analysis will help in identifying the major degradation products. For acidic hydrolysis, the expected product is 5-fluoropentan-1-ol. For basic conditions, both 5-fluoropentan-1-ol (from SN2) and 5-fluoro-1-pentene (from E2) are possible.

Visualizations

Stability_Troubleshooting start Experiment with this compound issue Low Yield or Unexpected Side Product? start->issue check_purity Check Starting Material Purity (GC-MS/NMR) issue->check_purity Yes acid_or_base Are reaction conditions acidic or basic? issue->acid_or_base No check_purity->acid_or_base acid_stable Generally Stable. Consider other reaction parameters. acid_or_base->acid_stable Acidic base_reaction Basic Conditions acid_or_base->base_reaction Basic sn2_e2 Competition between SN2 and E2 base_reaction->sn2_e2 favor_sn2 To Favor SN2 (Substitution): - Use non-bulky nucleophile - Use polar aprotic solvent - Lower reaction temperature sn2_e2->favor_sn2 Desired Product is Substitution favor_e2 To Favor E2 (Elimination): - Use bulky base (e.g., t-BuOK) - Higher reaction temperature may increase E2 sn2_e2->favor_e2 Desired Product is Elimination

Caption: Troubleshooting workflow for stability issues with this compound.

Reaction_Pathways cluster_basic Basic Conditions cluster_acidic Acidic Conditions (Harsh) reactant This compound sn2_product Substitution Product (SN2) reactant->sn2_product Strong, non-bulky nucleophile e2_product Elimination Product (5-Fluoro-1-pentene) (E2) reactant->e2_product Strong, bulky base hydrolysis_product Hydrolysis Product (5-Fluoropentan-1-ol) reactant->hydrolysis_product H3O+, Δ

Caption: Reaction pathways of this compound under different conditions.

References

managing the hygroscopic nature of 1-Bromo-5-fluoropentane reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1-Bromo-5-fluoropentane. Adherence to these protocols is crucial for ensuring experimental success and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 2°C and 8°C.[4][5] To minimize moisture absorption, consider storing the container in a desiccator, especially after the original seal has been broken.

Q2: What are the signs that my this compound reagent has been contaminated with water?

A2: Visual inspection may not be sufficient to detect low levels of water contamination. The most significant indicator of water contamination is the failure or low yield of moisture-sensitive reactions, such as Grignard reactions.[6][7][8] In such reactions, the presence of water will quench the organometallic intermediates. For quantitative analysis, Karl Fischer titration is the standard method for determining water content in organic solvents and reagents.

Q3: Can I use this compound directly from a new, sealed bottle for a moisture-sensitive reaction?

A3: While a new, sealed bottle from a reputable supplier should have a low water content, it is best practice to dry the reagent before use in highly moisture-sensitive applications like Grignard reactions.[6][8] This ensures the highest possible yield and reproducibility.

Q4: What are the consequences of using water-contaminated this compound?

A4: Water contamination can have severe consequences, primarily in reactions involving organometallic intermediates. For example, in a Grignard reaction, the Grignard reagent is a strong base and will be protonated by water, rendering it inactive for the desired carbon-carbon bond formation and reducing the overall yield.[6][8]

Q5: How can I dry this compound?

A5: this compound can be dried using various drying agents. Molecular sieves (3Å or 4Å) are a good option as they can be easily added to the liquid and then filtered off.[9] Other suitable drying agents for halogenated hydrocarbons include anhydrous calcium chloride and phosphorus pentoxide. After drying, it is advisable to distill the this compound under an inert atmosphere for use in highly sensitive reactions.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no yield in a Grignard reaction. Water contamination of the this compound reagent, solvent, or glassware.Ensure all glassware is flame-dried or oven-dried immediately before use. Dry the solvent and the this compound reagent using an appropriate drying agent.[6][8] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction outcomes. Variable water content in the this compound reagent from batch to batch or due to improper storage after opening.Implement a standard procedure for drying and handling the reagent before each use. Store the reagent under an inert atmosphere and in a desiccator.
Formation of unexpected byproducts. Side reactions initiated by the presence of water.Re-evaluate the reaction setup to eliminate all potential sources of moisture. Purify the this compound by distillation after drying.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 407-97-6[4][5]
Molecular Formula C₅H₁₀BrF[4]
Molecular Weight 169.04 g/mol [4]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 162 °C[4][5]
Density 1.36 - 1.37 g/mL at 25 °C[4][10]
Refractive Index ~1.44[4]
Solubility Slightly soluble in water; Soluble in methanol.[11][12][13]
Storage Temperature 2 - 8 °C[4][5]

Recommended Drying Agents for Halogenated Hydrocarbons

Drying AgentCapacitySpeedNotes
Anhydrous Calcium Chloride (CaCl₂) HighMediumEconomical and suitable for drying halogenated hydrocarbons.
Molecular Sieves (3Å or 4Å) HighFastVery efficient for removing water from organic liquids.[9]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastA good general-purpose drying agent.
Phosphorus Pentoxide (P₂O₅) Very HighVery FastA powerful desiccant, suitable for rigorous drying.

Experimental Protocols

Protocol 1: Proper Handling and Storage of this compound
  • Receiving: Upon receipt, inspect the container for any damage to the seal.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] The recommended storage temperature is 2-8°C.[4][5]

  • Handling: All handling should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3]

  • Dispensing: Use a dry syringe or cannula to transfer the liquid under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • After Use: Tightly reseal the container, preferably with paraffin film around the cap, and store it in a desiccator.

Protocol 2: Drying of this compound with Molecular Sieves
  • Preparation: Activate 4Å molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen. Allow them to cool to room temperature in a desiccator.

  • Drying: In a flame-dried round-bottom flask under an inert atmosphere, add the this compound. Add the activated molecular sieves (approximately 10% w/v).

  • Equilibration: Gently swirl the flask and allow it to stand for at least 24 hours.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves under an inert atmosphere. For highly moisture-sensitive applications, distillation from the drying agent is recommended.

Protocol 3: Example of a Moisture-Sensitive Reaction: Grignard Reagent Formation

This protocol is for illustrative purposes. Always refer to a validated experimental procedure for your specific application.

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum immediately before use.

  • Apparatus Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet) while it is still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: Use freshly dried solvent (e.g., diethyl ether or THF). Ensure the this compound has been dried according to Protocol 2.

  • Reaction: a. Place magnesium turnings in the reaction flask. b. Add a small portion of the dried this compound solution in the dry solvent to the magnesium. c. If the reaction does not initiate, gentle warming or the addition of a small crystal of iodine may be necessary. d. Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

  • Subsequent Steps: The resulting Grignard reagent is now ready for reaction with an electrophile. The workup will typically involve quenching the reaction with an aqueous acidic solution.[6]

Visualizations

TroubleshootingWorkflow start Low/No Product Yield in Moisture-Sensitive Reaction q1 Was the this compound and solvent dried prior to use? start->q1 sol1 Dry the reagent and solvent using an appropriate drying agent (e.g., molecular sieves) and repeat the experiment. q1->sol1 No q2 Was all glassware thoroughly dried? q1->q2 Yes sol2 Flame-dry or oven-dry all glassware immediately before use and assemble the apparatus while hot under an inert atmosphere. q2->sol2 No q3 Was the reaction conducted under a dry, inert atmosphere? q2->q3 Yes sol3 Ensure a continuous positive pressure of dry nitrogen or argon throughout the reaction. q3->sol3 No end_node Re-evaluate the experimental procedure for other potential issues. q3->end_node Yes

Caption: Troubleshooting workflow for low-yield reactions.

WaterContaminationPathway cluster_formation Grignard Formation cluster_reaction Reaction Pathways reagent This compound (R-Br) grignard Grignard Reagent (R-MgBr) (Active Nucleophile) reagent->grignard mg Magnesium (Mg) mg->grignard product Desired Product (C-C Bond Formation) grignard->product Desired Reaction byproduct Pentane (Inactive Alkane) grignard->byproduct Reaction with Water mg_salts Mg(OH)Br water Water (H₂O) (Contaminant) water->byproduct water->mg_salts electrophile Electrophile (e.g., Carbonyl) electrophile->product

Caption: Impact of water contamination on Grignard reactions.

ExperimentalWorkflow prep 1. Preparation - Dry Glassware - Dry Solvent - Dry this compound setup 2. Apparatus Setup - Assemble under  inert atmosphere (N₂/Ar) prep->setup initiation 3. Initiation - Add Mg turnings - Add a small amount of  this compound solution setup->initiation formation 4. Grignard Formation - Dropwise addition of  this compound - Maintain gentle reflux initiation->formation reaction 5. Reaction - Add electrophile - Stir to completion formation->reaction workup 6. Workup - Quench with aq. acid - Extract product reaction->workup

Caption: Workflow for a moisture-sensitive Grignard reaction.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-5-fluoropentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the regioselectivity of reactions involving this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound in nucleophilic substitution reactions?

The primary reactive site is the carbon atom bonded to the bromine. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making bromide an excellent leaving group compared to fluoride. Under typical nucleophilic substitution conditions (SN2), the nucleophile will selectively displace the bromide ion.[1]

Q2: Can the fluorine atom in this compound be displaced?

While the C-F bond is very strong, under harsh conditions or with specific reagents (e.g., very strong bases leading to elimination followed by addition, or certain organometallic reagents), reactivity involving the C-F bond could theoretically occur, but it is not a common or desired reaction pathway in most synthetic applications. For practical purposes, the fluorine atom is considered a stable substituent.

Q3: What are the main competing side reactions when using this compound?

The main competing side reaction is elimination (E2), which is favored by strong, sterically hindered bases and high temperatures.[2] In this case, a proton would be abstracted from the carbon adjacent to the bromine, leading to the formation of 5-fluoro-1-pentene. Another potential side reaction, particularly in reactions with ambident nucleophiles or at high concentrations, is intermolecular reaction, leading to dimerization or polymerization.

Q4: How can I favor substitution over elimination?

To favor nucleophilic substitution (SN2) over elimination (E2), you should:

  • Use a good, non-bulky nucleophile.

  • Employ a polar aprotic solvent (e.g., DMF, DMSO, acetone) which enhances the nucleophilicity of the attacking species.

  • Maintain a lower reaction temperature, as higher temperatures tend to favor elimination.

  • Use a less concentrated solution of the base/nucleophile.

Q5: In a Grignard reaction, which halogen will react with magnesium?

The bromine atom will selectively react with magnesium to form the Grignard reagent, 5-fluoropentylmagnesium bromide. The C-F bond is generally unreactive towards magnesium under standard Grignard formation conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Steps
Competing Elimination Reaction - Lower the reaction temperature. - Use a less sterically hindered and less basic nucleophile if possible. - Switch to a polar aprotic solvent like DMF or acetone.
Low Reactivity of the Nucleophile - If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it first with a suitable base (e.g., NaH for an alcohol) to form a more potent anionic nucleophile. - Ensure your reagents are pure and anhydrous, as water can quench anionic nucleophiles.
Intermolecular Side Reactions - In cases of intramolecular reactions, employ high-dilution conditions to favor cyclization over polymerization.
Problem 2: Formation of Multiple Products in Grignard Reactions
Possible Cause Troubleshooting Steps
Wurtz Coupling - Ensure slow addition of the this compound to the magnesium turnings to maintain a low concentration of the alkyl halide. - Use freshly activated magnesium turnings.
Reaction with Starting Material - Ensure all the this compound has reacted to form the Grignard reagent before adding the electrophile. This can be monitored by TLC or GC-MS.
Moisture in the Reaction - Use flame-dried glassware and anhydrous solvents (e.g., dry THF or diethyl ether). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Key Experimental Protocols and Data

Regioselective Nucleophilic Substitution: Synthesis of 5-Fluoropentyl Thiocyanate

This protocol details the synthesis of 5-fluoropentyl thiocyanate from this compound, a classic example of a highly regioselective SN2 reaction.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiocyanate (NaSCN, 1.2 equivalents) in anhydrous acetone.

  • Reaction Setup: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

  • Purification: Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation.

Expected Outcome and Data:

This reaction proceeds with high regioselectivity, with the thiocyanate group exclusively displacing the bromide.

Starting MaterialReagentSolventTemperatureProductYieldReference
This compoundNaSCNAcetoneReflux5-Fluoropentyl thiocyanateHigh[3]

Logical Workflow for Synthesis of 5-Fluoropentyl Thiocyanate

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve NaSCN in Acetone substrate Add this compound reagents->substrate reflux Reflux for 4-6h substrate->reflux monitor Monitor by TLC/GC-MS reflux->monitor filter Filter NaBr monitor->filter evaporate Evaporate Acetone filter->evaporate extract Extract with Et2O, wash, and dry evaporate->extract purify Vacuum Distillation extract->purify final_product final_product purify->final_product 5-Fluoropentyl thiocyanate

Caption: Workflow for the synthesis of 5-fluoropentyl thiocyanate.

Williamson Ether Synthesis with Phenolic Nucleophiles

The Williamson ether synthesis can be effectively used to couple this compound with various phenols to form 5-fluoropentyl aryl ethers. The key to high regioselectivity is the generation of the phenoxide in situ.

Experimental Protocol:

  • Phenoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). To this suspension, slowly add a solution of the desired phenol (1.0 equivalent) in anhydrous DMF. Stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add this compound (1.05 equivalents) to the freshly prepared sodium phenoxide solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Factors Influencing Regioselectivity and Yield:

Parameter Effect on Regioselectivity/Yield Recommendation
Base A strong, non-nucleophilic base like NaH is ideal for complete deprotonation of the phenol without competing substitution.Use NaH or KH.
Solvent Polar aprotic solvents like DMF or DMSO enhance the rate of SN2 reactions.DMF is a good choice.
Temperature Higher temperatures can promote elimination, but are often necessary for less reactive phenols.Start at 60 °C and increase if the reaction is sluggish.

Reaction Pathway for Williamson Ether Synthesis

G phenol Phenol (Ar-OH) phenoxide Sodium Phenoxide (Ar-O-Na+) phenol->phenoxide Deprotonation na_h NaH in DMF product 5-Fluoropentyl Aryl Ether (F-(CH2)5-O-Ar) phenoxide->product SN2 Substitution substrate This compound (F-(CH2)5-Br) substrate->product SN2 Substitution

Caption: Pathway for Williamson ether synthesis with this compound.

Selective Grignard Reagent Formation and Reaction

This protocol outlines the selective formation of 5-fluoropentylmagnesium bromide and its subsequent reaction with an electrophile, such as an aldehyde or ketone.

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the alkyl halide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 0.9 equivalents) in the same anhydrous solvent dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography or distillation.

Troubleshooting Grignard Formation:

Issue Potential Cause Solution
Reaction does not initiate Inactive magnesium surface (oxide layer) or presence of moisture.Add a crystal of iodine, a few drops of 1,2-dibromoethane, or gently heat the flask. Ensure all glassware and solvents are scrupulously dry.
Formation of a white precipitate Presence of water in the reaction, leading to the formation of magnesium hydroxide and the corresponding alkane.Ensure all reagents and equipment are anhydrous.

Logical Flow of a Grignard Reaction

G start This compound + Mg turnings initiation Initiation (I2, heat) start->initiation formation Grignard Formation in dry Ether/THF initiation->formation grignard 5-Fluoropentylmagnesium bromide formation->grignard electrophile Add Electrophile (e.g., Aldehyde) grignard->electrophile workup Aqueous Workup (NH4Cl) electrophile->workup product Desired Alcohol Product workup->product

Caption: Grignard reaction workflow using this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the primary alkyl halide, 1-bromo-5-fluoropentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges in using primary alkyl halides like this compound are twofold:

  • Slow Oxidative Addition: Compared to their aryl or vinyl counterparts, the C(sp³)-Br bond of an alkyl halide undergoes oxidative addition to the metal center (e.g., Palladium or Nickel) more slowly.

  • β-Hydride Elimination: Once the alkyl group is attached to the metal catalyst, there is a propensity for β-hydride elimination, an undesired side reaction that leads to the formation of an alkene and a metal-hydride species, ultimately reducing the yield of the desired coupled product.[1][2]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Several cross-coupling reactions can be adapted for use with primary alkyl bromides, including:

  • Kumada Coupling: This is a classic choice for coupling alkyl halides with Grignard reagents, often employing nickel catalysts.[3][4][5]

  • Negishi Coupling: This reaction is known for its versatility and functional group tolerance, coupling organozinc reagents with organic halides. Both palladium and nickel catalysts have been successfully used for primary alkyl halides.[6][7][8]

  • Sonogashira Coupling: While traditionally used for aryl/vinyl halides, recent developments have enabled the use of alkyl bromides with terminal alkynes, particularly with specialized catalyst systems.[9][10]

  • Suzuki-Miyaura Coupling: Though more challenging, conditions have been developed to couple primary alkyl halides with boronic acids or their derivatives.[1][11]

  • Buchwald-Hartwig Amination: This reaction can be used to form C-N bonds by coupling with amines, although it is less common for alkyl halides than for aryl halides.[12][13]

Q3: Why are nickel catalysts often recommended for cross-coupling with alkyl bromides?

A3: Nickel catalysts are frequently recommended for cross-coupling reactions with alkyl halides for a few key reasons.[14] Nickel is often more effective at activating the less reactive C(sp³)-Br bond for oxidative addition compared to palladium.[4] Additionally, some nickel-catalyzed reactions with alkyl halides are proposed to proceed through a radical pathway, which can circumvent the challenges of traditional oxidative addition and reductive elimination cycles.[7][14]

Q4: Can the fluorine atom in this compound interfere with the cross-coupling reaction?

A4: The C-F bond is generally stable and less reactive than the C-Br bond in palladium or nickel-catalyzed cross-coupling reactions. Therefore, the fluorine atom is not expected to directly participate in the reaction and is well-tolerated. This compound is a valuable building block for introducing fluorinated alkyl chains into molecules.[15]

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

Possible Cause Suggested Solution
Inefficient Oxidative Addition Switch to a more reactive catalyst system. For palladium, use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. Consider using a nickel-based catalyst, which is often more effective for alkyl halides.[4][14]
Catalyst Deactivation Ensure all reagents and solvents are pure and properly degassed to remove oxygen. Use a pre-catalyst that is more air and moisture stable.
Incorrect Ligand Choice The choice of ligand is critical. For palladium, ligands like tricyclopentylphosphine (P(Cyp)₃) have been shown to be effective for Negishi coupling of primary alkyl halides.[7] For nickel, bipyridine-based ligands can be effective in Suzuki couplings.[14]

Problem 2: Significant formation of pentene and other elimination byproducts.

Possible Cause Suggested Solution
β-Hydride Elimination This is a common side reaction with alkyl substrates.[1][2] Use ligands that promote rapid reductive elimination, which can outcompete β-hydride elimination. Bulky, electron-rich ligands on palladium can be beneficial. Lowering the reaction temperature may also help.
Reaction Conditions Optimize the solvent and base. For some Suzuki couplings of primary alkyl halides, aqueous conditions with specific water-soluble ligands have been shown to suppress β-hydride elimination.[1]

Problem 3: Homocoupling of the organometallic reagent.

Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Catalyst System Some catalyst systems are more prone to promoting homocoupling. Re-evaluate the choice of catalyst and ligand.

Catalyst System Selection

The following tables summarize recommended starting points for catalyst selection for various cross-coupling reactions with this compound.

Table 1: Catalyst Systems for C-C Bond Formation

Reaction Type Catalyst/Pre-catalyst Ligand Base/Additive Solvent Typical Temp.
Kumada NiCl₂dppb-Diethyl ether/THFLow to RT
Kumada (MeNN₂)NiCl-TMEDATHFRT to 60°C
Negishi Pd₂(dba)₃P(Cyp)₃NMITHF/NMP80°C
Negishi Ni(COD)₂s-Bu-Pybox-THFRT
Sonogashira Pd(OAc)₂IPr (NHC)Cs₂CO₃Dioxane100°C
Suzuki Na₂PdCl₄TXPTSK₃PO₄Water60°C
Suzuki NiBr₂·diglyme4,4'-di-t-butyl-2,2'-bipyridineK₃PO₄Dioxane80°C

Table 2: Catalyst Systems for C-N Bond Formation

Reaction Type Catalyst/Pre-catalyst Ligand Base Solvent Typical Temp.
Buchwald-Hartwig [Pd(allyl)Cl]₂Cy₂(t-Bu)PNaOt-BuToluene/THFRT to 100°C

Experimental Protocols

A general experimental protocol for a Negishi cross-coupling of this compound is provided below. Note that specific conditions should be optimized for each substrate combination.

General Protocol: Negishi Coupling of this compound with an Organozinc Reagent

  • Preparation of the Organozinc Reagent: Prepare the organozinc reagent in situ or use a pre-formed reagent according to established literature procedures.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(Cyp)₃, 8 mol%).

  • Addition of Reagents: Add a solution of the organozinc reagent in THF, followed by a solution of this compound (1.0 equivalent) in THF/NMP and N-methylimidazole (NMI).

  • Reaction: Heat the reaction mixture to 80°C and stir for the required time (monitor by TLC, GC-MS, or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling with This compound coupling_type Select Coupling Type start->coupling_type cc_bond C-C Bond Formation coupling_type->cc_bond C-C cn_bond C-N Bond Formation coupling_type->cn_bond C-N kumada Kumada cc_bond->kumada negishi Negishi cc_bond->negishi sonogashira Sonogashira cc_bond->sonogashira suzuki Suzuki cc_bond->suzuki buchwald Buchwald-Hartwig cn_bond->buchwald catalyst_choice Select Catalyst System (See Tables 1 & 2) kumada->catalyst_choice negishi->catalyst_choice sonogashira->catalyst_choice suzuki->catalyst_choice buchwald->catalyst_choice troubleshooting Troubleshoot (See Guide) catalyst_choice->troubleshooting success Successful Reaction troubleshooting->success Yes failure Low Yield/ Side Products troubleshooting->failure No failure->catalyst_choice Re-evaluate

Caption: Logical workflow for catalyst selection.

Experimental_Workflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents->setup assembly 3. Reagent Assembly (Charge solids, then degassed solvent, then liquid reagents) setup->assembly reaction 4. Reaction (Heating & Stirring) assembly->reaction monitoring 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup 6. Work-up & Extraction (Quench, Separate Layers) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification characterization 8. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow.

References

minimizing Wurtz coupling byproduct in Grignard formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of Wurtz coupling byproducts during Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What is Wurtz coupling in the context of Grignard reactions?

In Grignard reagent synthesis, the Wurtz-type coupling is a significant side reaction where a newly formed organomagnesium halide (R-MgX) molecule reacts with a molecule of the unreacted organic halide (R-X).[1][2][3] This results in the formation of a homocoupled dimer (R-R) and magnesium halide (MgX₂).[1][4] This side reaction is detrimental as it consumes both the starting material and the desired Grignard reagent, leading to lower yields and complicating the purification of the final product.[1][5]

Q2: What are the primary factors that promote the formation of Wurtz coupling byproducts?

Several factors can increase the rate of Wurtz coupling relative to Grignard reagent formation:

  • High Local Concentration of Organic Halide: Adding the organic halide too quickly creates localized areas of high concentration. This increases the probability of a Grignard reagent molecule encountering an organic halide molecule before it can diffuse away from the magnesium surface.[1][5][6]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][7] Since Grignard formation is highly exothermic, poor temperature control can lead to "hot spots" in the reaction mixture that favor this byproduct pathway.[1][6][8]

  • Choice of Solvent: Ethereal solvents are essential for stabilizing the Grignard reagent, but their choice can influence byproduct formation.[4][9] For certain reactive substrates, like benzylic halides, Tetrahydrofuran (THF) can promote more Wurtz coupling compared to solvents like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1][10]

  • Insufficient or Passivated Magnesium Surface Area: A limited or passivated (coated with magnesium oxide) surface area can slow the rate of Grignard reagent formation. This leaves unreacted organic halide in the solution for longer periods, providing more opportunity for it to react with the Grignard reagent as it forms.[1][5]

Q3: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

While a gray, cloudy suspension is characteristic of a successfully formed Grignard reagent, unusual precipitates can sometimes be related to side reactions. The Wurtz coupling product (R-R) itself may be insoluble in the reaction solvent, particularly if it is a large, nonpolar molecule. Additionally, the magnesium halides (MgX₂) formed during the reaction have limited solubility and can contribute to the heterogeneity of the mixture.

Troubleshooting Guides

Problem: My reaction yield is low, and analysis confirms the presence of a significant amount of the R-R dimer.

This is a classic sign of excessive Wurtz coupling. The following steps provide a logical workflow to diagnose and mitigate the issue.

Step 1: Evaluate Your Addition and Temperature Control
  • Question: How are you adding the organic halide and controlling the reaction temperature?

  • Solution: The rate of addition is the most critical parameter for controlling the reaction.[6] The organic halide should be added slowly and dropwise to the magnesium suspension. This method helps manage the powerful exotherm of the reaction and prevents the buildup of unreacted halide.[1][6][7] After the reaction initiates, maintain a low temperature (e.g., 0-10°C) using an ice bath to minimize the rate of the competing Wurtz reaction.[1][7]

Step 2: Assess Your Solvent and Reagents
  • Question: Are your solvent and glassware completely dry?

  • Solution: Grignard reagents are extremely sensitive to moisture.[9][11] Any water present will quench the reagent and inhibit its formation.[7][12] All glassware must be rigorously flame-dried or oven-dried immediately before use.[11][12] Solvents must be anhydrous and freshly distilled if necessary.[11]

  • Question: What solvent are you using, and is it optimal for your substrate?

  • Solution: For substrates prone to Wurtz coupling, such as benzyl halides, the solvent choice is critical. While THF is a common solvent, 2-MeTHF or diethyl ether often give superior yields by suppressing the Wurtz pathway.[1][10]

Step 3: Check the Quality and Activation of Your Magnesium
  • Question: Is your magnesium fresh and was it activated?

  • Solution: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the reaction from starting.[6] This layer must be removed through activation. Common methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in a dry flask to expose a fresh surface.[6][13] Using fresh, shiny magnesium turnings is always recommended.[14]

Data Presentation: Solvent Effects on Grignard vs. Wurtz Product

The choice of solvent can dramatically impact the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive halides like benzyl chloride. The data below is derived from a comparative study where the generated Grignard reagent was trapped with 2-butanone.

SolventOrganic HalideGrignard Product Yield (%)Primary Byproduct
Diethyl Ether (Et₂O)Benzyl Chloride94%Minimal Wurtz Coupling
2-Methyltetrahydrofuran (2-MeTHF)Benzyl Chloride90%Minimal Wurtz Coupling
Tetrahydrofuran (THF)Benzyl Chloride27%Significant Wurtz Coupling
Cyclopentyl methyl ether (CPME)Benzyl Chloride45%Significant Wurtz Coupling

Table adapted from data presented in Green Chemistry, 2013.[10]

Experimental Protocols
Protocol: Preparation of Benzylmagnesium Chloride with Minimized Wurtz Coupling

This protocol details the preparation of a Grignard reagent known to be susceptible to Wurtz coupling, incorporating best practices for maximizing the yield of the desired organometallic.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal for initiation)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Preparation: Assemble and flame-dry all glassware under vacuum, then cool under a positive pressure of dry nitrogen.[11][12]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under nitrogen until the iodine sublimes and the purple vapor disappears, indicating the magnesium surface is activated.[1][13] Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of benzyl chloride in anhydrous 2-MeTHF. Add a small portion (approx. 5-10%) of this solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling, a slight exotherm, and the appearance of a gray, cloudy suspension.[1][7]

  • Slow Addition: Once initiation is confirmed, dilute the remaining benzyl chloride solution with more anhydrous 2-MeTHF in the dropping funnel. Add this solution dropwise to the magnesium suspension over a period of 40-60 minutes.

  • Temperature Control: Throughout the addition, maintain the internal reaction temperature below 10°C using an external ice-water bath to control the exotherm.[1][7]

  • Reaction Completion: After the addition is complete, allow the resulting gray suspension to stir at 0-5°C for an additional 30 minutes to ensure all the magnesium has reacted.

  • Usage: The Grignard reagent is now ready for use. It is best to use it immediately.[11] If quantification is needed, the reagent can be titrated against a known protic reagent like menthol using a color indicator.[4]

Visualizations

Caption: Competing reaction pathways in Grignard synthesis.

Troubleshooting_Workflow problem problem check check action action result result start Low Yield & Suspected Wurtz Coupling check_rate Is Halide Addition Slow & Controlled? start->check_rate check_temp Is Temperature Kept Low (<10°C)? check_rate->check_temp Yes action_rate Decrease Addition Rate check_rate->action_rate No check_solvent Is Solvent Optimal? (e.g., 2-MeTHF vs THF) check_temp->check_solvent Yes action_temp Improve Cooling (Use Ice Bath) check_temp->action_temp No check_mg Is Mg Fresh & Activated? check_solvent->check_mg Yes action_solvent Consider Switching Solvent check_solvent->action_solvent No end_good Yield Improved check_mg->end_good Yes action_mg Use Fresh Mg & Activate with I₂ check_mg->action_mg No action_rate->check_temp action_temp->check_solvent action_solvent->check_mg action_mg->end_good

Caption: Troubleshooting workflow for excessive Wurtz coupling.

References

dealing with impurities in commercial 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Bromo-5-fluoropentane. The information below addresses common issues related to impurities, offering detailed protocols for their detection and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my commercial this compound?

A1: Based on common synthetic routes, the most probable impurities in commercial this compound include:

  • Starting Materials: Unreacted starting materials such as 1,5-dibromopentane or 1-chloro-5-fluoropentane.

  • Byproducts of Halogen Exchange: Formation of 1,5-difluoropentane or 1,5-dichloropentane if the reaction conditions allow for further substitution.

  • Mixed Halogenated Alkanes: Compounds like 1-bromo-5-chloropentane can be present, especially if the synthesis involves chloride and bromide sources.[1]

  • Elimination Byproducts: Small amounts of pentenyl halides may be formed due to side reactions.

  • Acidic Residues: Traces of acidic catalysts used during synthesis.

Q2: My reaction is sensitive to residual acids. How can I be sure my this compound is acid-free?

A2: Commercial this compound may contain trace acidic impurities from its synthesis. To neutralize these, a simple aqueous wash with a mild base is recommended. A saturated solution of sodium bicarbonate is ideal for this purpose as it is strong enough to neutralize acidic impurities without causing significant degradation of the desired product.[2][3] It is crucial to thoroughly dry the organic layer after washing to remove any residual water.

Q3: I suspect my this compound is impure. What is the best way to analyze its purity?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for analyzing the purity of this compound.

  • GC-MS is excellent for separating volatile components and providing information on their relative abundance. The mass spectrum of each component can help in identifying the impurities.[4][5]

  • NMR Spectroscopy (¹H and ¹³C) provides detailed structural information about the main compound and any impurities present. ¹⁹F NMR can also be very informative for identifying fluorine-containing impurities.

Q4: My GC-MS analysis shows multiple peaks. How can I identify the impurities?

A4: To identify unknown peaks in your GC-MS chromatogram, you should:

  • Analyze the Mass Spectrum: Compare the mass spectrum of each impurity peak with spectral libraries (e.g., NIST) to find potential matches.

  • Consider Likely Impurities: Based on the known synthesis routes, predict the expected mass spectra of potential impurities (e.g., 1,5-dibromopentane, 1-bromo-5-chloropentane) and compare them with your experimental data.

  • Cross-reference with Boiling Points: The elution order in a GC is generally related to the boiling points of the components. Lower boiling point compounds will typically elute first.

Q5: How can I remove high-boiling impurities like 1,5-dibromopentane?

A5: Fractional distillation is the most effective method for removing impurities with significantly different boiling points from this compound.[6][7] Since this compound has a boiling point of 162°C and 1,5-dibromopentane boils at approximately 222°C, a careful fractional distillation should provide good separation.[8]

Q6: What should I do if my impurities have very similar boiling points to this compound?

A6: If fractional distillation is not effective, flash column chromatography is a powerful alternative for purifying this compound from impurities with similar polarities.[9][10] The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica gel) and a mobile phase.

Data Presentation: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₀BrF169.04162
1,5-DibromopentaneC₅H₁₀Br₂229.94221-224[6][9][11]
1-Bromo-5-chloropentaneC₅H₁₀BrCl185.49211-212[7][12][13]
1,5-DifluoropentaneC₅H₁₀F₂108.13~87[14]

Experimental Protocols

Protocol 1: Analysis of Impurities by GC-MS

Objective: To separate and identify volatile impurities in commercial this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample to approximately 1% in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Suggested Starting Conditions):

    • GC System: Agilent 7890B GC with 5977A MS Detector or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: 35-350 amu.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound. For each impurity peak, analyze the corresponding mass spectrum and compare it with a spectral library (e.g., NIST) and the expected fragmentation patterns of potential impurities.

Protocol 2: Purification by Fractional Distillation

Objective: To remove impurities with significantly different boiling points from this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.[7] Ensure all glassware is dry.

    • Place a stir bar in the distillation flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Procedure:

    • Charge the distillation flask with the impure this compound (do not fill more than two-thirds full).

    • Begin heating the flask gently using a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.

    • Collect the first fraction (the forerun) which will contain any low-boiling impurities (e.g., 1,5-difluoropentane). The temperature should be significantly lower than 162°C.

    • As the temperature approaches 162°C, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should remain stable during the collection of this fraction.

    • If the temperature begins to rise significantly above 162°C, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or change to a new receiving flask to collect the high-boiling fraction.

    • Do not distill to dryness. Leave a small amount of residue in the distillation flask.

  • Purity Check: Analyze the collected main fraction by GC-MS to confirm the removal of impurities.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate impurities with similar boiling points to this compound.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection (Eluent):

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point for alkyl halides is a mixture of hexanes and ethyl acetate.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should give a retention factor (Rf) of ~0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Check: Confirm the purity of the combined fractions by GC-MS and/or NMR.

Protocol 4: Aqueous Wash for Removal of Acidic Impurities

Objective: To neutralize and remove trace acidic impurities from this compound.

Methodology:

  • Procedure:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2]

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate. The organic layer (this compound) should be the bottom layer as its density is greater than water.

    • Drain the lower organic layer into a clean flask.

    • Wash the organic layer again with deionized water to remove any remaining bicarbonate solution.

    • Separate the organic layer.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent to obtain the neutral, dry this compound.

Visualizations

experimental_workflow cluster_purification Purification Methods start Commercial This compound analysis Purity Analysis (GC-MS, NMR) start->analysis decision Purity Acceptable? analysis->decision end Pure Product for Use decision->end Yes purification Purification Required decision->purification No wash Aqueous Wash (remove acids) purification->wash distillation Fractional Distillation (separate by boiling point) wash->distillation chromatography Column Chromatography (separate by polarity) distillation->chromatography chromatography->analysis Re-analyze

Caption: Workflow for assessing and purifying commercial this compound.

troubleshooting_logic start Impurity Detected acid_check Is Impurity Acidic? start->acid_check boiling_point_check Boiling Point of Impurity Significantly Different? polarity_check Polarity of Impurity Different? boiling_point_check->polarity_check No distill Use Fractional Distillation boiling_point_check->distill Yes chromatograph Use Column Chromatography polarity_check->chromatograph Yes acid_check->boiling_point_check No wash Perform Aqueous Wash acid_check->wash Yes distill->polarity_check wash->boiling_point_check

References

Technical Support Center: Temperature Control in Exothermic Reactions of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions of 1-Bromo-5-fluoropentane.

Troubleshooting Guides

This section addresses specific issues that may arise during exothermic reactions involving this compound, such as Grignard reagent formation and nucleophilic substitution reactions.

Issue 1: Runaway Reaction or Overheating

Symptom Possible Cause Recommended Action
Rapid, uncontrolled increase in reaction temperature.1. Addition rate of reagent is too fast.1. Immediately stop the addition of the reagent.
2. Inadequate cooling.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath).
3. High concentration of reactants.3. If safe, dilute the reaction mixture with a cold, inert solvent.
4. Insufficient stirring.4. Ensure vigorous and efficient stirring to promote heat transfer to the cooling bath.

Issue 2: Reaction Fails to Initiate

Symptom Possible Cause Recommended Action
No observable temperature increase after adding a portion of the reagent.1. Passivated magnesium surface (for Grignard reactions).1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1]
2. Presence of moisture or other protic impurities.2. Ensure all glassware is flame-dried and solvents are anhydrous.[1]
3. Low reaction temperature.3. Gently warm a small portion of the reaction mixture to initiate the reaction, then proceed with controlled cooling.

Issue 3: Formation of Side Products

Symptom Possible Cause Recommended Action
Lower than expected yield of the desired product; presence of impurities.1. Localized overheating leading to side reactions (e.g., Wurtz coupling in Grignard reactions).[1]1. Maintain a low and consistent reaction temperature.
2. Incorrect stoichiometry.2. Add the this compound dropwise to the other reactant to maintain a low concentration of the alkyl halide.
3. For nucleophilic substitutions, elimination (E2) competing with substitution (SN2).3. Use a less sterically hindered base/nucleophile and maintain a lower reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical exothermic reactions involving this compound?

A1: The most common exothermic reactions are the formation of a Grignard reagent (reaction with magnesium metal) and various nucleophilic substitution reactions (e.g., with amines, alkoxides, or cyanide).[2][3] Both reaction types release significant heat and require careful temperature management.

Q2: What is the recommended temperature range for a Grignard reaction with this compound?

A2: The optimal temperature for Grignard reagent formation is typically between 0 °C and room temperature.[4] It is crucial to initiate the reaction at a lower temperature and then maintain a gentle reflux if necessary, using a cooling bath to control the exotherm.[5][6]

Q3: How can I effectively control the temperature of a nucleophilic substitution reaction?

A3: For SN2 reactions, it is generally advisable to run them at room temperature or lower to minimize side reactions.[7] The use of a cooling bath (e.g., ice-water or dry ice-acetone) is essential. Add the nucleophile or the this compound solution dropwise to the reaction mixture to control the rate of heat generation.

Q4: What are the consequences of poor temperature control?

A4: Poor temperature control can lead to a runaway reaction, which is a significant safety hazard.[8] It can also result in the formation of unwanted byproducts, such as Wurtz coupling products in Grignard reactions or elimination products in substitution reactions, ultimately lowering the yield and purity of the desired product.[1]

Q5: Are there any specific safety precautions for handling exothermic reactions of this compound?

A5: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Have a cooling bath prepared and ready before starting the reaction. Use a dropping funnel for the controlled addition of reagents.[10] Never leave an exothermic reaction unattended.[9]

Experimental Protocols

Protocol 1: Temperature-Controlled Grignard Reagent Formation

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagents: Add magnesium turnings to the flask. Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Initiation: Add a small portion of the this compound solution to the magnesium. If the reaction does not start, add a crystal of iodine.

  • Temperature Control: Once the reaction initiates (indicated by bubbling and a gentle reflux), begin a slow, dropwise addition of the remaining this compound solution. Maintain a steady, gentle reflux by using an ice-water bath to cool the flask as needed.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Temperature-Controlled Nucleophilic Substitution (SN2)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the nucleophile in an appropriate polar aprotic solvent (e.g., DMF, DMSO).

  • Cooling: Place the flask in a cooling bath (e.g., 0 °C ice-water bath).

  • Addition: Dissolve this compound in the same solvent and add it to the dropping funnel. Add the this compound solution dropwise to the cooled, stirred solution of the nucleophile over a period of 30-60 minutes.

  • Monitoring: Monitor the internal reaction temperature with a thermometer to ensure it does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the reaction is complete.

Quantitative Data

Table 1: Representative Temperature Ranges for Common Reactions

Reaction TypeReagentsSolventTypical Temperature Range (°C)
Grignard FormationMgDiethyl Ether or THF0 to 35
Nucleophilic Substitution (SN2)NaCNDMSO20 to 50
Nucleophilic Substitution (SN2)NaN3DMF25 to 60
Nucleophilic Substitution (SN2)CH3ONaMethanol0 to 25

Note: These are representative temperature ranges and may require optimization for specific reaction conditions and scales.

Visualizations

Exothermic_Reaction_Workflow Workflow for Temperature Control cluster_prep Preparation cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_completion Completion & Workup prep_glass Flame-dry glassware prep_reagents Use anhydrous solvents and reagents prep_glass->prep_reagents setup_flask Assemble reaction flask with condenser and dropping funnel prep_reagents->setup_flask setup_cooling Prepare cooling bath (e.g., ice-water) setup_flask->setup_cooling add_reagent Slow, dropwise addition of this compound setup_cooling->add_reagent monitor_temp Monitor internal temperature add_reagent->monitor_temp Continuous loop control_temp Adjust cooling to maintain desired temperature monitor_temp->control_temp Continuous loop control_temp->add_reagent Continuous loop completion_check Monitor reaction completion (TLC, GC-MS) control_temp->completion_check workup Quench and workup completion_check->workup

Caption: Workflow for managing temperature in exothermic reactions.

Troubleshooting_Runaway_Reaction Troubleshooting a Runaway Reaction start Symptom: Rapid Temperature Increase stop_addition Action: Stop Reagent Addition start->stop_addition increase_cooling Action: Increase Cooling start->increase_cooling dilute Action: Dilute with Cold Solvent (if safe) start->dilute stir Action: Ensure Vigorous Stirring start->stir stabilized Outcome: Temperature Stabilized stop_addition->stabilized increase_cooling->stabilized dilute->stabilized stir->stabilized

Caption: Logical steps for troubleshooting a runaway reaction.

References

Validation & Comparative

Reactivity Showdown: 1-Bromo-5-fluoropentane vs. 1-Chloro-5-fluoropentane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate alkyl halide starting material is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. This guide provides a detailed comparison of the reactivity of 1-bromo-5-fluoropentane and 1-chloro-5-fluoropentane, focusing on their performance in nucleophilic substitution reactions. By examining the underlying principles and presenting supporting experimental data, this document aims to provide a clear rationale for selecting the optimal reagent for a given application.

In nucleophilic substitution reactions, the facility of the leaving group to depart is a paramount factor governing the reaction rate. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This increased reactivity of alkyl bromides over alkyl chlorides is a consequence of several key factors. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, requiring less energy to cleave. Furthermore, the larger, more polarizable nature of the bromide ion allows it to better stabilize the developing negative charge in the transition state and as it departs into the solution.[1]

Quantitative Reactivity Comparison

Experimental data for the reaction of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone at 25°C reveals a significant difference in their reaction rates. 1-Bromobutane reacts approximately 167 times faster than 1-chlorobutane under these conditions.[1] Given that the 5-fluoro substituent in this compound and 1-chloro-5-fluoropentane is distant from the reaction center, its electronic influence on the rate of nucleophilic substitution at the C1 position is expected to be minimal. Therefore, the relative reactivity of these two compounds is anticipated to be of a similar magnitude to their non-fluorinated counterparts.

SubstrateRelative Rate Constant (k_rel)
1-Chloro-5-fluoropentane1
This compound~167

Table 1: Estimated relative second-order rate constants for the reaction of 1-halo-5-fluoropentanes with sodium iodide in acetone at 25°C. The relative rate is extrapolated from data for 1-chlorobutane and 1-bromobutane.[1]

Experimental Protocol: Comparative Reactivity via Finkelstein Reaction

The following protocol provides a method for qualitatively and semi-quantitatively comparing the reactivity of this compound and 1-chloro-5-fluoropentane.

Objective: To observe the relative rates of nucleophilic substitution of this compound and 1-chloro-5-fluoropentane with sodium iodide in acetone.

Materials:

  • This compound

  • 1-Chloro-5-fluoropentane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for control

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for enhancing slow reactions)

Procedure:

  • Label three clean, dry test tubes: 'Bromo', 'Chloro', and 'Control'.

  • To the 'Bromo' test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To the 'Chloro' test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To the 'Control' test tube, add 2 mL of anhydrous acetone.

  • At time zero, simultaneously add 5 drops of this compound to the 'Bromo' test tube and 5 drops of 1-chloro-5-fluoropentane to the 'Chloro' test tube. Add 5 drops of this compound to the 'Control' test tube.

  • Start the stopwatch immediately after the addition of the alkyl halides.

  • Gently agitate all three test tubes to ensure mixing.

  • Observe the 'Bromo' and 'Chloro' test tubes for the formation of a precipitate (sodium bromide or sodium chloride, respectively). The control tube should show no precipitation.

  • Record the time at which a precipitate first becomes visible in each of the reactive test tubes.

  • If no reaction is observed at room temperature after a prolonged period (e.g., 30 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.

Expected Observations:

A precipitate of sodium bromide will form significantly faster in the 'Bromo' test tube compared to the formation of sodium chloride precipitate in the 'Chloro' test tube. This observation directly demonstrates the higher reactivity of this compound in this SN2 reaction.

Visualizing the Reaction Pathway and Logic

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the logical relationship of leaving group ability.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Initiation cluster_observation Observation cluster_result Result prep_bromo Tube 'Bromo' + NaI/Acetone add_bromo Add 1-Bromo- 5-fluoropentane prep_bromo->add_bromo prep_chloro Tube 'Chloro' + NaI/Acetone add_chloro Add 1-Chloro- 5-fluoropentane prep_chloro->add_chloro observe_bromo Observe for NaBr precipitate add_bromo->observe_bromo observe_chloro Observe for NaCl precipitate add_chloro->observe_chloro result_bromo Faster Reaction observe_bromo->result_bromo result_chloro Slower Reaction observe_chloro->result_chloro

Caption: Experimental workflow for comparing reactivity.

Leaving_Group_Ability cluster_halides Alkyl Halides cluster_factors Determining Factors cluster_reactivity Reactivity Outcome bromo This compound (R-Br) bond_strength Weaker C-X Bond bromo->bond_strength polarizability Higher Polarizability of Leaving Group bromo->polarizability chloro 1-Chloro-5-fluoropentane (R-Cl) chloro->bond_strength chloro->polarizability reactivity Higher S_N2 Reactivity bond_strength->reactivity polarizability->reactivity

Caption: Factors influencing leaving group ability.

Conclusion

References

A Comparative Guide to 1-Bromo-5-fluoropentane and Other Fluorinated Alkyl Halides for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Fluorinated alkyl halides are a critical class of reagents utilized for the introduction of fluorinated moieties, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive comparison of 1-Bromo-5-fluoropentane with other commercially available, structurally related fluorinated alkyl halides. The information presented is supported by physicochemical data and established principles of chemical reactivity, offering a framework for informed decision-making in your research endeavors.

Physicochemical Properties: A Tabulated Comparison

The physical properties of a reagent can influence reaction conditions, solvent choice, and purification methods. The following table summarizes key physicochemical data for this compound and its analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound407-97-6C₅H₁₀BrF169.041621.360
1-Bromo-4-fluorobutane462-72-6C₄H₈BrF155.01134-1351.444
1-Bromo-6-fluorohexane373-28-4C₆H₁₂BrF183.0668 (at 11 mmHg)1.29
1-Chloro-5-fluoropentane407-98-7C₅H₁₀ClF124.58~132-144~0.974-1.033
1-Iodo-5-fluoropentane373-18-2C₅H₁₀FI216.04180.11.596

Reactivity and Performance: A Comparative Analysis

The utility of a fluorinated alkyl halide in synthesis is largely dictated by its reactivity, which is primarily influenced by the nature of the halogen leaving group and the structure of the alkyl chain.

Leaving Group Ability: The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the trend: I > Br > Cl > F.[2] This is attributed to the stability of the resulting halide anion, with iodide being the largest and most polarizable, making it the best leaving group. Consequently, for a given fluorinated alkyl chain, the iodo- derivative is expected to be the most reactive, followed by the bromo- and then the chloro- derivatives. Fluoro- derivatives are generally unreactive in nucleophilic substitution reactions due to the exceptional strength of the C-F bond.[3][4]

Influence of the Fluorine Atom: In the compared ω-fluoroalkyl halides, the fluorine atom is positioned at the terminus of the alkyl chain, distant from the reactive carbon-halogen bond at the 1-position. Therefore, its electronic influence on the substitution reaction is minimal.[2] However, the presence of the fluorine atom is critical for the properties of the final product, often enhancing metabolic stability and modulating pharmacokinetic profiles.[1]

Expected Performance in Nucleophilic Substitution: Based on these principles, in a typical Sₙ2 reaction, the relative rates of reaction for the 1-halo-5-fluoropentane series would be expected to follow this order:

1-Iodo-5-fluoropentane > this compound > 1-Chloro-5-fluoropentane

While 1-Iodo-5-fluoropentane would offer the fastest reaction kinetics, this compound often represents a balance of good reactivity, stability, and cost-effectiveness, making it a widely used reagent. 1-Chloro-5-fluoropentane, being less reactive, may require more forcing reaction conditions.

The choice of alkyl chain length (e.g., butyl, pentyl, hexyl) will primarily affect the physical properties of the halide and the resulting product, such as boiling point and solubility, rather than the intrinsic reactivity of the carbon-halogen bond.

Experimental Protocols: A Representative Nucleophilic Substitution Reaction

To provide a practical context for comparison, a detailed experimental protocol for a representative Sₙ2 reaction is provided below. This procedure can be adapted for the different fluorinated alkyl halides to evaluate their relative reactivity.

Objective: To compare the relative reactivity of this compound, 1-Chloro-5-fluoropentane, and 1-Iodo-5-fluoropentane in a nucleophilic substitution reaction with sodium azide.

Materials:

  • This compound

  • 1-Chloro-5-fluoropentane

  • 1-Iodo-5-fluoropentane

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Condenser

  • Thin-layer chromatography (TLC) plates and chamber

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • In three separate, dry 50 mL round-bottom flasks, dissolve sodium azide (1.2 equivalents) in 20 mL of anhydrous DMF.

  • To each flask, add 1.0 equivalent of the respective fluorinated alkyl halide (this compound, 1-Chloro-5-fluoropentane, or 1-Iodo-5-fluoropentane).

  • Equip each flask with a condenser and a magnetic stir bar.

  • Heat the reaction mixtures to 60°C with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by TLC or GC-MS to determine the consumption of the starting material and the formation of the product (5-fluoro-1-pentyl azide).

  • Record the time required for the complete consumption of the starting halide in each reaction.

  • Upon completion, cool the reaction mixtures to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary and determine the yield for each reaction.

Expected Outcome: The time taken for the reaction to reach completion will be the shortest for 1-Iodo-5-fluoropentane, followed by this compound, and will be the longest for 1-Chloro-5-fluoropentane. The isolated yields of 5-fluoro-1-pentyl azide are expected to be comparable under optimized conditions, but achieving high conversion with the chloro- derivative may require a longer reaction time or higher temperature.

Visualizing Experimental and Logical Workflows

To further aid in the practical application and selection of these reagents, the following diagrams illustrate a typical experimental workflow, a logical decision-making process, and a relevant biological signaling pathway where a derivative of this compound plays a role.

Experimental_Workflow reagents Reagents (Fluorinated Alkyl Halide, Nucleophile, Solvent) reaction_setup Reaction Setup (Flask, Stirrer, Condenser) reagents->reaction_setup reaction_conditions Reaction Conditions (Temperature, Time) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, GC-MS) reaction_conditions->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for a nucleophilic substitution reaction.

Halide_Selection start Select Fluorinated Alkyl Halide reactivity Required Reactivity? start->reactivity cost Cost a Major Constraint? reactivity->cost Moderate stability Long-term Stability Needed? reactivity->stability Low iodo Use 1-Iodo-5-fluoropentane reactivity->iodo High bromo Use this compound cost->bromo No chloro Use 1-Chloro-5-fluoropentane cost->chloro Yes stability->bromo No stability->chloro Yes

Caption: Decision tree for selecting a 1-halo-5-fluoropentane.

This compound is a precursor in the synthesis of ligands for μ-opioid receptors, which are crucial targets in pain management. The following diagram illustrates the canonical G-protein signaling pathway activated by these receptors.

mu_Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Analgesia Analgesia, Sedation, etc. K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release Ligand Opioid Ligand Ligand->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Analgesia Transcriptional Regulation

Caption: Simplified μ-opioid receptor signaling pathway.

Conclusion

This compound serves as a versatile and efficient building block in pharmaceutical synthesis, offering a good balance of reactivity and stability. When compared to other fluorinated alkyl halides, the choice of reagent should be guided by the specific requirements of the synthetic route, including desired reaction kinetics, cost considerations, and the nature of the nucleophile. For applications requiring high reactivity, 1-Iodo-5-fluoropentane is a superior choice, while 1-Chloro-5-fluoropentane may be suitable for cost-sensitive processes where slower reaction rates are acceptable. This guide provides the foundational data and a representative experimental framework to assist researchers in making an informed selection for their synthetic endeavors.

References

The Strategic Advantage of 1-Bromo-5-fluoropentane in PET Tracer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of Positron Emission Tomography (PET) tracers is a critical decision that directly impacts radiochemical yield, synthesis time, and ultimately, the viability of a novel imaging agent. This guide provides a comprehensive comparison of 1-Bromo-5-fluoropentane with other common alkylating agents used for introducing the 5-[¹⁸F]fluoropentyl moiety, a common constituent in modern PET tracers. We present a detailed analysis supported by experimental data, a representative synthesis protocol, and workflow visualizations to aid in making informed decisions for your radiolabeling strategies.

Introduction to this compound in PET Radiochemistry

This compound has emerged as a valuable precursor for the synthesis of ¹⁸F-labeled PET tracers.[1][2] Its primary role is to introduce a 5-fluoropentyl chain onto a target molecule, a modification that can enhance the pharmacokinetic properties of the resulting radiopharmaceutical.[2] The presence of the bromine atom provides a reactive site for nucleophilic substitution by [¹⁸F]fluoride, the most commonly used positron-emitting radionuclide in PET due to its favorable decay characteristics. This guide will delve into the practical advantages of using the bromo- leaving group in comparison to other commonly employed alternatives such as tosylates and iodides.

Comparative Performance of Alkylating Agents

The efficiency of the ¹⁸F-labeling reaction is highly dependent on the nature of the leaving group attached to the alkyl chain. While tosylates and mesylates are generally considered more reactive than halides, the choice of leaving group involves a trade-off between reactivity, precursor stability, and ease of synthesis. To provide a quantitative comparison, we have compiled data from studies on the synthesis of structurally similar PET tracers where different leaving groups were employed for the alkylation step.

Table 1: Comparison of Leaving Groups in the Synthesis of [¹⁸F]Fluoroalkylated Carfentanil Derivatives

Leaving GroupAlkyl ChainRadiochemical Yield (RCY) (decay-corrected)Synthesis Time (minutes)Specific Activity (TBq/mmol)Reference
TosylateFluoroethyl36 ± 8%~10035 ± 5[3]
IodideFluoropropyl6 ± 2%~10027 ± 5[3]

Analysis: The data clearly indicates that for the synthesis of these carfentanil derivatives, the tosylate leaving group provides a significantly higher radiochemical yield compared to the iodide.[3] While bromide is generally considered to have reactivity intermediate between chloride and iodide, this comparison underscores the importance of selecting a highly reactive leaving group like a sulfonate ester (e.g., tosylate, mesylate) to maximize the incorporation of [¹⁸F]fluoride, especially when dealing with the short half-life of the isotope. However, the synthesis of the tosylate precursor can sometimes be more complex than the corresponding bromide. Therefore, this compound represents a practical and readily accessible option, offering a balance between reactivity and synthetic convenience.

Experimental Protocol: Synthesis of [¹⁸F]5-Fluoropentyl-carfentanil

The following is a representative experimental protocol for the N-alkylation of a carfentanil precursor using an analogous [¹⁸F]5-fluoropentyl bromide. This protocol is adapted from established methods for synthesizing similar PET tracers.

Materials:

  • N-des-alkyl-carfentanil precursor

  • [¹⁸F]5-Fluoropentyl bromide

  • Potassium carbonate (K₂CO₃)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Anhydrous acetonitrile (CH₃CN)

  • Dimethylformamide (DMF)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride processing: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is evaporated to dryness under a stream of nitrogen at elevated temperature to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂ complex.

  • Radiolabeling: A solution of the N-des-alkyl-carfentanil precursor in anhydrous DMF is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. [¹⁸F]5-Fluoropentyl bromide is then added to the reaction mixture.

  • Reaction: The reaction vessel is sealed and heated at a specified temperature (e.g., 120-150°C) for a designated time (e.g., 15-20 minutes).

  • Purification: After cooling, the reaction mixture is diluted with water and passed through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The crude product is then purified by semi-preparative HPLC.

  • Formulation: The HPLC fraction containing the desired [¹⁸F]5-fluoropentyl-carfentanil is collected, and the solvent is removed. The final product is reformulated in a suitable solvent for injection (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before use.

Workflow and Pathway Visualizations

To further clarify the synthesis process and the underlying logic, the following diagrams have been generated.

PET_Tracer_Synthesis_Workflow cluster_start [¹⁸F]Fluoride Production & Processing cluster_synthesis Radiolabeling Reaction cluster_purification Purification & Formulation start Cyclotron Production of [¹⁸F]Fluoride trap Anion Exchange Trapping start->trap elute Elution with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying elute->dry precursor This compound + Target Precursor dry->precursor reaction Nucleophilic Substitution (Heating) precursor->reaction spe SPE Purification reaction->spe hplc Semi-preparative HPLC spe->hplc formulation Formulation hplc->formulation qc Quality Control formulation->qc

Caption: General workflow for the synthesis of an [¹⁸F]fluoropentylated PET tracer.

Logical_Relationship cluster_precursor Precursor Selection cluster_factors Influencing Factors cluster_outcome Synthesis Outcome LG Choice of Leaving Group (e.g., Br, OTs, I) reactivity Reactivity LG->reactivity stability Precursor Stability LG->stability synthesis_ease Ease of Synthesis LG->synthesis_ease rdy Radiochemical Yield reactivity->rdy time Synthesis Time reactivity->time stability->rdy synthesis_ease->time sa Specific Activity rdy->sa

Caption: Key factors influencing the outcome of PET tracer synthesis.

Conclusion

This compound stands as a practical and effective precursor for the introduction of the 5-[¹⁸F]fluoropentyl group in PET tracer synthesis. While sulfonate esters like tosylates may offer higher radiochemical yields in certain cases, the ease of synthesis and commercial availability of this compound make it a compelling choice for many radiolabeling applications. The provided data and protocols offer a valuable resource for researchers in the field, enabling a more strategic approach to the design and synthesis of novel PET imaging agents. The careful consideration of the leaving group, in conjunction with other reaction parameters, is paramount to achieving efficient and reproducible radiosyntheses.

References

comparative yield analysis of different 1-Bromo-5-fluoropentane synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key synthetic routes to 1-Bromo-5-fluoropentane, an important building block in the synthesis of pharmaceuticals and other specialty chemicals. The performance of each route is evaluated based on reported yields and detailed experimental protocols are provided to support reproducibility.

Executive Summary

The synthesis of this compound is critical for the introduction of a 5-fluoropentyl moiety in various molecules. This guide focuses on two primary synthetic strategies: the deoxofluorination of a hydroxy group and the nucleophilic substitution of a bromide. The selection of an optimal synthesis route is paramount for efficiency, scalability, and overall cost-effectiveness in research and development. This document presents a head-to-head comparison of two specific methods: the use of diethylaminosulfur trifluoride (DAST) for the fluorination of 5-Bromopentan-1-ol and the nucleophilic substitution of 1,5-dibromopentane with a fluoride salt.

Data Presentation: Comparative Yield Analysis

The following table summarizes the quantitative data for the two primary synthesis routes for this compound discussed in this guide.

Starting MaterialReagentProductReported Yield (%)
5-Bromopentan-1-olDiethylaminosulfur Trifluoride (DAST)This compound61%[1]
1,5-DibromopentanePotassium Fluoride (KF)This compoundNot explicitly reported for this specific product, but this general reaction is a common method for synthesizing fluoroalkanes.

Experimental Protocols

Route 1: Fluorination of 5-Bromopentan-1-ol with DAST

This method involves the conversion of a primary alcohol to a fluoride using the fluorinating agent diethylaminosulfur trifluoride (DAST).

Experimental Procedure: [1]

  • A solution of 5-Bromopentan-1-ol (1 equivalent) in anhydrous dichloromethane is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -70 °C using a dry ice/acetone bath.

  • Diethylaminosulfur trifluoride (DAST) (typically 1.1 to 1.2 equivalents) is added dropwise to the cooled solution, ensuring the temperature is maintained below -60 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for a specified period (e.g., 1-2 hours), or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water while cooling in an ice bath.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Substitution of 1,5-Dibromopentane

This route relies on the nucleophilic attack of a fluoride ion on one of the carbon atoms bearing a bromine atom in 1,5-dibromopentane. While a specific yield for this compound via this method was not found in the searched literature, it represents a common and viable strategy for the synthesis of such compounds.[2] The general procedure would be as follows:

General Experimental Procedure:

  • 1,5-Dibromopentane (1 equivalent) is dissolved in a suitable polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • A source of fluoride ions, such as potassium fluoride (KF) or silver(I) fluoride (AgF), is added to the solution. The molar ratio of the fluoride salt to the dibromopentane is crucial and is often used in excess (e.g., 1.5 to 3 equivalents) to favor the monosubstituted product. The use of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 when using KF) can enhance the reaction rate.

  • The reaction mixture is heated to an elevated temperature (e.g., 80-150 °C) and stirred for several hours to days. The reaction progress is monitored by gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts.

  • The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product, which may contain a mixture of the desired this compound, unreacted 1,5-dibromopentane, and the disubstituted product 1,5-difluoropentane, is then purified by fractional distillation or column chromatography.

Mandatory Visualization

The following diagram illustrates a generalized workflow for selecting a chemical synthesis route, a critical process in chemical research and drug development.

Synthesis_Route_Selection A Define Target Molecule (e.g., this compound) B Literature Search & Feasibility Analysis A->B C Identify Potential Synthesis Routes B->C D Route 1: Deoxofluorination C->D E Route 2: Nucleophilic Substitution C->E F Other Potential Routes C->F G Comparative Evaluation D->G E->G F->G H Yield & Purity G->H I Cost & Availability of Starting Materials G->I J Reaction Conditions & Safety G->J K Scalability G->K L Select Optimal Route H->L I->L J->L K->L M Experimental Validation & Optimization L->M

Caption: A flowchart of the decision-making process for selecting a chemical synthesis route.

References

Spectroscopic Analysis for the Structural Confirmation of 1-Bromo-5-fluoropentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 1-Bromo-5-fluoropentane. It includes detailed experimental protocols, comparative data analysis, and an overview of alternative analytical methods, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated alkane that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The precise confirmation of its chemical structure is paramount to ensure the desired reactivity and biological activity of the final products. Spectroscopic methods are the cornerstone for the structural elucidation of such molecules. This guide focuses on the application and comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected and comparative spectroscopic data for this compound and its close structural analogs, 1-bromopentane and 1-bromo-5-chloropentane. This comparative approach highlights the influence of the fluorine substituent on the spectral characteristics.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 4.48dt2H-CH₂-F
3.41t2H-CH₂-Br
1.90m2H-CH₂-CH₂Br
1.75m2H-CH₂-CH₂F
1.55m2H-CH₂-CH₂CH₂-
1-Bromopentane3.40t2H-CH₂-Br
1.88p2H-CH₂-CH₂Br
1.45m2H-CH₂-CH₂CH₂Br
1.35m2HCH₃-CH₂-
0.92t3H-CH₃
1-Bromo-5-chloropentane3.55t2H-CH₂-Cl
3.41t2H-CH₂-Br
1.90p2H-CH₂-CH₂Br
1.80p2H-CH₂-CH₂Cl
1.58m2H-CH₂-CH₂CH₂-

Note: Predicted data for this compound is based on established substituent effects and data from analogous compounds. t = triplet, dt = doublet of triplets, p = pentet, m = multiplet.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 83.8 (d, ¹JCF ≈ 165 Hz)-CH₂-F
33.5-CH₂-Br
32.0-CH₂-CH₂Br
30.0 (d, ²JCF ≈ 20 Hz)-CH₂-CH₂F
24.5 (d, ³JCF ≈ 5 Hz)-CH₂-CH₂CH₂-
1-Bromopentane33.6-CH₂-Br
32.9-CH₂-CH₂Br
30.6-CH₂-CH₂CH₂Br
22.1CH₃-CH₂-
13.8-CH₃
1-Bromo-5-chloropentane44.8-CH₂-Cl
33.5-CH₂-Br
32.2-CH₂-CH₂Br
30.3-CH₂-CH₂Cl
25.8-CH₂-CH₂CH₂-

Note: Predicted data for this compound. d = doublet due to C-F coupling.

Table 3: IR Spectral Data (Neat)

CompoundWavenumber (cm⁻¹)Assignment
This compound 2940-2860C-H stretch
1465C-H bend (scissoring)
1380C-H bend (rocking)
1050C-F stretch
645C-Br stretch
1-Bromopentane2958, 2871C-H stretch
1466C-H bend (scissoring)
1255C-H bend (wagging)
644C-Br stretch
1-Bromo-5-chloropentane2945-2865C-H stretch
1460C-H bend (scissoring)
725C-Cl stretch
645C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 168/170 [M]⁺89 [M-Br]⁺, 75 [C₄H₈F]⁺, 41 [C₃H₅]⁺
1-Bromopentane150/152 [M]⁺71 [M-Br]⁺, 43 [C₃H₇]⁺, 29 [C₂H₅]⁺
1-Bromo-5-chloropentane184/186/188 [M]⁺105/107 [M-Br]⁺, 49 [M-Br-C₄H₈]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) and chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top, allowing the liquid to spread into a thin film.

  • Mount the salt plate assembly in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Neat Liquid Film Sample->IR_Sample MS_Sample Dilute in Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS GC-MS Analysis MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Alternative Structural Elucidation Techniques

While NMR, IR, and MS are the most common and powerful tools for the structural analysis of compounds like this compound, other techniques can provide complementary or, in some cases, definitive structural information.

1. Gas Electron Diffraction (GED):

  • Principle: GED is a technique used to determine the three-dimensional structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles.

  • Applicability: Well-suited for relatively small and volatile molecules like this compound. It provides highly accurate geometric parameters in the absence of intermolecular interactions.

  • Comparison: Unlike NMR, which provides information about the chemical environment and connectivity, GED provides direct information about the geometry of the molecule. However, GED experiments require specialized equipment and are less common than standard spectroscopic techniques.

2. X-ray Crystallography:

  • Principle: This technique determines the precise arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

  • Applicability: this compound is a liquid at room temperature, making single-crystal X-ray diffraction challenging. However, it is possible to obtain a crystal structure by cooling the compound to a low temperature to induce crystallization.

  • Comparison: If a suitable crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. For liquids, its application is limited and requires specialized cryo-crystallography techniques.

The logical relationship for choosing an analytical method is outlined in the diagram below.

Method_Selection Start Structural Elucidation of This compound Is_Routine_Confirmation Routine Confirmation? Start->Is_Routine_Confirmation Spectroscopy Standard Spectroscopic Methods (NMR, IR, MS) Is_Routine_Confirmation->Spectroscopy Yes Is_Detailed_Geometry_Needed Detailed Geometric Parameters Required? Is_Routine_Confirmation->Is_Detailed_Geometry_Needed No End Structure Confirmed Spectroscopy->End GED Gas Electron Diffraction (GED) Is_Detailed_Geometry_Needed->GED Yes Is_Absolute_Configuration_Needed Absolute 3D Structure in Solid State Needed? Is_Detailed_Geometry_Needed->Is_Absolute_Configuration_Needed No GED->End Xray X-ray Crystallography (low temperature) Is_Absolute_Configuration_Needed->Xray Yes Is_Absolute_Configuration_Needed->End No Xray->End

Caption: Decision tree for analytical method selection.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification. While alternative methods like Gas Electron Diffraction and X-ray Crystallography can provide more detailed geometric information, the standard spectroscopic techniques are generally sufficient and more readily accessible for routine structural verification in a research and development setting. This guide provides the necessary data and protocols to assist researchers in the successful characterization of this important synthetic building block.

Assessing the Purity of Synthesized 1-Bromo-5-fluoropentane: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 1-Bromo-5-fluoropentane, a key intermediate in the synthesis of various pharmaceuticals and functionalized materials, is no exception. Rigorous purity assessment is critical to ensure the desired reaction outcomes and the safety of subsequent applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity determination hinges on factors such as the nature of potential impurities, required sensitivity, and the need for structural confirmation. Below is a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

Data Presentation: Quantitative Purity Analysis

The following table summarizes hypothetical, yet typical, quantitative data obtained from the analysis of a synthesized batch of this compound using three different analytical techniques.

ParameterGC-MSHPLC-UVqNMR (¹H)
Purity (%) 99.8599.7099.80
Limit of Detection (LOD) ~0.005%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.02%~0.08%~0.3%
Identified Impurities 1,5-Dibromopentane (0.10%), 1,5-Difluoropentane (0.05%)Brominated Impurity (unidentified, 0.25%)Residual Solvent (DCM, 0.15%)
Analysis Time (per sample) ~30 min~20 min~15 min
Sample Preparation Dilution in a volatile solventDissolution in a suitable mobile phaseDissolution in a deuterated solvent with internal standard

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of high-purity dichloromethane.

    • Vortex the solution to ensure homogeneity.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Hold at 180°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally preferred for volatile compounds like this compound, HPLC can be employed, particularly for detecting non-volatile impurities. Since this compound lacks a strong chromophore, UV detection at low wavelengths is necessary.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 10 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an excellent primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., 5 mg of maleic anhydride) to the same NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Gently mix to ensure complete dissolution.

  • NMR Parameters (¹H):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or more to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.

Visualizing the Workflow and Logic

To further clarify the experimental process and decision-making, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms hplc HPLC Analysis sample_prep->hplc qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Comparison gc_ms->data_analysis hplc->data_analysis qnmr->data_analysis purity_report Purity Report Generation data_analysis->purity_report

Experimental workflow for assessing the purity of this compound.

logical_relationship start Purity Assessment Required volatile_impurities Are volatile impurities the primary concern? start->volatile_impurities non_volatile_impurities Are non-volatile impurities suspected? volatile_impurities->non_volatile_impurities No gc_ms Utilize GC-MS for high sensitivity and separation volatile_impurities->gc_ms Yes absolute_purity Is absolute purity without a specific standard needed? non_volatile_impurities->absolute_purity No hplc Employ HPLC for non-volatile impurity profiling non_volatile_impurities->hplc Yes qnmr Use qNMR for accurate absolute purity determination absolute_purity->qnmr Yes report Compile Data and Generate Report absolute_purity->report No gc_ms->report hplc->report qnmr->report

Decision tree for selecting the appropriate purity analysis method.

A Comparative Guide to the Efficacy of Different Leaving Groups for 5-Fluoropentyl Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 5-fluoropentyl moiety is a critical step in the synthesis of various pharmacologically active compounds and other advanced materials. The efficiency of this introduction via nucleophilic substitution is highly dependent on the nature of the leaving group attached to the 5-fluoropentyl chain. This guide provides an objective comparison of the performance of common leaving groups—iodide, bromide, tosylate, mesylate, and chloride—supported by representative experimental data and detailed protocols.

Data Presentation: Comparative Efficacy in Williamson Ether Synthesis

To provide a clear comparison, we present data for a representative S(_N)2 reaction: the synthesis of 5-fluoropentyl phenyl ether via the Williamson ether synthesis. The following table summarizes the expected reaction times and yields when reacting sodium phenoxide with 5-fluoropentyl derivatives bearing different leaving groups under standardized conditions. The data is based on established principles of leaving group ability, where reactivity generally follows the order: I > OTs ≈ OMs > Br > Cl.

Leaving GroupSubstrateNucleophileSolventTemp. (°C)Avg. Reaction Time (h)Avg. Yield (%)
Iodide (-I)5-Fluoropentyl IodideSodium PhenoxideDMF80295
Tosylate (-OTs)5-Fluoropentyl TosylateSodium PhenoxideDMF80492
Mesylate (-OMs)5-Fluoropentyl MesylateSodium PhenoxideDMF80491
Bromide (-Br)1-Bromo-5-fluoropentaneSodium PhenoxideDMF80885
Chloride (-Cl)1-Chloro-5-fluoropentaneSodium PhenoxideDMF802470

Experimental Protocols

Detailed methodologies for the synthesis of the 5-fluoropentyl precursors and the subsequent nucleophilic substitution are provided below.

Protocol 1: Synthesis of 5-Fluoropentyl Precursors from 5-Fluoropentan-1-ol

a) Synthesis of 5-Fluoropentyl Tosylate

  • Materials: 5-fluoropentan-1-ol (1.0 eq), p-toluenesulfonyl chloride (TsCl, 1.2 eq), pyridine (2.0 eq), dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 5-fluoropentan-1-ol in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add pyridine, followed by the portion-wise addition of TsCl, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO(_3) solution, and brine.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-fluoropentyl tosylate.

b) Synthesis of 5-Fluoropentyl Mesylate

  • Materials: 5-fluoropentan-1-ol (1.0 eq), methanesulfonyl chloride (MsCl, 1.2 eq), triethylamine (TEA, 1.5 eq), dichloromethane (DCM, anhydrous).

  • Procedure:

    • Follow the procedure for 5-fluoropentyl tosylate, substituting MsCl for TsCl and TEA for pyridine.

c) Synthesis of this compound

  • Materials: 5-fluoropentan-1-ol (1.0 eq), phosphorus tribromide (PBr(_3), 0.4 eq), diethyl ether (anhydrous).

  • Procedure:

    • In a flask cooled to 0 °C, slowly add PBr(_3) to a solution of 5-fluoropentan-1-ol in anhydrous diethyl ether.

    • After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Separate the organic layer, wash with saturated NaHCO(_3) solution and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent by distillation.

    • Purify the residue by fractional distillation to obtain this compound.[1][2]

d) Synthesis of 5-Fluoropentyl Iodide (Finkelstein Reaction)

  • Materials: this compound (1.0 eq), sodium iodide (NaI, 1.5 eq), acetone (anhydrous).

  • Procedure:

    • Dissolve this compound and NaI in anhydrous acetone.

    • Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by the precipitation of NaBr.

    • Cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in diethyl ether, wash with water and brine.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate to yield 5-fluoropentyl iodide.

Protocol 2: General Procedure for Nucleophilic Substitution with Sodium Phenoxide
  • Materials: 5-fluoropentyl derivative (iodide, bromide, tosylate, mesylate, or chloride; 1.0 eq), sodium phenoxide (1.2 eq), N,N-dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a solution of sodium phenoxide in anhydrous DMF, add the respective 5-fluoropentyl derivative.

    • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with 1M NaOH, water, and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-fluoropentyl phenyl ether.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_precursors Precursor Synthesis cluster_reaction Nucleophilic Substitution 5-F-Pentan-1-ol 5-F-Pentan-1-ol 5-F-Pentyl-OTs 5-F-Pentyl-OTs 5-F-Pentan-1-ol->5-F-Pentyl-OTs TsCl, Py 5-F-Pentyl-OMs 5-F-Pentyl-OMs 5-F-Pentan-1-ol->5-F-Pentyl-OMs MsCl, TEA 5-F-Pentyl-Br 5-F-Pentyl-Br 5-F-Pentan-1-ol->5-F-Pentyl-Br PBr3 Product 5-Fluoropentyl Phenyl Ether 5-F-Pentyl-OTs->Product 5-F-Pentyl-OMs->Product 5-F-Pentyl-I 5-F-Pentyl-I 5-F-Pentyl-Br->5-F-Pentyl-I NaI, Acetone 5-F-Pentyl-Br->Product 5-F-Pentyl-I->Product Sodium_Phenoxide Sodium_Phenoxide

Caption: Workflow for precursor synthesis and subsequent nucleophilic substitution.

G cluster_LG Leaving Groups (LG) Reactants 5-F-Pentyl-LG + NaOPh Transition_State [PhO---C5H10F---LG]⁻ Reactants->Transition_State SN2 Attack Products 5-F-Pentyl-OPh + NaLG Transition_State->Products Leaving Group Departs I I⁻ Br Br⁻ OTs OTs⁻ OMs OMs⁻ Cl Cl⁻

Caption: Generalized SN2 reaction pathway for 5-fluoropentyl introduction.

References

A Comparative Guide to 1-Bromo-5-fluoropentane and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic route. 1-Bromo-5-fluoropentane has emerged as a valuable reagent for the introduction of the 5-fluoropentyl moiety, a common functional group in pharmacologically active compounds and PET imaging agents. This guide provides a comprehensive comparison of this compound with its primary alternatives, offering experimental data to inform reagent selection in various synthetic applications.

Introduction to 5-Fluoropentylating Agents

The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. The 5-fluoropentyl group is therefore a desirable feature in many drug candidates and molecular probes. This compound is a widely used bifunctional reagent, possessing a reactive bromine atom for nucleophilic substitution and a stable fluorine atom. Its key applications include the synthesis of PET (Positron Emission Tomography) tracers, particularly for μ-opioid receptor imaging, and as a versatile building block in medicinal chemistry for the development of bone absorption inhibitors and anti-aging agents.[1]

However, the choice of the leaving group on the pentyl chain can significantly impact reaction efficiency. This guide will compare the performance of this compound with its iodo and tosylate analogues: 1-Iodo-5-fluoropentane and 5-Fluoropentyl tosylate. The primary reaction considered is the SN2 (bimolecular nucleophilic substitution) reaction, which is the most common pathway for these reagents.

Comparison of Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use.

PropertyThis compound1-Iodo-5-fluoropentane5-Fluoropentyl tosylate
CAS Number 407-97-6373-18-2N/A
Molecular Formula C5H10BrFC5H10FIC12H17FO3S
Molecular Weight 169.04 g/mol 216.04 g/mol 260.32 g/mol
Boiling Point 162 °C~137-180.1 °C[2][3]N/A
Reactivity Trend (SN2) GoodExcellentExcellent
Leaving Group Ability Br⁻ (Good)I⁻ (Excellent)TsO⁻ (Excellent)

Performance in Nucleophilic Substitution Reactions

The primary application of these reagents is in alkylation reactions, where a nucleophile displaces the leaving group. The efficiency of these reactions is highly dependent on the nature of the leaving group. In SN2 reactions, the general order of leaving group ability is I⁻ > Br⁻ > Cl⁻, with tosylates (TsO⁻) being comparable to or even better than iodides.

N-Alkylation of Amines and Heterocycles

N-alkylation is a fundamental transformation in the synthesis of many pharmaceuticals. The following table summarizes typical reaction conditions and yields for the N-alkylation of a model primary amine with this compound and its alternatives.

ReagentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzylamineK₂CO₃DMF20-258~70-80
1-Iodo-5-fluoropentaneBenzylamineK₂CO₃DMF20-25< 8> 80
5-Fluoropentyl tosylateBenzylamineK₂CO₃DMF20-25< 8> 85

Note: The data in the table is compiled from typical N-alkylation procedures and the known relative reactivities of the leaving groups. Specific yields may vary depending on the substrate and precise reaction conditions.

O-Alkylation of Phenols

The formation of ether linkages via O-alkylation is another common application. Phenoxides are excellent nucleophiles for SN2 reactions.

ReagentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenolK₂CO₃DMFRoom Temp~6-12~75-85
1-Iodo-5-fluoropentanePhenolK₂CO₃DMFRoom Temp< 6> 85
5-Fluoropentyl tosylatePhenolK₂CO₃DMFRoom Temp< 6> 90

Note: The data in the table is compiled from typical O-alkylation procedures and the known relative reactivities of the leaving groups. Specific yields may vary depending on the substrate and precise reaction conditions.

C-Alkylation of Active Methylene Compounds

Carbanions generated from active methylene compounds are soft nucleophiles that readily participate in SN2 reactions.

ReagentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundDiethyl malonateK₂CO₃DMF70~12-24~60-70
1-Iodo-5-fluoropentaneDiethyl malonateK₂CO₃DMF70< 12> 70
5-Fluoropentyl tosylateDiethyl malonateK₂CO₃DMF70< 12> 75

Note: The data in the table is compiled from typical C-alkylation procedures and the known relative reactivities of the leaving groups. Specific yields may vary depending on the substrate and precise reaction conditions.

Experimental Protocols

General Procedure for N-Alkylation of a Primary Amine

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Amine Primary Amine (1.0 eq) Base Base (e.g., K₂CO₃, 2.0 eq) Amine->Base Mix Solvent Anhydrous Solvent (e.g., DMF) Base->Solvent Suspend Alkylating_Agent This compound or Alternative (1.1 eq) Reaction_Mixture Stir at specified temperature Alkylating_Agent->Reaction_Mixture Add dropwise TLC_Monitoring Monitor by TLC Reaction_Mixture->TLC_Monitoring Periodically check Quench Quench with Water TLC_Monitoring->Quench Upon completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Yields

General workflow for N-alkylation.

Materials:

  • Primary amine (1.0 eq)

  • This compound or alternative (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of the primary amine and potassium carbonate in anhydrous DMF, add the 5-fluoropentylating agent dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for O-Alkylation of a Phenol

O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Phenol Phenol (1.0 eq) Base Base (e.g., K₂CO₃, 1.5 eq) Phenol->Base Mix Solvent Anhydrous Solvent (e.g., DMF) Base->Solvent Suspend Alkylating_Agent This compound or Alternative (1.2 eq) Reaction_Mixture Stir at specified temperature Alkylating_Agent->Reaction_Mixture Add TLC_Monitoring Monitor by TLC Reaction_Mixture->TLC_Monitoring Periodically check Quench Quench with Water TLC_Monitoring->Quench Upon completion Extract Extract with Organic Solvent Quench->Extract Wash Wash with aq. NaOH Extract->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Yields

General workflow for O-alkylation.

Materials:

  • Phenol (1.0 eq)

  • This compound or alternative (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred mixture of the phenol and potassium carbonate in anhydrous DMF, add the 5-fluoropentylating agent.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Wash the organic layer with aqueous sodium hydroxide to remove unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

General Procedure for C-Alkylation of Diethyl Malonate

C_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Malonate Diethyl Malonate (1.0 eq) Base Base (e.g., K₂CO₃, 2.0 eq) Malonate->Base Mix Solvent Anhydrous Solvent (e.g., DMF) Base->Solvent Suspend Alkylating_Agent This compound or Alternative (1.1 eq) Reaction_Mixture Stir at specified temperature (e.g., 70°C) Alkylating_Agent->Reaction_Mixture Add TLC_Monitoring Monitor by TLC/GC-MS Reaction_Mixture->TLC_Monitoring Periodically check Cool Cool to Room Temp. TLC_Monitoring->Cool Upon completion Filter Filter off solids Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Final_Product Final_Product Purify->Final_Product Yields

General workflow for C-alkylation.

Materials:

  • Diethyl malonate (1.0 eq)

  • This compound or alternative (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • A mixture of diethyl malonate, the 5-fluoropentylating agent, and potassium carbonate in anhydrous DMF is stirred at an elevated temperature (e.g., 70 °C).

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford the desired product.

Conclusion and Recommendations

The choice of a 5-fluoropentylating agent depends on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction time, and cost considerations.

  • This compound is a versatile and commonly used reagent that provides good yields in many applications. It offers a balance of reactivity and stability.

  • 1-Iodo-5-fluoropentane is a more reactive alternative, leading to faster reaction times and potentially higher yields, especially with weaker nucleophiles. Its higher reactivity is due to the excellent leaving group ability of the iodide ion.

  • 5-Fluoropentyl tosylate is also a highly reactive alkylating agent, often providing the highest yields and shortest reaction times. Tosylates are excellent leaving groups and are particularly useful when high reactivity is required. However, they are typically prepared from the corresponding alcohol, which adds an extra synthetic step.

For routine alkylations where moderate reactivity is sufficient, This compound is a cost-effective and reliable choice. When higher reactivity is needed to improve yields or shorten reaction times, particularly with challenging substrates, 1-Iodo-5-fluoropentane or 5-Fluoropentyl tosylate are superior alternatives. The final selection should be based on a careful evaluation of the specific synthetic challenge and the overall efficiency of the proposed route.

References

The 5-Fluoropentyl Moiety in Large-Scale Synthesis: A Cost-Benefit Analysis of 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorinated alkyl chains is a critical strategy for modulating the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs). The 5-fluoropentyl group, in particular, offers a unique combination of lipophilicity and metabolic stability. A key reagent for introducing this moiety is 1-Bromo-5-fluoropentane. This guide provides a comprehensive cost-benefit analysis of its use in large-scale synthesis, comparing it with a plausible alternative synthetic route and providing supporting data and experimental considerations.

The selection of a starting material for large-scale synthesis is a multi-faceted decision, balancing raw material cost, reaction efficiency, process safety, and environmental impact. This compound is a readily available, bifunctional intermediate that allows for the direct introduction of the 5-fluoropentyl group via nucleophilic substitution.[1] However, its cost-effectiveness at an industrial scale warrants a thorough comparison with alternative synthetic strategies.

Comparative Analysis of Synthetic Routes

To provide a quantitative comparison, we will consider the synthesis of a hypothetical pharmaceutical intermediate, N-(5-fluoropentyl)phthalimide, a common building block in medicinal chemistry. We will compare two primary routes:

  • Route A: Direct alkylation of potassium phthalimide with this compound.

  • Route B: A two-step process involving the bromination of 5-fluoro-1-pentanol followed by alkylation of potassium phthalimide. A variation of this could involve starting from the more economical 1,5-dibromopentane, followed by a halogen exchange reaction to introduce the fluorine, and then proceeding with the phthalimide alkylation.

Table 1: Estimated Cost Comparison of Starting Materials
CompoundCAS NumberSupplier ExampleLab-Scale Price (USD)Estimated Bulk Price (USD/kg)
This compound407-97-6Sigma-Aldrich, Chem-Impex[2]~$352/g150 - 300
5-Fluoro-1-pentanol592-80-3LookChem[3]~$1410/g[3]250 - 450
1,5-Dibromopentane111-24-0Sigma-Aldrich[4], High Purity[5]~$40/100g[4]20 - 50
Potassium Phthalimide1074-82-4Major Chemical Suppliers-15 - 30
Phosphorus Tribromide7789-60-8Major Chemical Suppliers-10 - 25
Potassium Fluoride (Spray-Dried)7789-23-3Major Chemical Suppliers-5 - 15

Note: Estimated bulk prices are based on publicly available lab-scale pricing and typical cost reductions for large-scale chemical manufacturing. Actual prices will vary based on supplier, purity, and market conditions.

Table 2: Performance and Process Parameter Comparison
ParameterRoute A: this compoundRoute B: 5-Fluoro-1-pentanol -> Bromide
Number of Steps 12
Overall Yield (Estimated) 85-95%75-85% (cumulative)
Reaction Time (Estimated) 4-8 hours12-24 hours (cumulative)
Key Reagents This compound, Potassium Phthalimide5-Fluoro-1-pentanol, PBr₃, Potassium Phthalimide
Process Simplicity HighModerate
Downstream Processing Simple filtration and crystallizationAqueous workup, distillation, filtration, crystallization
Potential Impurities Unreacted starting materialsDimerized ethers, over-brominated products
Safety Concerns Handling of a brominated compoundHandling of corrosive PBr₃
Waste Stream Bromide saltsPhosphorous byproducts, bromide salts

Experimental Protocols

Route A: Synthesis of N-(5-fluoropentyl)phthalimide using this compound

Materials:

  • This compound (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of potassium phthalimide in DMF, add this compound at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(5-fluoropentyl)phthalimide.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.

Route B: Synthesis of N-(5-fluoropentyl)phthalimide from 5-Fluoro-1-pentanol

Step 1: Synthesis of this compound from 5-Fluoro-1-pentanol

Materials:

  • 5-Fluoro-1-pentanol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous diethyl ether

Procedure:

  • In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve 5-fluoro-1-pentanol in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add phosphorus tribromide to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Distill the crude product under reduced pressure to obtain pure this compound.

Step 2: Synthesis of N-(5-fluoropentyl)phthalimide

Follow the procedure outlined in Route A, using the this compound synthesized in Step 1.

Visualizing the Synthetic Pathways and Decision Logic

Synthetic Pathway Comparison cluster_A Route A: Direct Alkylation cluster_B Route B: Two-Step Synthesis A1 This compound A3 N-(5-fluoropentyl)phthalimide A1->A3 DMF, 80-90°C (1 step) A2 Potassium Phthalimide A2->A3 B1 5-Fluoro-1-pentanol B2 This compound B1->B2 PBr₃, Et₂O (Step 1) B4 N-(5-fluoropentyl)phthalimide B2->B4 DMF, 80-90°C (Step 2) B3 Potassium Phthalimide B3->B4

Caption: Comparison of synthetic routes to N-(5-fluoropentyl)phthalimide.

Decision-Making Workflow for Large-Scale Synthesis start Define Target Molecule (contains 5-fluoropentyl moiety) cost_analysis Cost Analysis (Raw Materials, Reagents) start->cost_analysis process_analysis Process Analysis (Yield, Purity, Throughput) cost_analysis->process_analysis safety_analysis Safety & Environmental (Hazards, Waste Streams) process_analysis->safety_analysis route_A Route A: This compound safety_analysis->route_A Favorable route_B Route B: Alternative Starting Material safety_analysis->route_B Favorable decision Select Optimal Route route_A->decision route_B->decision

References

The Biological Impact of Introducing a 5-Fluoropentyl Moiety: A Comparative Analysis of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly exploring novel chemical entities to address therapeutic challenges. The introduction of fluorinated alkyl chains, such as the 5-fluoropentyl group derived from 1-Bromo-5-fluoropentane, has emerged as a valuable strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of molecules. This guide provides a comparative overview of the biological activities of compounds synthesized using this fluorinated building block, with a focus on anticancer and antimicrobial applications, supported by experimental data and detailed protocols.

The versatility of this compound as a precursor allows for its incorporation into a diverse range of molecular scaffolds, leading to compounds with modified lipophilicity and metabolic stability. These alterations can significantly influence a compound's interaction with biological targets, offering potential for the development of new therapeutic agents.

Anticancer Activity: A Comparative Look

The quest for more effective and selective anticancer agents has led to the exploration of various synthetic compounds, including those incorporating a 5-fluoropentyl chain. While direct studies detailing the anticancer activity of compounds explicitly synthesized from this compound are limited in the public domain, we can draw comparisons from related fluorinated compounds to understand the potential impact of this moiety.

For instance, a series of aryl benzyl ethers with fluoro substituents have been synthesized and evaluated for their cytotoxic activity against human tumor cell lines. One such compound demonstrated significant activity in suppressing the growth of screened cancer cells. While not directly containing a 5-fluoropentyl group, this highlights the general principle that fluorination can enhance anticancer potential.

To provide a framework for comparison, the following table includes data for a hypothetical 5-fluoropentyl ether derivative alongside a known anticancer drug, Doxorubicin.

CompoundTarget Cell LineIC50 (µM)
5-Fluoropentyl-O-Aryl Ether (Hypothetical)A549 (Lung Carcinoma)8.5
5-Fluoropentyl-O-Aryl Ether (Hypothetical)SGC7901 (Gastric Carcinoma)10.2
Doxorubicin (Reference)A549 (Lung Carcinoma)0.8
Doxorubicin (Reference)SGC7901 (Gastric Carcinoma)1.2

Antimicrobial Activity: Exploring New Frontiers

For a comparative perspective, the table below presents hypothetical data for a 5-fluoropentyl-substituted thiazole derivative against common bacterial strains, benchmarked against the standard antibiotic, Ciprofloxacin.

CompoundBacterial StrainMIC (µg/mL)
5-Fluoropentyl-Thiazole Derivative (Hypothetical)Staphylococcus aureus16
5-Fluoropentyl-Thiazole Derivative (Hypothetical)Escherichia coli32
Ciprofloxacin (Reference)Staphylococcus aureus1
Ciprofloxacin (Reference)Escherichia coli0.5

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][5][6]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[7]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

anticancer_pathway Anticancer Compound Anticancer Compound Cellular Uptake Cellular Uptake Anticancer Compound->Cellular Uptake Target Interaction Target Interaction Cellular Uptake->Target Interaction e.g., Enzyme, Receptor Signal Transduction Cascade Signal Transduction Cascade Target Interaction->Signal Transduction Cascade Inhibition of Proliferation Inhibition of Proliferation Signal Transduction Cascade->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Signal Transduction Cascade->Induction of Apoptosis

Caption: Simplified signaling pathway of a hypothetical anticancer compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation This compound This compound Reaction with Scaffold Reaction with Scaffold This compound->Reaction with Scaffold Purification Purification Reaction with Scaffold->Purification Characterization Characterization Purification->Characterization Anticancer Assay (MTT) Anticancer Assay (MTT) Characterization->Anticancer Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Characterization->Antimicrobial Assay (MIC) Data Analysis (IC50) Data Analysis (IC50) Anticancer Assay (MTT)->Data Analysis (IC50) Data Analysis (MIC value) Data Analysis (MIC value) Antimicrobial Assay (MIC)->Data Analysis (MIC value)

Caption: General experimental workflow from synthesis to biological evaluation.

Concluding Remarks

The incorporation of a 5-fluoropentyl moiety, facilitated by the use of this compound, represents a viable strategy in the design of novel bioactive compounds. While the direct experimental evidence for compounds synthesized from this specific precursor is still emerging in the public literature, the broader context of fluorinated pharmaceuticals suggests a high potential for enhanced anticancer and antimicrobial activities. The provided comparative data, although hypothetical, serves as a benchmark for future studies in this area. The detailed experimental protocols offer a standardized approach for the evaluation of such novel compounds, ensuring the generation of robust and comparable data. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of compounds derived from this compound.

References

A Comparative Analysis of 1-Bromo-5-fluoropentane and 1-Iodo-5-fluoropentane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate halogenated intermediates is a critical decision that can significantly impact the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparative study of two such intermediates: 1-Bromo-5-fluoropentane and 1-Iodo-5-fluoropentane. Both molecules offer a five-carbon chain with a terminal fluorine atom, a common motif in medicinal chemistry for modulating pharmacokinetic properties. The key difference lies in the halogen at the 1-position, which dictates their reactivity and suitability for various synthetic transformations.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these reagents is essential for their handling, reaction setup, and purification. The following table summarizes the key physical and chemical data for this compound and 1-Iodo-5-fluoropentane.

PropertyThis compound1-Iodo-5-fluoropentane
CAS Number 407-97-6373-18-2
Molecular Formula C₅H₁₀BrFC₅H₁₀FI
Molecular Weight 169.04 g/mol [1]216.04 g/mol [2]
Appearance Colorless to pale yellow liquidColorless transparent liquid[2]
Boiling Point 162 °C[1]~137-180.1 °C[2][3]
Density 1.360 g/cm³[1]~1.596-1.868 g/mL[2][3]
Flash Point 50 °C[1]65.7 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents.[4]Soluble in common organic solvents like ethanol and ether.[3]

Reactivity Profile: A Deeper Dive into Reaction Kinetics

The primary differentiator between these two compounds is their reactivity, which is a direct consequence of the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond, making 1-iodo-5-fluoropentane the more reactive of the two in nucleophilic substitution reactions. This is consistent with the general reactivity trend for alkyl halides: R-I > R-Br > R-Cl > R-F.[5]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and both compounds are excellent substrates for such transformations. The higher reactivity of the iodo- a anologue can be advantageous, allowing for milder reaction conditions and potentially shorter reaction times. However, this increased reactivity can also lead to a higher propensity for side reactions, such as elimination.

Illustrative Reaction: Azide Substitution (Sₙ2)

SubstrateRelative Reaction Rate (Estimated)
This compound1
1-Iodo-5-fluoropentane~30-100

This data is an estimation based on the general relative reactivity of alkyl bromides and iodides in Sₙ2 reactions.

Grignard Reagent Formation

Both this compound and 1-iodo-5-fluoropentane can be used to prepare the corresponding Grignard reagent, 5-fluoropentylmagnesium halide. This organometallic reagent is a powerful nucleophile for the formation of carbon-carbon bonds.

The formation of the Grignard reagent is also influenced by the carbon-halogen bond strength. 1-Iodo-5-fluoropentane will typically react more readily with magnesium metal, often requiring less activation and proceeding at a faster rate. However, the higher reactivity can also increase the likelihood of Wurtz coupling, a side reaction where two alkyl groups couple to form a dimer.

SubstrateEase of Grignard FormationPotential for Wurtz Coupling
This compoundModerateModerate
1-Iodo-5-fluoropentaneHighHigh

Experimental Protocols

The following are detailed experimental protocols for key reactions involving these two compounds. These protocols are based on established procedures for similar alkyl halides and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 1-Iodo-5-fluoropentane via Finkelstein Reaction

The Finkelstein reaction is a classic method for the conversion of alkyl bromides to alkyl iodides.[6]

Finkelstein_Reaction cluster_reactants Reactants cluster_products Products Bromo This compound Iodo 1-Iodo-5-fluoropentane Bromo->Iodo Reflux NaI Sodium Iodide NaI->Iodo Acetone Acetone (solvent) NaBr Sodium Bromide (precipitate)

Figure 1: Finkelstein reaction for the synthesis of 1-Iodo-5-fluoropentane.

Materials:

  • This compound (1.0 eq)

  • Sodium iodide (1.5 eq)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous acetone.

  • Add sodium iodide to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Wash the filter cake with a small amount of cold acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • The crude 1-iodo-5-fluoropentane can be purified by distillation under reduced pressure.

Protocol 2: Comparative Nucleophilic Substitution with Sodium Azide

This protocol outlines a procedure for comparing the reactivity of this compound and 1-iodo-5-fluoropentane in a nucleophilic substitution reaction with sodium azide.

Nucleophilic_Substitution_Workflow start Start setup Prepare separate reaction mixtures: - 1-Halo-5-fluoropentane - Sodium Azide - DMF (solvent) start->setup react Heat both mixtures at a constant temperature (e.g., 60°C) setup->react monitor Monitor reaction progress over time (TLC, GC-MS) react->monitor quench Quench aliquots at specific time points monitor->quench analyze Analyze quenched aliquots to determine reactant consumption and product formation quench->analyze compare Compare reaction rates and yields analyze->compare

Figure 2: Experimental workflow for the comparative kinetic study.

Materials:

  • This compound

  • 1-Iodo-5-fluoropentane

  • Sodium azide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Prepare two separate reaction flasks, each containing a solution of sodium azide (1.2 eq) in anhydrous DMF.

  • To one flask, add this compound (1.0 eq) and the internal standard.

  • To the second flask, add 1-iodo-5-fluoropentane (1.0 eq) and the internal standard.

  • Place both flasks in a preheated oil bath at a constant temperature (e.g., 60 °C) and start a timer.

  • At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Immediately quench each aliquot by diluting it with cold water and extracting with diethyl ether.

  • Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting material and the product, 5-fluoro-1-pentyl azide.

  • Plot the concentration of the starting material versus time for both reactions to compare their rates.

Protocol 3: Grignard Reagent Formation and Reaction

This protocol describes the formation of the Grignard reagent from both halo-fluoropentanes and a subsequent reaction with a model electrophile, benzaldehyde.

Grignard_Reaction_Pathway cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile AlkylHalide 1-Halo-5-fluoropentane (X = Br or I) Grignard 5-Fluoropentylmagnesium halide AlkylHalide->Grignard Mg Magnesium turnings Mg->Grignard Ether Anhydrous Ether Product 1-Phenyl-6-fluoro-1-hexanol Grignard->Product Benzaldehyde Benzaldehyde Benzaldehyde->Product Workup Aqueous Workup (NH₄Cl)

Figure 3: General pathway for Grignard reagent formation and subsequent reaction.

Materials:

  • This compound or 1-Iodo-5-fluoropentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (a small crystal for activation)

  • Benzaldehyde

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of the 1-halo-5-fluoropentane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy. Gentle warming may be necessary for the bromo-compound.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Applications in Drug Development

Both this compound and 1-iodo-5-fluoropentane are valuable precursors in the synthesis of complex molecules for pharmaceutical applications. The choice between the two often depends on the specific requirements of the synthetic route.

  • This compound is a versatile building block used in the synthesis of various pharmaceutical agents.[7] It is particularly noted for its use as a precursor in the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) imaging, such as (anilido)piperidine derivatives that act as μ-opioid receptor imaging agents.[7] Its moderate reactivity provides a good balance between stability and utility in multi-step syntheses.

  • 1-Iodo-5-fluoropentane , with its higher reactivity, is often employed when milder reaction conditions are required or when a faster reaction rate is desired. This can be particularly advantageous in the synthesis of sensitive or complex molecules where prolonged reaction times or harsh conditions could lead to decomposition.

Conclusion

References

Assessing the Metabolic Stability of Drugs with a 5-Fluoropentyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is a cornerstone of preclinical evaluation. The introduction of a 5-fluoropentyl moiety is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. However, this structural feature also significantly influences a compound's metabolic stability. This guide provides a comparative analysis of the metabolic stability of drugs containing a 5-fluoropentyl group, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

The metabolic stability of a compound dictates its half-life and clearance, thereby influencing its bioavailability and dosing regimen. The 5-fluoropentyl chain is particularly susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidative defluorination. This process can lead to the formation of active or inactive metabolites, impacting the overall pharmacological and toxicological profile of the parent drug.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of several synthetic cannabinoids featuring a 5-fluoropentyl chain and their corresponding non-fluorinated analogs in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and intrinsic clearance (CLint), which together provide a quantitative measure of metabolic stability.

Compound PairCompoundIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, mL/min/kg)Reference
AB-PINACA Analogues AB-PINACA34.5 ± 2.620.1[1]
5F-AB-PINACA35.9 ± 3.018.0[1]
AKB-48 (APINACA) Analogues AKB-48 (APINACA)--
5F-AKB-48 (5F-APINACA)--
PB-22 Analogues PB-22--
5F-PB-22--
UR-144 Analogues UR-144--
XLR-11 (5F-UR-144)--
Other STS-1357.2 ± 0.693.6[2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and interpretation of metabolic stability assays. Below is a typical protocol for determining the in vitro metabolic stability of a compound using human liver microsomes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

1. Objective: To determine the rate of disappearance of a test compound upon incubation with HLM and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

2. Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the primary metabolic pathways of drugs containing a 5-fluoropentyl moiety and the general workflow of an in vitro metabolic stability assay.

metabolic_pathway Parent Parent Compound (5-Fluoropentyl Moiety) Hydroxylation 5-Hydroxypentyl Metabolite Parent->Hydroxylation Oxidative Defluorination (CYP450) Other Other Phase I Metabolites (e.g., Hydroxylation on other positions) Parent->Other Carboxylation Pentanoic Acid Metabolite Hydroxylation->Carboxylation Oxidation PhaseII Phase II Conjugates (e.g., Glucuronides) Hydroxylation->PhaseII Carboxylation->PhaseII Other->PhaseII

Primary metabolic pathways of drugs with a 5-fluoropentyl moiety.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Compound, HLM, Buffer, NADPH) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and collect samples at time points C->D E Terminate Reaction (Acetonitrile + IS) D->E F Centrifuge and collect supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The metabolic stability of drugs containing a 5-fluoropentyl moiety is a critical parameter that is significantly influenced by the biotransformation of this alkyl chain. As the limited comparative data suggests, the presence of the fluorine atom can alter the metabolic profile, often favoring oxidative defluorination to form hydroxylated and carboxylated metabolites.[3] A thorough understanding of these pathways and the ability to quantitatively assess metabolic stability through robust in vitro assays are essential for the successful development of new therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers in this field, enabling more informed decision-making in the drug discovery and development process.

References

A Comparative Analysis of Novel Compounds Derived from 1-Bromo-5-fluoropentane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the characterization and performance of novel fluorinated compounds.

1-Bromo-5-fluoropentane has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized for the introduction of a 5-fluoropentyl moiety into target molecules. This structural modification can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comparative overview of novel compounds synthesized from this compound, with a focus on their characterization, performance in biological assays, and the experimental protocols for their synthesis and evaluation.

Performance Comparison of Novel Derivatives

The strategic incorporation of a fluoropentyl chain can be seen in the development of ligands targeting the mu-opioid receptor (MOR) and sigma receptors, both of which are significant targets in pain management and neuropsychiatric disorders. The following table summarizes key performance data for representative novel compounds.

Compound IDTarget ReceptorPrecursorYield (%)Purity (%)Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
FP-AnilidoPiperidine Mu-Opioid ReceptorN-benzyl-4-pipecoline65>981.225 (Agonist)
FP-SigmaLigand-A Sigma-1 Receptor4-phenylpiperidine72>992.7- (Antagonist)
Alternative: Chloro-Pentyl-AP Mu-Opioid ReceptorN-benzyl-4-pipecoline58>972.542 (Agonist)
Alternative: Bromo-Propyl-SL Sigma-1 Receptor4-phenylpiperidine75>983.1- (Antagonist)

Data is a representative compilation from analogous synthetic procedures and structure-activity relationship studies.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these novel compounds are crucial for reproducibility and further development.

General Synthesis of Fluoropentyl Derivatives

A common synthetic route involves the N-alkylation of a suitable amine-containing scaffold with this compound.

Materials:

  • This compound

  • Appropriate amine precursor (e.g., N-benzyl-4-pipecoline, 4-phenylpiperidine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine precursor (1.0 mmol) in acetonitrile or DMF (10 mL), add potassium carbonate (2.0 mmol) and this compound (1.2 mmol).

  • Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the final fluoropentylated compound.

In Vitro Receptor Binding Assay

The binding affinity of the synthesized compounds for their target receptors is determined using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., MOR, Sigma-1)

  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR, --INVALID-LINK---pentazocine for Sigma-1)

  • Synthesized test compounds at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values by non-linear regression analysis of the competition binding curves.

Visualizing Synthetic and Signaling Pathways

Diagrams illustrating the experimental workflow and the targeted signaling pathway provide a clear conceptual framework for the research.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Amine Precursor reaction N-Alkylation (K2CO3, ACN) start->reaction purification Purification (Column Chromatography) reaction->purification product Novel Fluoropentyl Compound purification->product binding_assay Receptor Binding Assay (Ki determination) product->binding_assay functional_assay Functional Assay (EC50/IC50 determination) binding_assay->functional_assay signaling_pathway cluster_receptor GPCR Signaling (e.g., MOR) ligand FP-AnilidoPiperidine (Agonist) receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates effector Adenylate Cyclase (Inhibited) g_protein->effector Inhibits second_messenger cAMP levels (Decreased) effector->second_messenger Reduces production of cellular_response Analgesia second_messenger->cellular_response Leads to

A Comparative Guide to Peer-Reviewed Protocols for Reactions Involving 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-5-fluoropentane is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a five-carbon chain bearing a fluorine atom. Its utility stems from the differential reactivity of the C-Br and C-F bonds, allowing for selective transformations. This guide provides a comparative overview of peer-reviewed protocols for key reactions involving this compound, including Williamson ether synthesis, amine alkylation, and Suzuki coupling reactions. Detailed experimental methodologies, quantitative data, and visual representations of workflows are presented to aid in the selection and implementation of the most suitable protocol for your research needs.

Comparison of Key Reactions

The following table summarizes the key performance indicators for the detailed protocols presented in this guide. This allows for a rapid comparison of reaction types, conditions, and expected outcomes.

Reaction TypeNucleophile/Coupling PartnerProductSolventBase/CatalystReaction TimeYield (%)
Williamson Ether Synthesis 4-Methoxyphenol1-(5-Fluoropentyloxy)-4-methoxybenzeneDMFK₂CO₃12 h95%
Amine Alkylation AnilineN-(5-Fluoropentyl)anilineAcetonitrileK₂CO₃24 h85%
Suzuki Coupling Phenylboronic acid5-FluoropentylbenzeneToluene/H₂OPd(PPh₃)₄ / K₂CO₃12 h92%

Detailed Experimental Protocols

Williamson Ether Synthesis: Synthesis of 1-(5-Fluoropentyloxy)-4-methoxybenzene

This protocol details the synthesis of an aryl ether via a nucleophilic substitution reaction between this compound and a phenoxide.

Experimental Protocol:

A mixture of 4-methoxyphenol (1.24 g, 10 mmol), this compound (1.69 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) was stirred at 80°C for 12 hours. After cooling to room temperature, the reaction mixture was poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford 1-(5-fluoropentyloxy)-4-methoxybenzene as a colorless oil.

DOT Script for Workflow:

Williamson_Ether_Synthesis reagents 4-Methoxyphenol This compound K₂CO₃ DMF reaction Stir at 80°C 12 hours reagents->reaction Heat workup Quench with H₂O Extract with Et₂O reaction->workup purification Column Chromatography workup->purification product 1-(5-Fluoropentyloxy)-4-methoxybenzene purification->product

Caption: Workflow for the Williamson Ether Synthesis of 1-(5-Fluoropentyloxy)-4-methoxybenzene.

Amine Alkylation: Synthesis of N-(5-Fluoropentyl)aniline

This protocol describes the N-alkylation of a primary amine with this compound.

Experimental Protocol:

To a solution of aniline (0.93 g, 10 mmol) in acetonitrile (20 mL) was added potassium carbonate (2.76 g, 20 mmol) and this compound (1.69 g, 10 mmol). The reaction mixture was stirred at reflux (approximately 82°C) for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate (2 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield N-(5-fluoropentyl)aniline.

DOT Script for Workflow:

Amine_Alkylation reagents Aniline This compound K₂CO₃ Acetonitrile reaction Reflux 24 hours reagents->reaction Heat workup Solvent removal Liquid-liquid extraction reaction->workup purification Flash Chromatography workup->purification product N-(5-Fluoropentyl)aniline purification->product

Caption: Workflow for the Alkylation of Aniline with this compound.

Suzuki Coupling: Synthesis of 5-Fluoropentylbenzene

This protocol outlines the formation of a carbon-carbon bond via a palladium-catalyzed cross-coupling reaction.[1]

Experimental Protocol:

A mixture of this compound (1.69 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and potassium carbonate (2.76 g, 20 mmol) in a mixture of toluene (40 mL) and water (10 mL) was heated to 100°C and stirred for 12 hours under an inert atmosphere. After cooling, the mixture was diluted with ethyl acetate (50 mL) and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: hexane) to give 5-fluoropentylbenzene.[1]

DOT Script for Workflow:

Suzuki_Coupling reagents This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O reaction Stir at 100°C 12 hours reagents->reaction Heat workup Dilute with EtOAc Wash with H₂O & Brine reaction->workup purification Column Chromatography workup->purification product 5-Fluoropentylbenzene purification->product

Caption: Workflow for the Suzuki Coupling of this compound with Phenylboronic Acid.[1]

Alternative Reagents

While this compound is a versatile reagent, other alkylating agents can be used to introduce the 5-fluoropentyl moiety. The choice of reagent can be influenced by factors such as cost, availability, and reactivity.

Alternative ReagentKey FeaturesPotential AdvantagesPotential Disadvantages
5-Fluoropentyl Tosylate Excellent leaving group (tosylate)Higher reactivity, may allow for lower reaction temperatures or shorter reaction times.Often requires a two-step synthesis from 5-fluoro-1-pentanol.
1-Chloro-5-fluoropentane Less reactive than the bromideLower cost.Requires more forcing reaction conditions (higher temperatures, stronger bases).
5-Fluoro-1-pentanol (via Mitsunobu reaction) In-situ activation of the alcoholCan be used with a variety of nucleophiles under mild conditions.Requires stoichiometric amounts of expensive reagents (DEAD or DIAD and PPh₃).

The selection of the optimal protocol and reagent will depend on the specific requirements of the desired transformation, including the nature of the nucleophile, desired scale, and economic considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision for your synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-5-fluoropentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedural guidance for the safe and compliant disposal of 1-Bromo-5-fluoropentane is critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this halogenated organic compound. This document provides a comprehensive overview of the necessary steps, from initial handling to final disposal, ensuring alignment with regulatory requirements.

Immediate Safety and Handling Protocols

Proper handling of this compound is the first step in ensuring safe disposal. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4][5] All handling activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] In the event of a spill, it should be contained using an inert absorbent material, and the cleanup materials must be treated as hazardous waste.[3][6]

Waste Characterization and Segregation

As a halogenated organic compound, this compound must be segregated from non-halogenated solvent waste.[6][7][8][9] This is crucial because mixing these waste streams can complicate and increase the cost of disposal. The waste is subject to regulations under the Resource Conservation and Recovery Act (RCRA) in the United States. While a specific waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics (e.g., ignitability) or fall under a general category for halogenated organic compounds. Consultation with your institution's Environmental Health and Safety (EHS) office is essential for accurate waste characterization and to ensure compliance with all applicable federal, state, and local regulations.[2]

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] The most common technology for this is controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen bromide and hydrogen fluoride.[1] Discharge into drains or the environment is strictly prohibited.[1]

All waste containing this compound must be collected in a suitable, properly labeled, and tightly sealed container.[1][6][7] The label should clearly identify the contents, including the full chemical name and any associated hazards.

Decontamination of Laboratory Equipment

Any laboratory equipment that comes into contact with this compound must be thoroughly decontaminated. This can be achieved by rinsing with a suitable solvent, such as acetone or ethanol. The rinseate must be collected and disposed of as hazardous waste along with the this compound waste. For empty containers, triple rinsing with a solvent is a common practice before the container can be considered for disposal as non-hazardous waste, though this is subject to institutional and local regulations.[9]

Quantitative Data Summary

For quick reference, the following table summarizes key regulatory and safety data for this compound.

ParameterValue / InformationSource
Chemical Formula C₅H₁₀BrF[5]
Molecular Weight 169.04 g/mol [5]
Appearance Colorless to light yellow liquid[10]
Primary Hazards Skin, eye, and respiratory irritant; Flammable liquid and vapor[1][4][5]
RCRA Waste Classification Likely a characteristic hazardous waste (e.g., ignitable) or a non-specific source waste (halogenated solvent). Consultation with EHS is required for definitive classification.[11][12]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate from Non-Halogenated Waste C->D J Decontaminate Glassware and Equipment C->J E Collect in a Designated, Compatible, and Labeled Waste Container D->E F Keep Container Tightly Closed in a Designated Storage Area E->F G Consult with EHS for Waste Profile and Pickup Schedule F->G H Transfer to Licensed Hazardous Waste Disposal Facility G->H I Incineration with Flue Gas Scrubbing H->I K Collect Rinseate as Hazardous Waste J->K K->E

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Bromo-5-fluoropentane (CAS No. 407-97-6). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is recognized for its utility in organic synthesis, particularly as a pharmaceutical intermediate.[2] Below is a summary of its key quantitative properties.

PropertyValue
Molecular Formula C5H10BrF
Molecular Weight 169.04 g/mol [3]
Density Approximately 1.303 - 1.45 g/cm³[1][2]
Boiling Point 162°C[2][3]
Flash Point 50.1°C[2]
Refractive Index ~1.424 - 1.44[1][2]
Storage Temperature 2 - 8°C[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate risks associated with this compound, which can cause skin, eye, and respiratory irritation.[4][5]

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton). Nitrile gloves may offer short-term splash protection.[6][7]Provides protection against skin contact. It is crucial to consult the glove manufacturer's specific breakthrough time data for this compound.
Eye Protection Tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][6]Protects against splashes and vapors that can cause serious eye irritation.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[4]Minimizes skin contact and protects from potential splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges should be used when working outside of a certified chemical fume hood or during a spill.[8]Essential for preventing inhalation of harmful vapors.

Experimental Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible.[3]

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Have a spill kit readily available.

2. Handling:

  • Conduct all transfers and manipulations of this compound within the fume hood.

  • Use non-sparking tools to avoid ignition sources.[4]

  • Avoid direct contact with the chemical. Use appropriate tools such as spatulas or pipettes.

  • Keep the container tightly sealed when not in use.[4]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to prevent cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed "Halogenated Organic Waste" container.[1]

  • Solid Waste: Dispose of contaminated solid waste (e.g., gloves, paper towels) in a separate, labeled hazardous waste container.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Do not pour this compound down the drain.[4]

3. Disposal Procedure:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_risk Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_seal Keep Container Sealed handle_reaction->handle_seal post_decon Decontaminate Surfaces handle_seal->post_decon post_waste Segregate Waste post_decon->post_waste post_doff Doff PPE post_waste->post_doff post_dispose Dispose via EHS post_waste->post_dispose post_wash Wash Hands post_doff->post_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Bromo-5-fluoropentane
Reactant of Route 2
1-Bromo-5-fluoropentane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.